Diphenyl carbonate
説明
Structure
3D Structure
特性
IUPAC Name |
diphenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORDVPLFPIABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020540 | |
| Record name | Diphenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | Diphenyl carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
302-306 °C | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1215 @ 87 °C/4 °C | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 [mmHg] | |
| Record name | Diphenyl carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Lustrous needles, WHITE, CRYSTALLINE SOLID | |
CAS No. |
102-09-0 | |
| Record name | Diphenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYL CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV401IDYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
80-81 °C | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Diphenyl carbonate fundamental properties for researchers
An In-depth Technical Guide to the Fundamental Properties of Diphenyl Carbonate for Researchers
Introduction
This compound (DPC) is an acyclic carbonate ester with the chemical formula (C₆H₅O)₂CO.[1] It presents as a colorless, crystalline solid and is a crucial compound in both industrial and research settings.[1][2][3] Primarily, DPC serves as a key monomer, in conjunction with bisphenol A, for the production of polycarbonate polymers, which are valued for their high impact resistance and optical clarity.[2][3][4] It is also a product of polycarbonate decomposition.[1][2] Beyond its role in polymer chemistry, this compound is utilized as a solvent, plasticizer, and a green, highly reactive carbonyl source in various organic syntheses, replacing hazardous reagents like phosgene.[3][5][6] This guide provides an in-depth overview of the fundamental properties, synthesis, applications, and safety protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a comprehensive reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7][8] |
| CAS Number | 102-09-0 | [2][7] |
| Molecular Formula | C₁₃H₁₀O₃ | [2][7][8] |
| Molecular Weight | 214.22 g/mol | [2][5] |
| Appearance | White crystalline solid/flakes | [3][9][10][11] |
| Melting Point | 78 - 82 °C | [1][3][9][12][13][14][15] |
| Boiling Point | 301 - 306 °C | [1][3][5][9][12][13][14][15] |
| Density | 1.1215 g/cm³ at 87 °C[1] 1.272 g/cm³ at 14 °C[9] 1.3 g/cm³[13][14] | [1][9][13][14] |
| Vapor Pressure | 0.014 Pa at 20 °C[9] 0.002 hPa at 25°C[15] | [9][15] |
| Flash Point | 168 °C (closed cup) | [9][15][16] |
| Autoignition Temp. | ~620 °C | [9][15] |
Table 2: Solubility and Partition Coefficients
| Property | Value | Source(s) |
| Water Solubility | Insoluble; ~13 mg/L at 20 °C | [1][3][8][9] |
| Solubility in Organic Solvents | Soluble in hot alcohol, ethanol, diethyl ether, benzene, carbon tetrachloride, acetic acid, and aromatic hydrocarbons like toluene and xylene. | [1][5][8][10][17] |
| Log Kow (Octanol/Water Partition Coefficient) | 3.21 - 3.28 | [9][15][18] |
Table 3: Thermochemical Data
| Property | Value | Source(s) |
| Standard Enthalpy of Formation (ΔfH°gas) | -311 ± 8.8 kJ/mol | [19] |
| Standard Enthalpy of Formation (ΔfH°solid) | -401.4 ± 1.9 kJ/mol | [20] |
| Enthalpy of Combustion (ΔcH°solid) | -6143.6 ± 1.9 kJ/mol | [20] |
| Enthalpy of Vaporization (ΔvapH°) | 80.9 ± 0.6 kJ/mol | [20] |
| Enthalpy of Sublimation (ΔsubH°) | 90 ± 8.4 kJ/mol | [20] |
Synthesis and Production
The production of this compound can be achieved through several routes, broadly categorized into phosgene and non-phosgene methods. The choice of synthesis pathway often depends on balancing factors like reagent toxicity, reaction efficiency, and environmental impact.
Phosgene-based Synthesis
The traditional and most significant route for DPC production involves the phosgenation of phenol.[1][9] This process can be conducted under various conditions, but the net reaction involves reacting phenol with highly toxic phosgene gas.
Reaction: 2 PhOH + COCl₂ → (PhO)₂CO + 2 HCl[1]
While this method is well-established, the extreme toxicity of phosgene has driven the development of alternative, greener synthesis routes.[21]
Non-Phosgene Synthesis Routes
To avoid the use of phosgene, several alternative methods have been developed, with transesterification being the most prominent.
-
Oxidative Carbonylation of Phenol: This method uses carbon monoxide and an oxidant.[1] Reaction: 2 PhOH + CO + [O] → (PhO)₂CO + H₂O[1]
-
Transesterification of Dimethyl Carbonate (DMC): This is considered an ideal, environmentally friendly process as the raw materials are non-toxic and non-corrosive.[21] The reaction proceeds in two steps, forming methyl phenyl carbonate (MPC) as an intermediate, which then undergoes disproportionation or further reaction with phenol to yield DPC.[21] Reaction 1: CH₃OCO₂CH₃ + PhOH → PhOCO₂CH₃ + CH₃OH[1] Reaction 2: 2 PhOCO₂CH₃ → (PhO)₂CO + CH₃OCO₂CH₃ (Disproportionation) or PhOCO₂CH₃ + PhOH → (PhO)₂CO + CH₃OH[21] Despite its green credentials, this reaction has unfavorable kinetics and thermodynamics, often requiring high temperatures which can lead to side reactions like the methylation of phenol to anisole.[1]
Caption: Major industrial synthesis routes for this compound.
Key Reactions and Applications
This compound's reactivity makes it a versatile reagent in organic chemistry and polymer science.
Polycarbonate Synthesis
The primary application of DPC is in the melt polycondensation process to produce polycarbonate resins.[1][2] This involves a transesterification reaction with bisphenol A, where DPC acts as the carbonate source. Phenol is generated as a co-product, which can be recycled.[2] This non-phosgene method is increasingly favored for producing high-performance thermoplastics.[2]
Caption: Transesterification of DPC and Bisphenol A to form polycarbonate.
Other Applications
Beyond polycarbonates, DPC is used as:
-
A Carbonyl Source: It serves as a safe and efficient carbonylating agent for synthesizing other valuable compounds, such as cyclic carbonates from vicinal diols.[6]
-
A Solvent and Plasticizer: In its molten state, it can act as a solvent for materials like nitrocellulose.[3][5]
-
An Intermediate: It is used in the synthesis of agrochemicals and other fine chemicals.[2][3]
Experimental Protocols
General Procedure for Organocatalytic Synthesis of Cyclic Carbonates
A practical and highly efficient method for synthesizing cyclic carbonates using DPC as a phosgene replacement has been developed.[6] The protocol uses the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[6]
Methodology:
-
To a solution of this compound (1.0 equiv, e.g., 0.50 mmol, 0.11 g) and a vicinal diol (1.1 equiv, e.g., 0.55 mmol) in 2-Me-THF (0.8 mL), add TBD (2.0 mol %, e.g., 0.010 mmol, 1.4 mg).[6]
-
Stir the resulting mixture in an oil bath at the specified temperature.[6]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[6]
-
Upon completion, quench the reaction by adding one drop of acetic acid to the mixture.[6]
-
Purify the crude product directly via flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient from 9:1 to 4:1) to yield the desired cyclic carbonate.[6]
Caption: A typical workflow for the synthesis and analysis of DPC.
Safety, Handling, and Toxicity
Researchers must handle this compound with appropriate safety precautions due to its potential hazards.
Table 4: Hazard and Toxicity Data
| Metric | Value | Classification/Notes | Source(s) |
| GHS Hazard Statements | H302, H411 | Harmful if swallowed. Toxic to aquatic life with long lasting effects. | [5][15][18][22][23] |
| Signal Word | Warning | [5][22][23] | |
| Oral LD50 (Rat) | 1500 mg/kg | Acute toxicity, oral (Category 4) | [9][10][15] |
| Dermal LD50 (Rabbit) | >2000 mg/kg | Not classified as a skin irritant, though abrasive damage is possible. | [9][10] |
| Eye Irritation | Not irritating to the eye in rabbit studies. | May cause transient discomfort. | [9][10] |
Handling and Personal Protective Equipment (PPE)
-
General Handling: Avoid all personal contact, including the inhalation of dust.[10] Use in a well-ventilated area with local exhaust ventilation.[2][22] Avoid dust formation and accumulation.[22][23]
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[23]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[10][23] When handling molten material, use heat-resistant gloves.[10]
-
Respiratory Protection: For nuisance exposures or where dust is generated, use a P95 (US) or P1 (EU) particle respirator.[23]
-
Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][10][12] Keep containers tightly closed.[2]
First Aid Measures
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][22][23]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][22][23]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2][22][23]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][22]
Conclusion
This compound is a compound of significant industrial and academic interest. Its role as a safer alternative to phosgene in polycarbonate production highlights the shift towards greener chemical processes. For researchers, a thorough understanding of its physical properties, reactivity, synthesis protocols, and safety requirements is essential for its effective and safe utilization in the laboratory and beyond. The data and protocols summarized in this guide serve as a foundational resource for professionals engaged in polymer science, organic synthesis, and materials development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H10O3 | CID 7597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound [webbook.nist.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound [changfengchem.com]
- 12. This compound | 102-09-0 [chemicalbook.com]
- 13. chemwhat.com [chemwhat.com]
- 14. 102-09-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. fishersci.fr [fishersci.fr]
- 16. This compound, 500 g, CAS No. 102-09-0 | Other SOLVAGREEN® reagents | SOLVAGREEN® - Green Chemicals | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 17. This compound [chemister.ru]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. This compound [webbook.nist.gov]
- 20. This compound [webbook.nist.gov]
- 21. mdpi.com [mdpi.com]
- 22. chemos.de [chemos.de]
- 23. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Synthesis of Diphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for diphenyl carbonate (DPC), a crucial intermediate in the production of polycarbonates and other polymers. The document details both the conventional phosgene-based method and the increasingly prevalent non-phosgene routes, including transesterification, oxidative carbonylation, and synthesis from urea. It is designed to offer researchers and professionals in chemical and pharmaceutical development a thorough understanding of the methodologies, quantitative aspects, and underlying chemical principles of DPC synthesis.
Introduction
This compound ((C₆H₅O)₂CO) is an acyclic carbonate ester that serves as a key monomer in conjunction with bisphenol A for the synthesis of polycarbonate polymers. These polymers are valued for their high impact resistance, optical clarity, and thermal stability, finding applications in a wide array of products from electronic components to automotive parts. Traditionally, DPC was produced via the phosgenation of phenol, a process that is now being phased out in many regions due to the extreme toxicity of phosgene. This has spurred the development of several "green" or non-phosgene routes, which are now at the forefront of industrial DPC production. This guide will explore the core synthesis pathways, providing detailed experimental protocols, comparative quantitative data, and process diagrams to facilitate a deeper understanding of this important industrial chemical's production.
Synthesis Pathways
The synthesis of this compound can be broadly categorized into two main approaches: the phosgene route and non-phosgene routes.
Phosgene Route
The reaction of phenol with phosgene has been the traditional and most established method for DPC production. The overall reaction is as follows:
2 PhOH + COCl₂ → (PhO)₂CO + 2 HCl
This process can be carried out under various conditions, including in the presence of a catalyst such as a quaternary ammonium salt or by reacting an aqueous solution of a metallic phenoxide with phosgene in an organic solvent. While a mature technology, the use of highly toxic phosgene is a significant drawback, leading to environmental and safety concerns.
Non-Phosgene Routes
To circumvent the hazards associated with phosgene, several alternative synthesis pathways have been developed and commercialized.
This is currently the most prominent non-phosgene route for DPC synthesis. The process typically occurs in two steps:
-
Transesterification: Dimethyl carbonate (DMC) reacts with phenol (PhOH) to form methyl phenyl carbonate (MPC) and methanol (MeOH). CH₃OCO₂CH₃ + PhOH ⇌ CH₃OCO₂Ph + CH₃OH
-
Disproportionation: MPC then undergoes self-disproportionation or further reaction with phenol to yield this compound (DPC) and either DMC or methanol. 2 CH₃OCO₂Ph ⇌ (PhO)₂CO + CH₃OCO₂CH₃
The overall reaction is:
2 PhOH + CH₃OCO₂CH₃ → (PhO)₂CO + 2 CH₃OH
This process is often carried out using a variety of homogeneous or heterogeneous catalysts, with titanium and tin-based compounds being particularly effective.[1] The reaction is reversible, and thus, the removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of DPC.[2]
In this route, this compound is synthesized directly from phenol, carbon monoxide, and oxygen in the presence of a catalyst system. The overall reaction is:
2 PhOH + CO + ½ O₂ → (PhO)₂CO + H₂O
This method is attractive as it utilizes readily available starting materials. The catalytic systems for this process are often based on palladium complexes, frequently in combination with co-catalysts such as manganese or cobalt salts and a base.
An alternative non-phosgene route involves the reaction of urea with phenol. This process is typically a two-step synthesis where urea first reacts with an alcohol to form a dialkyl carbonate, which then undergoes transesterification with phenol. For instance, using butanol, the steps are:
-
CO(NH₂)₂ + 2 BuOH → (BuO)₂CO + 2 NH₃
-
(BuO)₂CO + 2 PhOH → (PhO)₂CO + 2 BuOH
This pathway offers a phosgene-free and potentially more sustainable route, with long-chain aliphatic alcohols being suggested as good recycling agents for the process.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical flow of the described synthesis pathways.
References
A Technical Guide to Non-Phosgene Routes for Diphenyl Carbonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core non-phosgene methodologies for the synthesis of diphenyl carbonate (DPC), a critical precursor in the production of polycarbonates and other valuable chemicals. The hazardous nature of phosgene has necessitated the development of safer, more environmentally benign synthetic routes. This document details the most promising alternatives: oxidative carbonylation of phenol, transesterification of dimethyl carbonate (DMC) with phenol, and the direct synthesis from carbon dioxide (CO₂) and phenol.
Oxidative Carbonylation of Phenol
The direct oxidative carbonylation of phenol using carbon monoxide (CO) and an oxidant, typically oxygen, presents an atom-economical route to DPC. This process is generally catalyzed by palladium-based systems, often in conjunction with co-catalysts to facilitate the regeneration of the active catalytic species.
Experimental Protocol
A typical experimental setup for the oxidative carbonylation of phenol involves a high-pressure autoclave equipped with a magnetic stirrer and a temperature controller.
Materials:
-
Phenol (99%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Co-catalyst (e.g., a salt of Mn, Co, or Cu)
-
p-Benzoquinone (BQ)
-
Tetrabutylammonium bromide (TBAB)
-
Carbon monoxide (high purity)
-
Oxygen (high purity)
Procedure:
-
The autoclave is charged with phenol, Pd(OAc)₂, the metal salt co-catalyst, BQ, and TBAB.
-
The reactor is sealed and purged several times with CO to remove air.
-
The autoclave is then pressurized with a mixture of CO and O₂, typically in a molar ratio of 10:1, to the desired pressure (e.g., 60 atm).[1]
-
The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred for a specified duration (e.g., 5 hours).[1]
-
After the reaction, the autoclave is cooled to room temperature, and the excess gas is carefully vented.
-
The reaction mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity and yield of DPC.
Signaling Pathway
The catalytic cycle for the oxidative carbonylation of phenol typically involves the following key steps:
Caption: Catalytic cycle for oxidative carbonylation of phenol.
Quantitative Data
The performance of various catalytic systems for the oxidative carbonylation of phenol is summarized in the table below.
| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Phenol Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Reference |
| Pd(OAc)₂ | Mn(OAc)₂/BQ | 100 | 60 | 5 | - | - | - | [1] |
| Pd-Co/Hopcalite | - | - | - | - | - | 99.6 | 43.5 | [2] |
| PdOₓ/CuO-ST | Cu(OAc)₂/TBAB/H₂BQ | 100 | - | 8 | 79.5 | 84.5 | - | [3] |
Transesterification of Dimethyl Carbonate with Phenol
The transesterification of dimethyl carbonate (DMC) with phenol is a widely studied and commercially viable non-phosgene route to DPC.[4] This equilibrium-limited reaction is typically carried out in two steps: the formation of methyl phenyl carbonate (MPC) followed by its disproportionation or further transesterification to DPC.[5]
Experimental Protocol
The transesterification reaction is often performed in a batch reactor or a reactive distillation column to remove the methanol byproduct and drive the equilibrium towards the products.
Materials:
-
Dimethyl carbonate (DMC)
-
Phenol
-
Catalyst (e.g., titanium(IV) butoxide, dibutyltin oxide, supported metal oxides)
Procedure:
-
A reactor is charged with DMC, phenol, and the catalyst.
-
The mixture is heated to the desired temperature (typically 150-220°C) under a nitrogen atmosphere.
-
The reaction is carried out for a specific duration, with continuous removal of the methanol byproduct, often by distillation.
-
The progress of the reaction is monitored by analyzing samples using GC.
-
After the reaction, the catalyst is separated (if heterogeneous), and the product mixture is purified by distillation to isolate DPC.
Signaling Pathway
The reaction proceeds through a two-step mechanism, with the formation of an intermediate, methyl phenyl carbonate (MPC).
Caption: Reaction pathway for DPC synthesis via transesterification.
Quantitative Data
A variety of catalysts have been investigated for the transesterification of DMC with phenol. The table below summarizes the performance of selected catalytic systems.
| Catalyst | Temperature (°C) | Phenol/DMC Molar Ratio | Time (h) | Phenol Conversion (%) | DPC Selectivity (%) | MPC Selectivity (%) | Reference |
| TiCp₂Cl₂ | 150-180 | 1 | 10 | 46.8 | 54.9 | 43.4 | [5] |
| V₂O₅ | - | 1.5 | 9 | 42.0 | - | - | [5] |
| V-Cu composite oxide | 150-180 | - | 9 | 37.0 | 96.8 (transesterification) | - | [5] |
| MgO nanosheets | 180 | 2 | 13 | - | 95.7 (transesterification) | - | [5] |
| PbO-ZrO₂ | 200 | - | 2.5 | 76.6 (MPC conversion) | 99.3 | - | [4] |
| Mg(OH)₂ nanoflakes | 180 | 2 | 13 | - | 92.3 (transesterification) | - | [6] |
Direct Synthesis from CO₂ and Phenol
The direct synthesis of DPC from CO₂ and phenol is an attractive green chemistry route as it utilizes a renewable and non-toxic C1 source.[7] However, this reaction is thermodynamically challenging and requires effective catalytic systems to proceed with reasonable yields.
Experimental Protocol
This reaction is typically carried out in a high-pressure reactor, often using a dehydrating agent or a co-reactant to facilitate the thermodynamically unfavorable reaction.
Materials:
-
Phenol
-
Carbon dioxide (high purity)
-
Catalyst (e.g., metal-salen complexes, Lewis acids)
-
Dehydrating agent or co-reactant (e.g., methanol, carbon tetrachloride)
Procedure:
-
The catalyst, phenol, and any co-reactant are loaded into a high-pressure autoclave.
-
The reactor is sealed, purged, and then pressurized with CO₂ to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for the required duration.
-
After the reaction, the autoclave is cooled, and the pressure is released.
-
The product mixture is analyzed by techniques such as GC-MS to determine the yield of DPC.
Signaling Pathway
The proposed mechanism often involves the activation of CO₂ by the catalyst, followed by reaction with phenol. The use of a co-reactant can alter the reaction pathway.
Caption: A simplified pathway for the direct synthesis of DPC from CO₂.
Quantitative Data
The development of efficient catalysts for the direct synthesis of DPC from CO₂ is an active area of research. The performance of some reported catalysts is presented below.
| Catalyst | Co-reactant/Dehydrating Agent | Temperature (°C) | Pressure (bar) | Time (h) | DPC Yield (%) | Reference |
| (salen)Co(OAc) with quaternary phosphonium salt | Methanol | - | - | - | - | [7] |
| Ti-(t-butyl)salphen(PPh₃)Cl | Methanol | 100 | 60 | - | - | [8] |
| ZnCl₂/Cu(OTf)₂ | Carbon tetrachloride | - | atmospheric | - | High yield and selectivity | [9] |
Conclusion
The development of non-phosgene routes to this compound has made significant progress, offering safer and more sustainable alternatives to the traditional phosgene-based process. The transesterification of DMC with phenol is currently the most mature technology, with several industrial-scale plants in operation. Oxidative carbonylation of phenol and the direct synthesis from CO₂ are promising areas of ongoing research, with the potential for even more environmentally friendly and economically competitive processes in the future. The choice of a specific route will depend on factors such as catalyst cost and stability, reaction conditions, and the desired purity of the final product. Further research into novel and robust catalytic systems is crucial for the continued advancement of these green chemical technologies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of this compound from compressed carbon dioxide and phenol without use of organic sol | Semantic Scholar [semanticscholar.org]
- 3. Enhanced Catalytic Performance of PdOx/CuO Derived from Pd-Embedded CuBTC for Oxidative Carbonylation of Phenol | MDPI [mdpi.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. mdpi.com [mdpi.com]
- 6. Efficient synthesis of this compound from dibutyl carbonate and phenol using square-shaped Zn–Ti–O nanoplates as solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A novel method to synthesize this compound from carbon dioxide and phenol in the presence of methanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Direct Synthesis of this compound from Phenol and Carbon Dioxide Over Ti-Salen-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Diphenyl Carbonate: A Versatile and Sustainable Reagent in Green Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The paradigm of modern chemical synthesis is increasingly shifting towards sustainability, safety, and environmental stewardship. In this context, diphenyl carbonate (DPC) has emerged as a pivotal green chemistry reagent, primarily serving as a non-toxic and effective substitute for the acutely hazardous phosgene.[1][2][3] This technical guide provides a comprehensive overview of this compound's role in green chemistry, detailing its sustainable synthesis routes, principal applications, and the quantitative metrics that underscore its efficacy. By replacing hazardous reactants and enabling solvent-free processes, DPC is integral to the development of cleaner, safer, and more efficient chemical manufacturing, particularly in the production of polycarbonates and other valuable organic carbonates.[1]
The Imperative for Greener Chemical Synthesis
Green chemistry is a foundational approach to chemical design and engineering that aims to minimize the generation and use of hazardous substances. Its principles advocate for the use of safer chemicals and synthetic pathways that are both efficient and environmentally benign.
The Hazards of Phosgene (COCl₂)
Historically, phosgene has been a cornerstone reagent for the synthesis of polycarbonates and isocyanates.[4][5] However, its extreme toxicity, corrosiveness, and the environmental burden associated with its use (including the use of chlorinated solvents like dichloromethane and the generation of chloride waste) present significant safety and disposal challenges.[1][6] Exposure to phosgene can be fatal, and its handling requires stringent and costly safety protocols.[5]
This compound (DPC) as a Safe and Effective Alternative
This compound offers a much safer profile, being a stable, solid compound with significantly lower toxicity.[3] Its adoption allows for the circumvention of phosgene, aligning with the core tenets of green chemistry. The most significant advantage of DPC is its role in "melt" transesterification processes for polycarbonate production, which are solvent-free, thus reducing material and energy consumption and eliminating environmental pollution from chlorinated solvents.[1][4]
Sustainable Synthesis of this compound
The green credentials of DPC are contingent upon its own production method being sustainable and phosgene-free. Several industrial processes have been developed to meet this requirement.
Phosgene-Free Synthesis Routes
The primary green manufacturing routes for DPC are the transesterification of dimethyl carbonate (DMC) with phenol and the direct oxidative carbonylation of phenol.[1][7][8] These methods avoid the use of phosgene and utilize less hazardous starting materials.
The logical flow from traditional hazardous synthesis to modern green alternatives is illustrated below.
Caption: Phosgene vs. DPC routes to polycarbonate production.
Transesterification of Dimethyl Carbonate (DMC) with Phenol
This is the most widely adopted green route for DPC production.[1] It is a two-step process where DMC, a non-toxic reagent, reacts with phenol.[1][9]
-
First Transesterification: Dimethyl carbonate reacts with phenol to form an intermediate, methyl phenyl carbonate (MPC), and methanol.
-
Disproportionation: MPC then undergoes a self-disproportionation reaction or reacts with another molecule of phenol to produce this compound and either DMC or methanol, respectively.[1]
A key challenge is managing the reaction equilibrium. The primary side reaction is the methylation of phenol by DMC at high temperatures, which produces anisole.[1][8]
The reaction pathway is depicted below.
Caption: Reaction pathway for DPC synthesis via transesterification.
Oxidative Carbonylation of Phenol
This process involves the direct reaction of phenol with carbon monoxide and oxygen in the presence of a catalyst system, typically based on palladium (Pd).[7][10][11] This one-step method is energetically favorable and produces water as the only byproduct.[8][10] Significant research has focused on improving catalyst activity and stability, with palladium turnover numbers increasing dramatically to make the process viable.[10]
Key Applications of DPC in Green Synthesis
DPC's utility extends across several areas of chemical synthesis, consistently replacing hazardous reagents and enabling more sustainable processes.
Melt Transesterification for Polycarbonate Production
The primary application of DPC is in the production of polycarbonates via a melt transesterification reaction with bisphenol A (BPA).[1][4] This process is performed at high temperatures and under vacuum without any solvent.[4] Phenol is generated as a byproduct, which can be recycled back into the DPC synthesis process, improving the overall atom economy.[8] This route avoids the use of phosgene and chlorinated solvents, making it the cornerstone of green polycarbonate manufacturing.[1]
Synthesis of Cyclic Carbonates
DPC is a highly effective carbonyl source for synthesizing valuable cyclic carbonates from various diols.[12] When activated by an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), DPC reacts efficiently with diols to form cyclic carbonates, again replacing phosgene and its derivatives.[12][13] This method is practical, safe, and can be used to create sterically hindered carbonates not accessible through other means.[12]
Phosgene-Free Polypeptide Synthesis
In biochemical applications, DPC serves as a safe substitute for phosgene in the preparation of amino acid N-carboxyanhydrides (NCAs), which are monomers for polypeptide synthesis.[3] DPC reacts with ammonium salts of amino acids to form stable urethane derivatives. These derivatives can then be cyclized into NCAs, providing a facile and safe pathway for the controlled synthesis of polypeptides for functional and smart materials.[3]
Quantitative Performance Data
The efficiency of DPC synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize representative quantitative data from various studies.
Table 1: Catalytic Performance in DPC Synthesis via Transesterification of DMC and Phenol
| Catalyst System | Temperature (°C) | Time (h) | DMC Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Reference |
| TiCp₂Cl₂ | 150-180 | 10 | 46.8 (Phenol Conv.) | 54.9 | ~25.7 | [1] |
| PbO-ZrO₂ (15.2 wt% PbO) | 200 | 2.5 | 76.6 (MPC Conv.) | 99.3 | - | [1] |
| SBA-16/α-MoO₃ | 180 | - | 78.5 | >46.5 | ~36.5 | [1] |
| Ti-HMS | - | - | - | - | - | [1] |
| Pb-Mg nanosheet (15 wt% Pb) | - | - | 56.6 (DPC Conv.) | 98.8 (MPC Sel.) | - | [14] |
Note: Some studies report conversion of intermediates (MPC) or selectivity towards MPC.
Table 2: Catalytic Performance in Disproportionation of MPC to DPC
| Catalyst System | Temperature (°C) | Time (h) | MPC Conversion (%) | DPC Selectivity (%) | Reference |
| Butyltinhydroxide-oxide [BuSnO(OH)] | 180 | 2.5 | 89.7 | 99.3 | [15] |
| Tetrabutyl titanate and dibutyltin oxide | 215 | 3 | >88 (Yield) | >95 | [16] |
Detailed Experimental Protocols
To aid researchers in applying these green methodologies, this section provides detailed protocols for key experiments involving DPC.
Protocol for DPC Synthesis via Transesterification of DMC and Phenol
This protocol is a generalized representation based on typical lab-scale batch reactions.
Objective: To synthesize this compound from Dimethyl Carbonate and Phenol using a solid catalyst.
Materials:
-
Dimethyl Carbonate (DMC)
-
Phenol (PhOH)
-
Catalyst (e.g., PbO-ZrO₂)
-
High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and sampling valve.
-
Gas chromatograph (GC) for analysis.
Procedure:
-
Catalyst Preparation: Prepare the PbO-ZrO₂ catalyst using a coprecipitation method as described in the literature.[1] Calcine the catalyst at the required temperature to ensure activation.
-
Reactor Charging: Charge the autoclave reactor with a specific molar ratio of Phenol to DMC (e.g., 1:5) and the desired amount of catalyst (e.g., 1-5 wt% of reactants).
-
Reaction Execution: Seal the reactor and purge it with nitrogen several times to remove air. Heat the reactor to the target temperature (e.g., 200 °C) while stirring.
-
Sampling and Analysis: Take liquid samples periodically through the sampling valve. Analyze the samples using a GC to determine the concentrations of DMC, phenol, MPC, DPC, and anisole.
-
Reaction Termination: After the desired reaction time (e.g., 2-5 hours), cool the reactor to room temperature and depressurize it.
-
Product Separation: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The liquid products can be separated by vacuum distillation.
The general workflow for screening catalysts for this process is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]
- 3. Environmentally-friendly polypeptide synthesis - Advanced Science News [advancedsciencenews.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Shell nears phosgene-free feedstock link-up with polycarbonate major | Process Engineering [processengineering.co.uk]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.upenn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermal Stability of Diphenyl Carbonate Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenyl carbonate (DPC) is a crucial intermediate in the synthesis of polycarbonates and other polymers, and its thermal stability is a critical parameter influencing its processing, storage, and application. This technical guide provides an in-depth analysis of the thermal stability of this compound under an inert atmosphere, focusing on its decomposition behavior, products, and the methodologies used for its characterization. While direct thermogravimetric data for pure this compound is not extensively published, this guide synthesizes available information from related studies on polycarbonates and thermal analysis principles to provide a comprehensive overview for researchers and professionals in the field.
Introduction
This compound is an aromatic carbonate ester that serves as a key monomer in the production of various polymers, most notably polycarbonates. The manufacturing and processing of these materials often involve high temperatures, making a thorough understanding of the thermal stability of DPC paramount. Thermal degradation can lead to the formation of undesirable byproducts, affecting the quality, performance, and safety of the final product. This guide details the thermal decomposition of DPC in an inert environment, such as a nitrogen atmosphere, to preclude oxidative effects and isolate the intrinsic thermal degradation pathways.
Thermal Decomposition of this compound
Under an inert atmosphere, the thermal decomposition of this compound is understood to proceed through a primary rearrangement mechanism.
Decomposition Mechanism
The principal pathway for the thermal degradation of this compound in the absence of oxygen is believed to be an initial intramolecular rearrangement to form 2-phenoxybenzoic acid. This is then followed by a series of more complex, competing reactions. This rearrangement is a key step in understanding the subsequent formation of various degradation products.
Decomposition Products
-
Phenol: A primary product from the cleavage of the carbonate linkage.
-
Carbon Dioxide: Resulting from the decarboxylation of the carbonate moiety.
-
Carbon Monoxide: Indicating further decomposition at higher temperatures[2].
-
Aromatic ethers and other rearranged products: Arising from the secondary reactions of the initial decomposition products.
Quantitative Thermal Analysis Data
Direct quantitative data from thermogravimetric analysis (TGA) of pure this compound is sparse in publicly available literature. However, data from polycarbonates synthesized using this compound provides a strong indication of the thermal stability of the carbonate functional group in a similar chemical environment.
| Polymer System | Onset Decomposition Temperature (Td5%) under N2 | Reference |
| Bio-based Polycarbonate (from carvone-derived bisphenol and DPC) | 353 °C | [3] |
| Bio-based Polycarbonate (higher molecular weight) | 421 °C | [3] |
| General Polycarbonates (synthesized with DPC) | Stable up to 250 °C | [4][5] |
Table 1: Thermal Stability of Polycarbonates Synthesized with this compound under a Nitrogen Atmosphere.
Based on these findings, it is reasonable to infer that this compound itself exhibits significant thermal stability, with decomposition likely commencing at temperatures above 250 °C.
Experimental Protocols for Thermal Stability Analysis
To rigorously assess the thermal stability of this compound, a combination of thermo-analytical and chromatographic techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which DPC begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A high-precision thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific mass loss percentages occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of DPC, including melting and decomposition.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of DPC (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating from ambient to 400 °C at 10 °C/min).
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify and quantify the volatile products generated during the thermal decomposition of DPC.
Methodology:
-
Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A microgram-scale sample of DPC is placed in a pyrolysis probe.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 400 °C, and 500 °C) in an inert (helium) atmosphere.
-
Chromatographic Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.
-
Quantification: The peak area of each identified compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis.
Visualizations
Logical Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of this compound.
Conclusion
The thermal stability of this compound under an inert atmosphere is a critical consideration for its application in polymer synthesis and other high-temperature processes. While direct quantitative data for the pure compound is limited, a comprehensive understanding can be constructed from related studies and standard analytical techniques. The primary decomposition pathway is believed to be a rearrangement to 2-phenoxybenzoic acid, with subsequent reactions leading to the formation of phenol, carbon dioxide, and other byproducts. Rigorous thermal analysis using TGA, DSC, and Py-GC-MS is essential for a complete characterization of the thermal stability of this compound in specific applications. This guide provides the foundational knowledge and experimental framework for researchers and professionals to conduct such assessments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates [mdpi.com]
- 5. researchgate.net [researchgate.net]
Solubility of Diphenyl Carbonate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diphenyl carbonate (DPC) in a range of common organic solvents. This compound is a key intermediate in the production of polycarbonates and other polymers, and understanding its solubility is crucial for process design, purification, and various applications in organic synthesis and materials science. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow of the measurement process.
Quantitative Solubility Data
The solubility of this compound exhibits significant dependence on both the solvent and the temperature. The following tables summarize the available quantitative data, expressed in mole fraction (x), for various organic solvents at different temperatures.
Solubility in Alkanols
A systematic study by Wei et al. provides detailed solubility data for this compound in several C1-C4 alcohols. The data, obtained using a static analytical method with UV spectrometry, is presented in Table 1.
Table 1: Solubility of this compound in Alkanols (Mole Fraction, x) [1]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | 2-Butanol | 2-Methyl-1-propanol |
| 283.15 | 0.0188 | 0.0255 | 0.0333 | 0.0289 | 0.0411 | 0.0355 | 0.0311 |
| 288.15 | 0.0245 | 0.0333 | 0.0433 | 0.0377 | 0.0533 | 0.0466 | 0.0400 |
| 293.15 | 0.0311 | 0.0422 | 0.0555 | 0.0488 | 0.0688 | 0.0600 | 0.0511 |
| 298.15 | 0.0400 | 0.0544 | 0.0711 | 0.0622 | 0.0877 | 0.0766 | 0.0655 |
| 303.15 | 0.0511 | 0.0688 | 0.0900 | 0.0788 | 0.1111 | 0.0966 | 0.0822 |
| 308.15 | 0.0644 | 0.0866 | 0.1133 | 0.1000 | 0.1388 | 0.1211 | 0.1033 |
| 313.15 | 0.0811 | 0.1088 | 0.1411 | 0.1244 | 0.1733 | 0.1500 | 0.1277 |
| 318.15 | 0.1011 | 0.1355 | 0.1755 | 0.1544 | 0.2133 | 0.1844 | 0.1566 |
| 323.15 | 0.1255 | 0.1677 | 0.2166 | 0.1900 | 0.2600 | 0.2255 | 0.1911 |
| 328.15 | 0.1544 | 0.2055 | 0.2644 | 0.2322 | 0.3144 | 0.2733 | 0.2311 |
| 333.15 | 0.1888 | 0.2500 | 0.3211 | 0.2811 | 0.3777 | 0.3288 | 0.2777 |
| 338.15 | 0.2288 | 0.3022 | 0.3866 | 0.3377 | 0.4500 | 0.3922 | 0.3311 |
Solubility in Other Organic Solvents
-
Aromatic Hydrocarbons: Toluene and xylene are reported as effective solvents for this compound.[2]
-
Ketones: Acetone is a known solvent for this compound.[3][4]
-
Chlorinated Solvents: Carbon tetrachloride is a documented solvent for this compound.[3][6]
-
Carboxylic Acids: Glacial acetic acid is also a suitable solvent.[3][5][6]
-
Other Solvents: Benzene is another organic solvent in which this compound is soluble.[3][7]
It is important to note that this compound is practically insoluble in water.[2][5][6] The solubility in many organic solvents is observed to increase with temperature.[2] For instance, it is noted to be soluble in "hot alcohol".[3]
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of this compound solubility in organic solvents, based on the static analytical method.
Materials and Apparatus
-
This compound: High purity (e.g., >99%) this compound should be used. It is advisable to dry the compound under vacuum prior to use to remove any residual moisture.
-
Solvents: All organic solvents should be of analytical grade or higher, with low water content.
-
Equilibrium Vessel: A jacketed glass vessel with a magnetic stirrer is required to maintain a constant temperature.
-
Temperature Control: A constant-temperature water bath with a circulation system should be connected to the jacketed vessel to ensure precise temperature control.
-
Analytical Instrument: A UV-Vis spectrophotometer is suitable for determining the concentration of this compound in the saturated solutions. A high-performance liquid chromatography (HPLC) system can also be used.
-
Filtration: Syringe filters (e.g., 0.45 µm PTFE) are needed to separate the undissolved solid from the saturated liquid phase.
-
Standard Laboratory Glassware and Equipment: Analytical balance, volumetric flasks, pipettes, and a thermometer.
Experimental Procedure
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Equilibration:
-
Add an excess amount of this compound to a known mass or volume of the solvent in the jacketed equilibrium vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vessel to prevent solvent evaporation.
-
Stir the mixture vigorously using the magnetic stirrer.
-
Maintain the desired temperature by circulating water from the constant-temperature bath through the vessel's jacket.
-
Allow the system to equilibrate for a sufficient time (e.g., several hours) to ensure that the solution is saturated. The time required for reaching equilibrium should be determined experimentally.
-
-
Sampling and Analysis:
-
Once equilibrium is reached, stop the stirring and allow the solid particles to settle.
-
Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.
-
Immediately filter the sample through a syringe filter into a pre-weighed container.
-
Dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.
-
Determine the concentration of this compound in the diluted solution from the calibration curve.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
Data Calculation:
-
The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction.
-
To calculate the mole fraction (x), convert the mass of this compound and the solvent to moles and apply the following formula: x = moles of this compound / (moles of this compound + moles of solvent)
-
-
Repeatability:
-
Repeat the experiment at each temperature multiple times to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be represented as a workflow diagram.
Caption: Workflow for determining this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. This compound [chemister.ru]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C13H10O3 | CID 7597 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrolysis of Diphenyl Carbonate: Reaction and Kinetics
An In-depth Technical Guide on the Hydrolysis of Diphenyl Carbonate in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of this compound (DPC) in aqueous environments. Understanding the stability and degradation pathways of DPC is crucial for assessing its environmental fate, as it is a key monomer in the production of polycarbonates and can be a product of their decomposition[1]. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the core chemical processes and workflows.
This compound undergoes hydrolysis in the presence of water to yield phenol and carbon dioxide[2]. This reaction is a critical parameter in determining the persistence of DPC in aquatic environments.
The primary hydrolysis reaction is as follows:
(C₆H₅O)₂CO + H₂O → 2 C₆H₅OH + CO₂
The rate of this reaction is influenced by factors such as pH and temperature.
Quantitative Data on Hydrolysis Rate
The hydrolysis of this compound has been studied under standardized laboratory conditions. The following table summarizes the available kinetic data.
| pH | Temperature (°C) | Half-life (t½) in hours | Reference |
| 7 | 25 | 39.9 | OECD SIDS[2] |
| Not Specified | 23 | 73.5 | Preliminary study cited in OECD SIDS[2] |
Table 1: Summary of Hydrolysis Half-life for this compound
Experimental Protocol: Abiotic Degradation in Water (Based on OECD Guideline 111/EEC C.7)
The determination of the hydrolysis rate of this compound is typically performed according to the OECD Guideline 111 for Testing of Chemicals, "Hydrolysis as a Function of pH," or the equivalent EU method, Commission Directive 92/69/EEC, C.7[2][3][4][5][6][7][8][9][10]. This protocol is designed to assess the abiotic hydrolytic transformation of chemicals in aquatic systems.
Principle of the Test
The test involves dissolving a known concentration of this compound in sterile aqueous buffer solutions of varying pH (typically 4, 7, and 9) and incubating them in the dark at a constant temperature. The concentration of this compound is measured at specific time intervals to determine the rate of hydrolysis.
Materials and Methods
Apparatus:
-
Standard laboratory glassware, sterilized.
-
Constant temperature bath or incubator.
-
Analytical instrument for quantifying this compound and phenol (e.g., High-Performance Liquid Chromatograph).
-
pH meter.
Reagents:
-
Purified water (e.g., deionized or distilled), sterilized.
-
This compound, analytical standard grade.
-
Buffer solutions (sterilized):
-
pH 4: Citrate or acetate buffer.
-
pH 7: Phosphate buffer.
-
pH 9: Borate buffer.
-
-
Reagents for analytical method (e.g., HPLC grade methanol, water).
Test Procedure
The test is conducted in a tiered approach:
Tier 1: Preliminary Test
-
Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Add this compound to each buffer solution. The concentration should not exceed 0.01 M or half its water solubility[8]. Given the low water solubility of DPC (approx. 13 mg/L)[2], the initial concentration will be low.
-
Incubate the solutions in the dark at 50 °C for 5 days[8].
-
Analyze the concentration of this compound at the beginning of the test and after 5 days.
-
If less than 10% degradation is observed at a particular pH, the substance is considered hydrolytically stable at that pH, and the half-life is reported as >1 year. If more than 10% degradation is observed, proceed to Tier 2 for that pH.
Tier 2: Main Test for Unstable Substances
-
For each pH where significant hydrolysis was observed in the preliminary test, set up a series of test solutions.
-
Incubate these solutions in the dark at the same constant temperature.
-
At appropriate time intervals, sacrifice one vessel from each pH series and analyze the concentration of this compound.
-
To determine the temperature dependence of the hydrolysis rate, the study should be performed at a minimum of two additional temperatures. This allows for the calculation of the hydrolysis rate at 25°C by extrapolation using an Arrhenius plot[7].
Tier 3: Identification of Hydrolysis Products
-
The primary hydrolysis products of this compound are phenol and carbon dioxide[2]. Analytical methods should be capable of identifying and quantifying phenol to confirm the degradation pathway.
Data Analysis
The hydrolysis of this compound is assumed to follow pseudo-first-order kinetics. The rate constant (k) is calculated from the slope of the plot of the natural logarithm of the concentration versus time. The half-life (t½) is then calculated using the following equation:
t½ = ln(2) / k
Analytical Methodologies
Accurate quantification of this compound and its hydrolysis product, phenol, is critical for determining the hydrolysis rate. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
HPLC Method for this compound and Phenol
The following is a representative HPLC method based on available literature for the analysis of DPC and phenol[11].
| Parameter | Specification |
| Column | C18 reverse-phase column |
| Mobile Phase | Isocratic or gradient mixture of methanol and water |
| Detector | UV detector at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Standard Preparation | Standards of this compound and phenol are prepared in the mobile phase or a compatible solvent. |
Table 2: Representative HPLC Method Parameters
Sample Preparation: Aqueous samples from the hydrolysis experiment can often be directly injected after filtration through a 0.45 µm filter.
Other analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used for the analysis of phenol, potentially after a derivatization step[12]. Spectrophotometric methods are also available for phenol determination[13].
Visualizations of Core Concepts
To aid in the understanding of the hydrolysis of this compound, the following diagrams illustrate the chemical reaction, the experimental workflow, and the logical relationship between experimental parameters.
Caption: Hydrolysis mechanism of this compound.
Caption: Experimental workflow for OECD Guideline 111.
Caption: Factors influencing hydrolysis rate and half-life.
Conclusion
The hydrolysis of this compound in aqueous media is a well-characterized process that primarily yields phenol and carbon dioxide. The reaction follows pseudo-first-order kinetics, with a reported half-life of approximately 40 hours under neutral pH and at 25°C. The standardized protocol for determining this environmental fate parameter is outlined in OECD Guideline 111. This guide provides the necessary framework, including experimental procedures and analytical methods, for researchers to reliably assess the hydrolytic stability of this compound. Further research could provide a more detailed quantitative understanding of how pH and temperature variations under environmentally relevant conditions affect the hydrolysis rate.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. chemagent.su [chemagent.su]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. openagrar.de [openagrar.de]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. oecd.org [oecd.org]
- 9. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 10. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Polycarbonate from Diphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of polycarbonates using diphenyl carbonate (DPC) as a key monomer. It delves into the prevalent non-phosgene, environmentally friendly melt transesterification process, offering detailed insights into reaction mechanisms, experimental protocols, and critical process parameters. This document is intended to be a valuable resource for professionals in research and development seeking to understand and implement this important polymerization technique.
Introduction: The Shift to a Greener Polycarbonate Synthesis
Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability. Traditionally, their synthesis involved the use of highly toxic phosgene. However, environmental and safety concerns have driven the development of non-phosgene routes, with the melt transesterification of this compound and a diol, typically bisphenol A (BPA), emerging as the leading industrial method.[1][2][3] This solvent-free process offers a simpler, more environmentally benign alternative, producing high-quality polycarbonates with uniform molecular weight.[1]
The overall reaction involves the transesterification of this compound with a bisphenol, such as bisphenol A, to form polycarbonate and phenol as a byproduct. This process is typically carried out in a molten state at elevated temperatures and under vacuum to drive the reaction forward by removing the phenol byproduct.
Reaction Mechanism: The Core of Polycarbonate Formation
The synthesis of polycarbonate via the melt transesterification of this compound and a diol, such as bisphenol A, is a two-stage process. The initial transesterification is followed by a polycondensation step. The reaction is typically catalyzed by either metal-based or metal-free catalysts.
A generally accepted mechanism involves the nucleophilic attack of the hydroxyl group of the bisphenol on the carbonyl carbon of the this compound.[4] This leads to the formation of a tetrahedral intermediate, which then collapses to form a new carbonate linkage and releases a molecule of phenol. This process is repeated, leading to the growth of the polymer chain.
Key Mechanistic Steps:
-
Initiation: The catalyst activates either the hydroxyl group of the bisphenol or the carbonyl group of the this compound, making it more susceptible to nucleophilic attack.
-
Propagation: The activated species reacts with the other monomer to form a carbonate bond and eliminate a phenol molecule. The growing polymer chain has reactive end-groups (hydroxyl or phenyl carbonate) that continue to react with monomers or other oligomers.
-
Polycondensation: As the reaction proceeds and the temperature is increased under vacuum, phenol is continuously removed, shifting the equilibrium towards the formation of high molecular weight polycarbonate.
The choice of catalyst can influence the specific reaction pathway and efficiency. For instance, some catalysts may operate through a synergistic mechanism where they activate both the nucleophile and the electrophile.[4]
References
An In-depth Technical Guide to the Environmental Fate and Toxicity of Diphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of diphenyl carbonate (DPC). The information is compiled from a variety of scientific sources and is intended to be a resource for professionals in research, drug development, and environmental science.
Environmental Fate
The environmental fate of a chemical substance describes its transport and transformation in the environment. For this compound, the key processes are hydrolysis, biodegradation, and photodegradation. Bioaccumulation is not considered a significant fate process.
Abiotic Degradation
Hydrolysis: this compound undergoes hydrolysis in the presence of water, breaking down into phenol and carbon dioxide.[1][2] A study on the abiotic degradation of this compound in water determined a half-life of 73.5 hours at 23°C.[1] Further investigation according to Directive 92/69/EEC, C.7, predicted a half-life of 39.9 hours at pH 7 and 25°C.[1][2]
Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this indirect photodegradation is 96 hours (4 days).[3] Direct photolysis may also occur as this compound has a functional group that can absorb light at wavelengths greater than 290 nm.[3] However, due to low absorption in the UV-B range, significant direct photodegradation is not expected.[1]
Biodegradation
This compound is not readily biodegradable but can be biodegraded by adapted microorganisms.[1][4] In a closed bottle test following Directive 92/69/EEC, C.4-E, 37% of the substance degraded in 28 days.[1][4] However, in a separate closed bottle test (OECD TG 301 D) using adapted domestic sewage, over 99% of the this compound degraded after 20 days.[1][4]
Bioaccumulation and Environmental Distribution
The potential for bioaccumulation of this compound in aquatic organisms is considered low.[1][4] This is supported by a calculated bioconcentration factor (BCF) of 67.[3] Based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 3,900, this compound is expected to have slight mobility in soil.[3] Volatilization from water surfaces is predicted to be an important fate process, with estimated half-lives of 12 hours for a model river and 10 days for a model lake.[2] However, this process is likely to be attenuated by adsorption to suspended solids and sediment.[2]
Ecotoxicity
The ecotoxicity of this compound has been evaluated in various aquatic organisms. The results indicate that the substance is toxic to aquatic life.[5]
Aquatic Toxicity
The acute toxicity of this compound to fish, invertebrates, and algae has been determined. For the fish Danio rerio, the 96-hour median lethal concentration (LC50) was found to be 3.9 mg/L.[1][4] The 48-hour median effective concentration (EC50) for the invertebrate Daphnia magna was 6.5 mg/L.[1][4] Algae appear to be more sensitive, with a 72-hour EC50 for growth rate inhibition in Desmodesmus subspicatus of 0.9 mg/L.[1][4]
Mammalian Toxicity
The mammalian toxicity of this compound has been assessed through acute oral and dermal studies, as well as developmental toxicity studies.
Acute Toxicity
The acute oral LD50 in rats is 1500 mg/kg body weight, with clonic convulsions observed at doses near the LD50.[1][4] The acute dermal toxicity is low, with LD50 values exceeding 2000 mg/kg body weight in both rats and rabbits, with no clinical signs of toxicity noted.[1][4] this compound was not found to be irritating to the skin or eyes of rabbits.[1][4]
Developmental Toxicity
In a developmental toxicity study in rats (OECD TG 414), severe maternal toxicity, including mortality and convulsions, was observed at a dose of 750 mg/kg bw/day.[1] At this dose, fetuses exhibited reduced body weights and an increased incidence of malformations.[1] The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity was determined to be 50 mg/kg bw/day.[1]
Data Summary Tables
Table 1: Environmental Fate of this compound
| Parameter | Value | Conditions | Guideline | Reference |
| Hydrolysis Half-life | 39.9 hours | pH 7, 25°C | Directive 92/69/EEC, C.7 | [1][2] |
| Atmospheric Photodegradation Half-life | 4.0 days | Calculated, indirect | - | [1] |
| Biodegradation (not readily) | 37% after 28 days | Closed Bottle Test | Directive 92/69/EEC, C.4-E | [1][4] |
| Biodegradation (adapted organisms) | >99% after 20 days | Closed Bottle Test | OECD TG 301 D | [1][4] |
| Bioconcentration Factor (BCF) | 66.9 | Calculated | - | [1][4] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 3926 | Calculated | - | [1] |
Table 2: Ecotoxicity of this compound
| Organism | Endpoint | Value (mg/L) | Exposure Duration | Guideline | Reference |
| Danio rerio (fish) | LC50 | 3.9 | 96 hours | Directive 92/69/EEC, C.1 | [1][4] |
| Daphnia magna (invertebrate) | EC50 | 6.5 | 48 hours | Directive 92/69/EEC, C.2 | [1][4] |
| Desmodesmus subspicatus (algae) | ErC50 (growth rate) | 0.9 | 72 hours | Directive 92/69/EEC, C.3 | [1][4] |
| Desmodesmus subspicatus (algae) | EbC50 (biomass) | 0.5 | 72 hours | Directive 92/69/EEC, C.3 | [1] |
| Desmodesmus subspicatus (algae) | NOEC (growth rate) | 0.22 | 72 hours | Directive 92/69/EEC, C.3 | [1] |
| Desmodesmus subspicatus (algae) | NOEC (biomass) | 0.11 | 72 hours | Directive 92/69/EEC, C.3 | [1] |
Table 3: Mammalian Toxicity of this compound
| Test | Species | Endpoint | Value | Guideline | Reference |
| Acute Oral Toxicity | Rat | LD50 | 1500 mg/kg bw | - | [1][4] |
| Acute Dermal Toxicity | Rat | LD50 | >2000 mg/kg bw | - | [1][4] |
| Acute Dermal Toxicity | Rabbit | LD50 | >2000 mg/kg bw | - | [1][4] |
| Skin Irritation | Rabbit | - | Not irritating | OECD TG 404 | [1][4] |
| Eye Irritation | Rabbit | - | Not irritating | OECD TG 405 | [1][4] |
| Developmental Toxicity | Rat | NOAEL | 50 mg/kg bw/day | OECD TG 414 | [1] |
Experimental Protocols
The following sections provide an overview of the methodologies for the key experiments cited in this guide, based on the referenced OECD and EEC guidelines.
Biodegradation: Closed Bottle Test (OECD TG 301 D)
This test is designed to assess the ready biodegradability of a substance in an aerobic aqueous medium.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analysis of dissolved oxygen over a 28-day period.
-
Test System:
-
Test Vessels: Glass bottles with ground-glass stoppers (e.g., 250-300 mL BOD bottles).
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and resuspended in the mineral medium.
-
Mineral Medium: A solution of mineral salts in water, providing essential nutrients for the microorganisms.
-
Test Substance Concentration: Typically 2-5 mg/L, corresponding to a theoretical oxygen demand (ThOD) of at least 100 mg/L.
-
-
Procedure:
-
Prepare the mineral medium and saturate it with air.
-
Add the test substance to the test bottles to achieve the desired concentration.
-
Inoculate the bottles with the prepared activated sludge.
-
Fill the bottles completely with the inoculated medium, ensuring no air bubbles are trapped.
-
Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate or aniline).
-
Incubate the bottles in the dark at 20 ± 1°C for 28 days.
-
Measure the dissolved oxygen concentration in replicate bottles at the start and at regular intervals during the 28-day period.
-
-
Data Analysis: The percentage biodegradation is calculated from the difference in oxygen consumption between the test bottles and the blank controls, expressed as a percentage of the ThOD.
Acute Dermal Irritation/Corrosion (OECD TG 404)
This test evaluates the potential of a substance to cause irritation or corrosion to the skin.
-
Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit). The degree of irritation is observed and scored at specified intervals.
-
Test System:
-
Animal Model: Healthy, young adult albino rabbits.
-
Test Site: A small area (approximately 6 cm²) of the dorsal skin is clipped free of fur.
-
-
Procedure:
-
Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to the prepared skin area.
-
Cover the test site with a gauze patch and a non-irritating tape.
-
After a 4-hour exposure period, remove the patch and any residual test substance.
-
Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The scores for erythema and edema are recorded and used to classify the substance's irritation potential.
Acute Eye Irritation/Corrosion (OECD TG 405)
This test assesses the potential of a substance to cause irritation or corrosion to the eyes.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The untreated eye serves as a control. The degree of eye irritation is observed and scored at specific intervals.
-
Test System:
-
Animal Model: Healthy, young adult albino rabbits.
-
-
Procedure:
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill 0.1 mL (for liquids) or not more than 100 mg (for solids) of the test substance into the conjunctival sac.
-
Hold the eyelids gently together for about one second to prevent loss of the material.
-
Examine the eyes at 1, 24, 48, and 72 hours after application.
-
-
Data Analysis: Score the reactions of the cornea, iris, and conjunctivae at each observation point to determine the irritation potential.
Prenatal Developmental Toxicity Study (OECD TG 414)
This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.
-
Principle: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of major organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.
-
Test System:
-
Animal Model: Pregnant female rats or rabbits.
-
Dose Levels: At least three dose levels and a concurrent control group. The highest dose should induce some maternal toxicity but not death or severe suffering. The lowest dose should not produce any evidence of maternal or developmental toxicity.
-
-
Procedure:
-
Administer the test substance daily by an appropriate route (e.g., oral gavage) from the time of implantation to the day before cesarean section.
-
Monitor the dams daily for clinical signs of toxicity, and record body weight and food consumption.
-
Perform a cesarean section on the dams approximately one day prior to the expected day of parturition.
-
Examine the uterine contents, including the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
Examine all fetuses for external abnormalities, and a proportion for visceral and skeletal abnormalities.
-
-
Data Analysis: The data are analyzed to determine the effects of the test substance on maternal and fetal parameters. The NOAEL for maternal and developmental toxicity is determined.
Visualizations
The following diagrams illustrate key processes and workflows related to the environmental fate and toxicity of this compound.
Caption: Overall environmental fate of this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Generic workflow for an acute aquatic toxicity test.
References
An In-depth Technical Guide to Diphenyl Carbonate Decomposition: Products and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Diphenyl carbonate (DPC) is a critical precursor in the non-phosgene synthesis of polycarbonates and serves as a valuable reagent in organic synthesis.[1][2] However, its utility is intrinsically linked to its stability. Understanding the decomposition pathways of DPC is paramount for optimizing reaction conditions, ensuring product purity, and predicting the environmental fate of DPC-derived materials. This guide provides a comprehensive overview of the primary decomposition mechanisms of this compound—thermal, hydrolytic, photochemical, and catalytic—detailing the products formed and the experimental protocols used for their characterization.
Thermal Decomposition
The thermal degradation of this compound is a complex process that is highly dependent on the physical phase (gas or condensed) and temperature. When heated, DPC does not simply break down into phenol and carbon dioxide; instead, it undergoes a significant intramolecular rearrangement.[3][4]
Mechanism and Products
The principal mechanism for the thermal decomposition of DPC involves an initial intramolecular rearrangement to form 2-phenoxybenzoic acid.[3] This intermediate is the gateway to several subsequent, competing reactions that dictate the final product distribution.
The primary decomposition products identified are:
-
Phenol
-
Carbon Dioxide (CO2)
-
Diphenyl ether
-
Dibenzofuran
-
Xanthone
The formation of these products is governed by the fate of the 2-phenoxybenzoic acid intermediate. At lower temperatures, particularly in the condensed phase, the acid undergoes dehydration to form xanthone. At higher temperatures, typical of the gas phase, decarboxylation becomes dominant, leading to the formation of diphenyl ether and carbon dioxide.
Quantitative Data
The product distribution from thermal decomposition is highly sensitive to the reaction conditions. The following table summarizes the key products observed under different phases.
| Phase | Temperature Range (°C) | Major Products | Minor Products | Reference |
| Condensed | 350 - 450 | Xanthone, Water | Diphenyl ether, CO2, Phenyl 2-phenoxybenzoate | [3] |
| Gas | 360 - 500 | Diphenyl ether, CO2 | Phenol, Dibenzofuran, Xanthone | [3] |
Experimental Protocol: Pyrolysis-Gas Chromatography
A common method for studying thermal decomposition involves pyrolysis followed by product analysis.
-
Sample Preparation : A known quantity of high-purity this compound is placed into a reaction vessel (e.g., a sealed glass tube for condensed-phase studies or a flow reactor for gas-phase studies).
-
Pyrolysis : The vessel is heated to the target temperature (e.g., 350-500°C) for a defined period. For gas-phase analysis, the sample is vaporized and passed through a heated reactor tube (e.g., gold tube) with an inert carrier gas.
-
Product Collection : Volatile products are trapped, often cryogenically, at the exit of the reactor. The residue in the vessel is dissolved in a suitable solvent.
-
Analysis : Both the trapped volatile components and the dissolved residue are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for product identification and quantification against known standards.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis, a critical degradation pathway under environmental conditions.[5]
Mechanism and Products
The mechanism is a straightforward nucleophilic acyl substitution where a water molecule attacks the electrophilic carbonyl carbon of the DPC molecule. This leads to the formation of an unstable carbonic acid intermediate which subsequently decomposes.
The final, stable products of hydrolysis are:
-
Phenol (2 equivalents)
-
Carbon Dioxide (1 equivalent)
Quantitative Data
The rate of hydrolysis is pH-dependent. Studies have provided specific half-life values under controlled conditions.
| pH | Temperature (°C) | Half-life (t1/2) | Reference |
| - | 23 | 73.5 hours | [5] |
| 7 | 25 | 39.9 hours | [5] |
Experimental Protocol: Abiotic Degradation Study (Directive 92/69/EEC, C.7)
The hydrolysis rate is determined according to internationally recognized guidelines, such as the former EU Directive 92/69/EEC, C.7.[5][6]
-
Test System : Sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) are prepared.
-
Incubation : A small amount of the test substance (this compound) is added to the buffer solutions to create a concentration that is below its water solubility limit. The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
Sampling : Aliquots of the test solutions are withdrawn at appropriate time intervals.
-
Analysis : The concentration of the remaining this compound in the samples is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : The rate constant and half-life of hydrolysis are calculated assuming pseudo-first-order kinetics.
Photodecomposition
While direct photolysis of this compound by environmental UV-B light is not considered significant due to its low absorption in that range, irradiation with higher energy UV light can induce decomposition.[5][7] This process is particularly relevant in the study of polycarbonate photodegradation, where DPC is used as a model compound.[8]
Mechanism and Products
The primary photochemical pathway is the photo-Fries rearrangement , where the carbonate ester rearranges upon UV excitation to form phenyl salicylate-type products.[9] Further photolysis can lead to subsequent products.
Key photoproducts identified in early-stage photolysis include:
-
Phenyl salicylate
-
Salicylic acid type products
Experimental Protocol: Solution Photolysis
-
Sample Preparation : A dilute solution of recrystallized this compound is prepared in a spectro-grade solvent (e.g., dichloromethane or tetrahydrofuran).
-
Irradiation : The solution is placed in a quartz cuvette and irradiated using a lamp source with a specific wavelength output (e.g., 300-nm lamps in a Rayonet reactor).[9]
-
Analysis : At various time intervals, the solution is analyzed to identify and quantify photoproducts. Fluorescence spectroscopy is particularly effective for detecting the formation of phenyl salicylate and salicylic acid type products at very early stages of photolysis.[9] HPLC is used for separation and quantification of the products formed.
Catalytic Decomposition and Transesterification Equilibria
While many studies focus on the synthesis of DPC via transesterification, the reverse reactions represent a form of catalytic decomposition.[2][10] In the presence of catalysts and nucleophiles like alcohols, DPC can be converted back to its precursors or other ester derivatives.
Mechanism and Products
Transesterification is an equilibrium-driven process. The decomposition of DPC via this route is essentially the reverse of its synthesis. For example, in the presence of methanol and a suitable catalyst (e.g., titanium alkoxides, zinc compounds), DPC can undergo transesterification.[11][12]
The reaction involves the following equilibrium: 2 Phenol + Dimethyl Carbonate (DMC) ⇌ Methyl Phenyl Carbonate (MPC) + Methanol + Phenol ⇌ this compound (DPC) + 2 Methanol
Decomposition products in this context are the species on the left side of the equilibrium:
-
Methyl Phenyl Carbonate (MPC)
-
Phenol
-
Dimethyl Carbonate (DMC)
-
Methanol
The mechanism involves the activation of the DPC carbonyl group by the catalyst, making it susceptible to nucleophilic attack by an alcohol.
Quantitative Data
The kinetics of the transesterification reactions to produce DPC have been studied extensively. The kinetic parameters for the reverse reactions (decomposition) can be derived from these studies. The following table presents kinetic parameters for the synthesis of DPC from phenyl acetate (PA) and diethyl carbonate (DEC), where the reverse constants (k-1, k-2) represent decomposition pathways.
Reaction 1: DEC + PA ⇌ EPC + EtAc Reaction 2: EPC + PA ⇌ DPC + EtAc (EPC = Ethyl Phenyl Carbonate, EtAc = Ethyl Acetate)
| Parameter | Reaction 1 | Reaction 2 | Reference |
| Forward Reaction | [13] | ||
| k0 (m3/mol·s) | 1.05 x 106 | 1.13 x 106 | [13] |
| Ea (kJ/mol) | 69.53 | 71.18 | [13] |
| Reverse Reaction | [13] | ||
| k-0 (m3/mol·s) | 8.11 x 105 | 9.02 x 105 | [13] |
| Ea (kJ/mol) | 70.12 | 72.35 | [13] |
Experimental Protocol: Batch Reactor Kinetics Study
-
Reactor Setup : Experiments are conducted in a closed, isothermal, stirred batch reactor.
-
Reaction Mixture : The reactor is charged with the reactants (e.g., DPC, methanol) and a specific concentration of a homogeneous catalyst (e.g., titanium(IV) n-butoxide).[11]
-
Reaction Conditions : The mixture is heated to a constant temperature (e.g., 160-200°C) and stirred to ensure homogeneity.
-
Sampling and Analysis : Samples are withdrawn from the reactor at regular intervals, quenched to stop the reaction, and analyzed by GC to determine the concentration of all components over time.
-
Kinetic Modeling : The experimental concentration-time data is fitted to a proposed kinetic model (e.g., an activity-based reaction rate model) to determine the rate constants and activation energies for the forward and reverse reactions.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Thermal rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Thermal degradation of polycarbonate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. eur-lex.europa.eu [eur-lex.europa.eu]
- 7. Radiolysis and photolysis of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. aidic.it [aidic.it]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Aliphatic Polycarbonates from this compound and Diols over Zinc (II) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diphenyl Carbonate via Transesterification of Dimethyl Carbonate with Phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl carbonate (DPC) is a crucial precursor in the non-phosgene route for producing polycarbonates, a class of high-performance thermoplastics. The transesterification of dimethyl carbonate (DMC) with phenol presents a greener and safer alternative to the traditional phosgene-based process.[1] This document provides detailed application notes and experimental protocols for the synthesis of DPC through this method, focusing on various catalytic systems. The process involves a two-step reaction where DMC first reacts with phenol to form the intermediate methyl phenyl carbonate (MPC), which then further reacts with phenol or undergoes disproportionation to yield the final product, DPC.[1]
Reaction Pathway
The synthesis of this compound from dimethyl carbonate and phenol proceeds through a two-step transesterification reaction. The primary side reaction involves the methylation of phenol by DMC to form anisole.[1][2]
Step 1: Formation of Methyl Phenyl Carbonate (MPC) Dimethyl Carbonate (DMC) + Phenol ⇌ Methyl Phenyl Carbonate (MPC) + Methanol
Step 2: Formation of this compound (DPC) This step can occur via two pathways:
-
Transesterification: MPC + Phenol ⇌ this compound (DPC) + Methanol[1]
-
Disproportionation: 2 MPC ⇌ this compound (DPC) + Dimethyl Carbonate (DMC)[1]
Side Reaction: Formation of Anisole Dimethyl Carbonate (DMC) + Phenol → Anisole + Methanol + CO₂[1]
Experimental Data Summary
The following tables summarize the quantitative data from various catalytic systems for the synthesis of DPC.
Table 1: Performance of Various Catalysts in the Transesterification of DMC with Phenol
| Catalyst | Phenol Conversion (%) | DPC Selectivity (%) | MPC Selectivity (%) | Reaction Temperature (°C) | Reaction Time (h) | Reference |
| TiCp₂Cl₂ | 46.8 | 54.9 | 43.4 | 150-180 | 10 | [1] |
| 15.2 wt% PbO-ZrO₂ | 76.6 (MPC Conversion) | 99.3 | - | 200 | 2.5 | [1] |
| V₂O₅ | 42.0 | - | - | - | 9 | [1] |
| MgO nanosheets | - | 95.7 (Transesterification Selectivity) | - | 180 | 13 | [1] |
| SBA-16/α-MoO₃ | 78.5 (DMC Conversion) | >46.5 | - | 180 | - | [1] |
| O₂-promoted 10 wt% PbO/MgO | - | - | 10 (Yield) / 26.6 (Yield) | - | - | [3] |
| TiO₂-RGO (50 wt% RGO) | 53.5 | 99.9 (Transesterification Selectivity) | - | - | - | [4] |
Table 2: Influence of Reactant Molar Ratio on Phenol Conversion and Product Yield (V₂O₅ Catalyst) [1]
| DMC/Phenol Molar Ratio | Phenol Conversion (%) | Total Yield (MPC+DPC) (%) |
| 1.5:1 | 42.0 | 40.1 |
Experimental Protocols
Protocol 1: Synthesis of DPC using a Heterogeneous PbO-ZrO₂ Catalyst
This protocol is based on the work of Wang et al.[1]
1. Catalyst Preparation (Coprecipitation Method): a. Dissolve lead nitrate (Pb(NO₃)₂) and zirconium oxychloride (ZrOCl₂·8H₂O) in deionized water to achieve the desired PbO loading (e.g., 15.2 wt%). b. Slowly add a precipitating agent (e.g., ammonia solution) under vigorous stirring until the pH reaches a specific value (e.g., 9-10). c. Age the resulting precipitate for a specified time (e.g., 24 hours) at room temperature. d. Filter, wash the precipitate thoroughly with deionized water until neutral, and dry it in an oven at a specified temperature (e.g., 110 °C) overnight. e. Calcine the dried powder in a furnace at a specific temperature (e.g., 500 °C) for a set duration (e.g., 4 hours) to obtain the PbO-ZrO₂ catalyst.
2. Transesterification Reaction: a. Charge a high-pressure batch reactor with phenol, dimethyl carbonate (DMC), and the prepared PbO-ZrO₂ catalyst (e.g., 1.2 g). The molar ratio of DMC to phenol should be optimized (e.g., a starting point could be 1.5:1). b. Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air. c. Heat the reactor to the desired reaction temperature (e.g., 200 °C) while stirring. d. Maintain the reaction at this temperature for the specified duration (e.g., 2.5 hours). The pressure will be autogenously generated. e. After the reaction, cool the reactor to room temperature. f. Collect the liquid product mixture for analysis.
3. Product Analysis: a. Separate the solid catalyst from the liquid product by centrifugation or filtration. b. Analyze the composition of the liquid product using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column. c. Use appropriate standards to quantify the amounts of unreacted phenol, DMC, MPC, DPC, and any side products like anisole. d. Calculate the conversion of phenol and the selectivity for MPC and DPC based on the GC analysis.
Protocol 2: Synthesis of DPC using a Homogeneous Titanocene Catalyst
This protocol is based on the work of Wang et al.[1]
1. Reaction Setup: a. In a three-necked flask equipped with a magnetic stirrer, a condenser, and a thermometer, add phenol and dimethyl carbonate (DMC) in the desired molar ratio (e.g., Phenol/DMC = 1). b. Add the titanocene catalyst, such as dichlorodi(cyclopentadienyl)titanium (TiCp₂Cl₂), to the reaction mixture. The catalyst loading is typically a small percentage of the total reactant weight.
2. Transesterification Reaction: a. Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) under constant stirring. b. The reaction is typically carried out at atmospheric pressure. The methanol byproduct can be removed by distillation to shift the equilibrium towards the products. c. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography. d. Continue the reaction for the specified time (e.g., 10 hours).
3. Product Analysis: a. After cooling the reaction mixture to room temperature, analyze the final product composition using gas chromatography (GC) as described in Protocol 1. b. Calculate the phenol conversion and the selectivities for MPC and DPC.
Visualizations
Caption: Reaction pathway for the synthesis of DPC from DMC and phenol.
Caption: General experimental workflow for DPC synthesis.
References
Application Notes and Protocols for the Oxidative Carbonylation of Phenol to Diphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl carbonate (DPC) is a crucial intermediate in the production of polycarbonates, a class of high-performance thermoplastics with widespread applications in automotive, electronics, and medical devices. The traditional synthesis of DPC involves the use of highly toxic phosgene. The oxidative carbonylation of phenol presents a greener and safer alternative, utilizing carbon monoxide and oxygen as reactants. This document provides detailed application notes and experimental protocols for the synthesis of DPC via palladium-catalyzed oxidative carbonylation of phenol.
The overall reaction is as follows:
2 C₆H₅OH + CO + ½ O₂ → (C₆H₅O)₂CO + H₂O[1]
This process typically employs a palladium-based catalyst in conjunction with one or more co-catalysts to facilitate the reoxidation of the active palladium species.[2]
Catalytic Systems and Performance
A variety of catalytic systems have been developed for the oxidative carbonylation of phenol. The performance of these systems is typically evaluated based on phenol conversion and selectivity towards DPC. Below is a summary of representative catalytic systems and their reported performance data.
| Catalyst System | Co-catalyst(s) | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | DPC Selectivity (%) | Reference |
| Pd(OAc)₂ | Cu(OAc)₂, TBAB, p-benzoquinone | 100 | 6.0 (CO/O₂ = 10:1) | - | - | [2] |
| PdBr₂ | Cu salt, p-benzoquinone | - | - | - | - | [2] |
| PdOₓ/CuO-ST | Cu(OAc)₂, TBAB, hydroquinone | 100 | 6.6 (CO), 0.6 (O₂) | 79.5 | 84.5 | [3] |
| Pd/C | Mn(OAc)₂ | 120 | 7.0 | 35.2 | 95.1 | |
| PdCl₂(dppf) | Mn(acac)₂ | 100 | 3.0 | 25.0 | 98.0 |
Note: TBAB = Tetrabutylammonium bromide; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; acac = acetylacetonate. Phenol conversion and DPC selectivity can vary significantly based on reaction time, solvent, and catalyst loading.
Reaction Mechanism and Catalytic Cycle
The oxidative carbonylation of phenol is a complex, multi-step process involving a palladium-catalyzed cycle. The active catalyst is Pd(II), which is reduced to Pd(0) during the carbonylation step. Co-catalysts are essential for the reoxidation of Pd(0) back to Pd(II), allowing the catalytic cycle to continue. A proposed catalytic cycle is illustrated below.[2]
Caption: Proposed catalytic cycle for the oxidative carbonylation of phenol.
Experimental Protocols
This section provides a general protocol for the laboratory-scale synthesis of this compound via oxidative carbonylation of phenol. Caution: This reaction involves high-pressure gases, including toxic carbon monoxide. All operations should be performed in a well-ventilated fume hood by trained personnel.
Materials and Reagents
-
Phenol (99%)[2]
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)[2]
-
Co-catalyst(s) (e.g., Cu(OAc)₂, Mn(OAc)₂, p-benzoquinone)[2]
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)[2]
-
Solvent (e.g., Dichloromethane, Toluene)
-
Carbon Monoxide (CO) (high purity)[2]
-
Oxygen (O₂) (high purity)[2]
-
Inert gas (e.g., Nitrogen or Argon)
-
Molecular sieves (4Å), activated
Equipment
-
High-pressure stainless-steel autoclave (e.g., 100 mL capacity) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.[2]
-
Glass liner for the autoclave to prevent contamination.[2]
-
Gas cylinders for CO and O₂ with appropriate pressure regulators.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Analytical equipment for product analysis (e.g., Gas Chromatography - GC, High-Performance Liquid Chromatography - HPLC).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Caption: General experimental workflow for DPC synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure autoclave and its glass liner are clean and dry. Add a magnetic stir bar to the glass liner.
-
Charging the Reactor: Into the glass liner, add phenol, the palladium catalyst, co-catalyst(s), and solvent in the desired molar ratios. For example, a molar ratio of Pd/co-catalyst/p-benzoquinone could be 1/2/30.[2] The amount of phenol is typically around 80 mmol for a 100 mL autoclave.[2]
-
Sealing and Purging: Place the glass liner inside the autoclave. Seal the autoclave according to the manufacturer's instructions. Purge the autoclave with an inert gas (e.g., nitrogen) three times to remove any residual air.
-
Pressurizing the Reactor: Pressurize the autoclave with carbon monoxide to the desired pressure, followed by the addition of oxygen to reach the final target pressure. A typical CO/O₂ molar ratio is 10:1.[2]
-
Reaction: Heat the autoclave to the desired reaction temperature (e.g., 100°C) and begin stirring.[3] Maintain the temperature and stirring for the specified reaction time (e.g., 5-7 hours).[2][3]
-
Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature. Carefully and slowly vent the excess gas in a fume hood.
-
Product Recovery: Open the autoclave and remove the glass liner. Filter the reaction mixture to remove the solid catalyst and any other insoluble materials.
-
Analysis: Analyze the liquid product using GC or HPLC to determine the conversion of phenol and the selectivity for this compound.
Logical Relationships in Catalyst Selection
The choice of catalyst and co-catalyst system is critical for achieving high efficiency in DPC synthesis. The following diagram outlines the logical considerations for catalyst selection.
Caption: Factors influencing optimal DPC synthesis.
Troubleshooting
-
Low Phenol Conversion:
-
Cause: Inactive catalyst, insufficient temperature or pressure, or short reaction time.
-
Solution: Ensure the catalyst is active, increase the reaction temperature or pressure within safe limits, or extend the reaction time. Check for leaks in the reactor system.
-
-
Low DPC Selectivity:
-
Cause: Formation of by-products such as phenyl salicylate and polymeric materials.
-
Solution: Optimize the co-catalyst system and reaction conditions. The choice of solvent can also influence selectivity.
-
-
Catalyst Deactivation:
-
Cause: Leaching of the active metal, sintering of the support, or poisoning of the catalytic sites.
-
Solution: For heterogeneous catalysts, consider modifying the support to enhance metal-support interactions. For homogeneous systems, investigate the stability of the catalyst complex under the reaction conditions.
-
These application notes and protocols provide a comprehensive guide for the synthesis of this compound via the oxidative carbonylation of phenol. Researchers are encouraged to adapt and optimize these procedures for their specific laboratory conditions and research goals.
References
Application Notes and Protocols for the Direct Synthesis of Diphenyl Carbonate from CO2 and Phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the direct synthesis of diphenyl carbonate (DPC) from carbon dioxide (CO2) and phenol. This environmentally benign route avoids the use of toxic phosgene, a conventional reagent in polycarbonate production. The following sections detail various catalytic systems, experimental procedures, and performance data to guide researchers in this field.
Introduction
This compound is a crucial monomer in the synthesis of polycarbonates, a class of thermoplastics with widespread applications in electronics, automotive, and medical devices. The traditional phosgene-based process for DPC production is fraught with environmental and safety concerns. Consequently, the direct synthesis from CO2 and phenol has emerged as a green alternative. This process, however, is thermodynamically challenging and requires efficient catalytic systems to achieve satisfactory yields and selectivities. This document outlines key methodologies and catalytic approaches for this important transformation.
Catalytic Systems and Performance
Several catalytic systems have been developed for the direct synthesis of DPC from CO2 and phenol. The performance of some of the most promising systems is summarized below.
Table 1: Performance of Various Catalysts in the Direct Synthesis of this compound from CO2 and Phenol
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Phenol Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Reference |
| ZnCl2 | Cu(OTf)2 / CCl4 | 120 | 4.0 | - | - | - | High | [1] |
| ZnCeZrOx | - | 180 | 6.0 | 6 | 47.6 | 82.5 | ~39.3 | [2] |
| Ti-(t-butyl)salphen(PPh3)Cl | Methanol | 100 | 6.0 | - | - | - | - | [3] |
| (salen)Co(OAc) | Methanol | - | - | - | - | - | - | [4][5] |
| Zinc halides (e.g., ZnCl2) | CCl4 | 120 | 4.0 | - | - | High | High | [1] |
| Zinc halides | Triethylamine | 100 | 9.0 | 3 | - | - | 31.7 | [1] |
Experimental Protocols
Detailed experimental protocols for key catalytic systems are provided below. These are intended as a starting point for researchers, and optimization may be required based on specific laboratory conditions and equipment.
Protocol 1: Synthesis of DPC using a ZnCl2/Cu(OTf)2 Composite Catalyst
This protocol is based on the efficient catalytic system developed for DPC synthesis under relatively mild conditions.[1]
Materials:
-
Phenol
-
Carbon tetrachloride (CCl4)
-
Zinc chloride (ZnCl2), anhydrous
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
-
Carbon dioxide (CO2), high purity
-
High-pressure autoclave reactor with magnetic stirring
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: The ZnCl2/Cu(OTf)2 catalyst is typically prepared in situ.
-
Reaction Setup:
-
To a high-pressure autoclave reactor, add phenol, carbon tetrachloride, ZnCl2, and Cu(OTf)2 in the desired molar ratios.
-
Seal the reactor and purge with CO2 several times to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 4.0 MPa).
-
-
Reaction:
-
Heat the reactor to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Maintain the reaction conditions for the specified duration.
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the CO2.
-
Take a sample of the reaction mixture and analyze it by gas chromatography (GC) to determine the conversion of phenol and the selectivity and yield of this compound. An internal standard method is recommended for accurate quantification.
-
Protocol 2: Synthesis of DPC using a CeO2-based Catalyst
Cerium oxide (CeO2) has shown promise as a heterogeneous catalyst for this reaction. The following is a general procedure for its use.
Materials:
-
Phenol
-
CeO2 nanocatalyst (can be prepared via hydrothermal or precipitation methods)[6][7]
-
Dehydrating agent (e.g., 2-cyanopyridine)[8]
-
Solvent (if necessary)
-
Carbon dioxide (CO2), high purity
-
High-pressure autoclave reactor with magnetic stirring
-
Analytical equipment (GC, GC-MS)
Catalyst Preparation (Hydrothermal Method Example): [6][7]
-
Dissolve a cerium salt (e.g., Ce(NO3)3·6H2O) in deionized water.
-
Add a precipitating agent (e.g., NaOH solution) dropwise under vigorous stirring until a desired pH is reached.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 12-24 h).
-
After cooling, collect the precipitate by centrifugation, wash thoroughly with deionized water and ethanol, and dry in an oven.
-
Calcination at high temperatures (e.g., 400-600 °C) is often required to obtain the crystalline CeO2.
Reaction Procedure:
-
Reaction Setup:
-
Charge the autoclave with phenol, the prepared CeO2 catalyst, and a dehydrating agent.
-
Seal the reactor and purge with CO2.
-
Pressurize with CO2 to the desired pressure.
-
-
Reaction:
-
Heat the reactor to the reaction temperature (e.g., 150-200 °C) with stirring.
-
Maintain the reaction for the desired time.
-
-
Work-up and Analysis:
-
After cooling and depressurizing, separate the solid catalyst from the liquid mixture by filtration or centrifugation.
-
Analyze the liquid phase by GC or GC-MS to quantify the products.
-
Protocol 3: Synthesis of DPC using a Ti-Salen Catalyst
Titanium-salen complexes are effective homogeneous catalysts for the direct synthesis of DPC.[3][9]
Materials:
-
Phenol
-
Methanol (as a solvent and co-reactant)
-
Ti-salen complex (e.g., Ti-(t-butyl)salphen(PPh3)Cl)
-
Carbon dioxide (CO2), high purity
-
High-pressure autoclave reactor
-
Analytical instrumentation (GC, NMR)
Catalyst Synthesis: The Ti-salen complex can be synthesized according to literature procedures, typically involving the reaction of a titanium precursor with the corresponding salen ligand.
Reaction Procedure:
-
Reaction Setup:
-
In a high-pressure reactor, dissolve the Ti-salen catalyst in a mixture of phenol and methanol.
-
Seal the reactor, purge with CO2, and then pressurize to the desired level (e.g., 6.0 MPa).
-
-
Reaction:
-
Heat the reactor to the target temperature (e.g., 100 °C) and stir.
-
Allow the reaction to proceed for the intended duration.
-
-
Product Isolation and Analysis:
-
After the reaction, cool the reactor and vent the CO2.
-
The product mixture can be analyzed directly by GC. For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or crystallization.
-
Visualizations
Reaction Pathway
The following diagram illustrates a plausible reaction pathway for the Lewis acid-catalyzed direct synthesis of this compound from CO2 and phenol.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis from CO2 over a ZnCeZrOX ternary solid solution: synergistic catalysis using oxygen vacancies and Lewis acid sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Direct Synthesis of this compound from Phenol and Carbon Dioxide Over Ti-Salen-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel method to synthesize this compound from carbon dioxide and phenol in the presence of methanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. mocedes.org [mocedes.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Catalyst selection for diphenyl carbonate synthesis via transesterification
Application Note: Catalyst Selection for Diphenyl Carbonate Synthesis
Introduction
This compound (DPC) is a crucial monomer in the production of high-performance engineering plastics, particularly polycarbonates. The traditional phosgene-based synthesis route for DPC is being phased out globally due to the extreme toxicity of phosgene. The transesterification of dimethyl carbonate (DMC) with phenol has emerged as a leading green and sustainable alternative.[1] This process is environmentally benign as its raw materials are non-toxic and non-corrosive.[1] The success of this route is critically dependent on the selection of an appropriate catalyst. The main catalytic active center for transesterification is a Lewis acid site, and the nature of this site determines the catalyst's performance.[1] This document provides a guide for researchers on selecting catalysts for this reaction, summarizing performance data and providing standardized experimental protocols.
The transesterification process occurs in two sequential, reversible equilibrium steps:
-
Step 1: Dimethyl carbonate (DMC) reacts with phenol (PhOH) to form methyl phenyl carbonate (MPC) and methanol (MeOH).
-
Step 2: Methyl phenyl carbonate (MPC) reacts with another molecule of phenol to produce this compound (DPC) and methanol. Alternatively, MPC can undergo self-disproportionation to yield DPC and DMC.[1]
Due to thermodynamic limitations, the reaction equilibrium is unfavorable. Therefore, effective catalysts and strategies like reactive distillation to remove the methanol byproduct are essential to drive the reaction towards high DPC yields.[1]
Catalyst Selection Criteria
The choice of a catalyst is the most critical factor for achieving high efficiency in DPC synthesis. Key performance indicators include:
-
Activity: Measured by the conversion of reactants (typically phenol or DMC).
-
Selectivity: The proportion of the converted reactant that forms the desired product (DPC) versus side products like anisole.
-
Yield: The overall efficiency of the process, calculated as (Conversion × Selectivity).
-
Stability and Reusability: For heterogeneous catalysts, the ability to maintain activity over multiple reaction cycles is crucial for industrial applications.[2][3]
-
Cost and Availability: The economic viability of the process depends on the cost and accessibility of the catalyst.
Catalysts for this process can be broadly categorized as homogeneous and heterogeneous. While homogeneous catalysts, such as titanium alkoxides, often show high activity, they are difficult to separate from the reaction mixture.[1][4] Heterogeneous catalysts are preferred for their ease of separation and recycling, although they can sometimes suffer from lower activity or deactivation.[2][4][5]
Reaction Pathway Diagram
The following diagram illustrates the two-step reaction pathway for the synthesis of this compound (DPC) via transesterification.
Caption: Two-step transesterification of DMC and Phenol to DPC.
Performance of Selected Catalysts
The following tables summarize the performance of various heterogeneous catalysts reported in the literature for DPC synthesis. Reaction conditions can significantly impact performance, so they are included for comparison.
Table 1: Lead (Pb)-Based Heterogeneous Catalysts
| Catalyst | Temp (°C) | Time (h) | Phenol Conv. (%) | DPC Select. (%) | DPC Yield (%) | Notes |
| PbO-ZrO₂ | 200 | 2.5 | 76.6% (MPC Conv.) | 99.3% | - | Disproportionation of MPC.[1] |
| Pb-Zn Oxide (Pb/Zn=2) | - | - | - | - | 45.6% | Pb₃O₄ identified as the primary active phase.[1][6][7] |
| Pb:Y Oxide (2:1) | - | - | 56.87% (DMC Conv.) | - | 17.10% | Good activity after multiple recycles.[1] |
| PbO/MgO | 200 | 2.5 | 78.2% (MPC Conv.) | 99.5% | - | Superior to other supports like SiO₂, Al₂O₃, TiO₂.[2] |
| O₂-promoted PbO/MgO | - | - | - | - | 26.6% | Oxygen modification enhances catalytic activity.[8] |
Table 2: Titanium (Ti)-Based Heterogeneous Catalysts
| Catalyst | Temp (°C) | Time (h) | Phenol Conv. (%) | DPC Select. (%) | DPC Yield (%) | Notes |
| TiCp₂Cl₂ (homogeneous) | 150-180 | 10 | 46.8% | 54.9% | 25.7% | Air-stable alternative to titanium alkoxides.[1] |
| Ti-Beta Zeolite | 175 | 10 | - | - | 10.77% (MPC+DPC) | Framework Ti sites are the active centers.[1] |
| Ti-HMS | - | - | - | - | - | Showed the best activity among Mo, Sn, Al, and Ti-doped HMS.[1] |
| TiO₂/C₆₀ | 200 | - | 36.5% | 86.5% | 31.6% | C₆₀ enhances Lewis acidity and DPC selectivity.[1] |
| Zn-Ti-O Nanoplates | 205 | - | - | - | 13.0% | Also active for BPC disproportionation.[3] |
Table 3: Other Metal Oxide Catalysts
| Catalyst | Temp (°C) | Time (h) | Phenol Conv. (%) | DPC Select. (%) | DPC Yield (%) | Notes |
| V₂O₅ | - | 9 | 42.0% | - | 40.1% (MPC+DPC) | Deactivates due to phase transition and carbon deposition.[1][9] |
| MoO₃/SiO₂ | - | - | - | - | 17.0% | Unsupported MoO₃ yielded only 3.8% DPC.[1] |
| SBA-16/α-MoO₃ | 180 | - | 78.5% (DMC Conv.) | >46.5% | >36.5% | Mesoporous support enhances activity.[1] |
| MgO Nanosheets | 180 | 13 | - | 95.7% (Transester.) | - | Activity restored after regeneration by calcination.[1] |
Protocol: Lab-Scale Synthesis and Catalyst Screening
This section provides a general protocol for synthesizing DPC and screening potential catalysts in a laboratory setting.
Materials and Equipment
-
Reactants: Phenol (PhOH, ≥99%), Dimethyl Carbonate (DMC, ≥99%).
-
Catalyst: Selected catalyst (e.g., PbO/MgO, TiO₂/SiO₂), typically 0.1-2.0 wt% relative to phenol.
-
Solvent (optional): High-boiling point, inert solvent if required.
-
Apparatus:
-
High-pressure batch reactor (e.g., Parr autoclave) with magnetic stirring, temperature control, and pressure gauge.
-
Heating mantle or oil bath.
-
Condenser and collection flask (if operating with methanol removal).
-
Gas chromatograph (GC) with a flame ionization detector (FID) for analysis.
-
Internal standard for GC analysis (e.g., naphthalene, dodecane).
-
Experimental Workflow Diagram
The following flowchart outlines the typical workflow for a catalyst screening experiment.
Caption: Standard workflow for DPC synthesis catalyst screening.
Step-by-Step Procedure
-
Catalyst Preparation: Prepare the heterogeneous catalyst as required. For example, supported catalysts like PbO/MgO can be made by incipient wetness impregnation of the support (MgO) with a precursor salt solution (e.g., lead nitrate), followed by drying and calcination at high temperatures (e.g., 550°C for 5 hours).[2]
-
Reactor Setup: Assemble the high-pressure reactor according to the manufacturer's instructions. Ensure all seals are clean and properly fitted. Perform a leak test with an inert gas like nitrogen.
-
Charging Reactants: Weigh and add the desired amounts of phenol, dimethyl carbonate (a typical molar ratio of Phenol:DMC is 2:1 to 1:2), and the catalyst to the reactor vessel.
-
Inerting: Seal the reactor and purge the system several times with an inert gas (e.g., Nitrogen or Argon) to remove air and moisture.
-
Reaction:
-
Begin stirring at a constant rate (e.g., 500-1000 rpm) to ensure good mixing.
-
Heat the reactor to the target temperature (e.g., 180-220°C).
-
The reaction will generate autogenous pressure. Monitor the temperature and pressure throughout the experiment.
-
Run the reaction for the desired duration (e.g., 2-13 hours).[1]
-
-
Sampling and Analysis:
-
If the reactor allows, take small samples at timed intervals.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure.
-
Prepare the collected samples for GC analysis by diluting them in a suitable solvent and adding a known amount of an internal standard.
-
Inject the sample into the GC to determine the concentrations of reactants (DMC, Phenol) and products (MPC, DPC, anisole).
-
-
Calculations:
-
Phenol Conversion (%) = [(Initial Moles of Phenol - Final Moles of Phenol) / Initial Moles of Phenol] × 100
-
DPC Selectivity (%) = [Moles of DPC Formed / (Moles of MPC Formed + Moles of DPC Formed + Moles of Anisole Formed)] × 100 (Note: definition can vary based on reaction scheme).
-
DPC Yield (%) = (Phenol Conversion × DPC Selectivity) / 100
-
-
Catalyst Recovery: For heterogeneous catalysts, separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and tested for reusability.[3]
Logical Framework for Catalyst Selection
Choosing the optimal catalyst involves balancing multiple factors. The diagram below illustrates the key considerations and their relationships.
Caption: Key factors influencing the selection of a DPC synthesis catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly effective transformation of methyl phenyl carbonate to this compound with recyclable Pb nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03931G [pubs.rsc.org]
- 3. Efficient synthesis of this compound from dibutyl carbonate and phenol using square-shaped Zn–Ti–O nanoplates as solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. eolss.net [eolss.net]
- 5. Research and Developments of Heterogeneous Catalytic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Melt Polymerization of Bisphenol A and Diphenyl Carbonate for High-Performance Polycarbonate
Introduction
Polycarbonate (PC) is a high-performance thermoplastic known for its exceptional impact strength, optical clarity, and high heat resistance. The melt transesterification of bisphenol A (BPA) and diphenyl carbonate (DPC) has become an increasingly important industrial method for synthesizing PC, offering a phosgene-free and more environmentally benign alternative to the traditional interfacial polymerization process.[1][2][3] This method involves a two-stage reaction: a prepolymerization or oligomerization stage followed by a polycondensation stage under high vacuum and elevated temperatures to produce high molecular weight polycarbonate.[4][5] The reaction by-product, phenol, is removed during the process to drive the polymerization equilibrium towards the formation of the polymer.[1][5] This application note provides a detailed protocol for the laboratory-scale synthesis of polycarbonate via melt polymerization of BPA and DPC.
Reaction Mechanism
The melt polymerization process is a transesterification reaction. In the first stage, at moderate temperatures and pressures, BPA and DPC react to form low molecular weight oligomers and phenol.[6][7] As the reaction proceeds to the second stage, the temperature is increased and the pressure is reduced. This facilitates the removal of the phenol byproduct, shifting the equilibrium to favor the formation of high molecular weight polycarbonate.[5] The overall reaction is as follows:
n HO-C₆H₄-C(CH₃)₂-C₆H₄-OH + n C₆H₅-O-CO-O-C₆H₅ → [-O-C₆H₄-C(CH₃)₂-C₆H₄-O-CO-]n + 2n C₆H₅OH
A catalyst is typically employed to achieve a high molecular weight polymer within a reasonable reaction time.[8] Common catalysts include hydroxides of alkaline metals, such as lithium hydroxide (LiOH), and various metal acetylacetonates.[6][8][9]
Experimental Protocol
Materials and Equipment:
-
Bisphenol A (BPA), polymer grade
-
This compound (DPC), polymer grade
-
Catalyst (e.g., Lithium Hydroxide Monohydrate - LiOH·H₂O)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system
-
Heating mantle with temperature controller
-
Vacuum pump capable of reaching pressures below 1 mmHg
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
Stage 1: Prepolymerization (Oligomerization)
-
Reactor Setup: The glass reactor is charged with bisphenol A and this compound. A slight excess of this compound (e.g., a molar ratio of DPC/BPA of 1.05 to 1.08) is often used to compensate for any sublimation of DPC during the reaction.[3][9]
-
Inert Atmosphere: The reactor is purged with dry nitrogen gas to remove any oxygen, which can cause discoloration of the polymer at high temperatures.
-
Melting and Catalyst Addition: The mixture is heated to approximately 180°C under a gentle nitrogen flow to melt the reactants.[10] Once the reactants are molten and well-mixed, the catalyst (e.g., LiOH·H₂O) is added. The catalyst concentration is typically in the range of 10⁻⁴ to 10⁻⁵ moles per mole of BPA.
-
Oligomerization Reaction: The temperature is gradually increased to around 220°C. Phenol, the byproduct of the reaction, will begin to distill off. This stage is typically carried out at atmospheric or slightly reduced pressure and lasts for 1-2 hours.
Stage 2: Polycondensation
-
Vacuum Application: After the initial oligomerization, the pressure in the reactor is gradually reduced to below 1 mmHg.[5] This is a critical step to effectively remove the phenol and drive the polymerization reaction forward.
-
Temperature Increase: Simultaneously with the pressure reduction, the temperature of the reaction mixture is slowly raised to a final temperature between 280°C and 300°C.[8] The viscosity of the molten polymer will increase significantly during this stage. Efficient stirring is crucial to facilitate the removal of phenol from the viscous melt.
-
Monitoring the Reaction: The progress of the polycondensation can be monitored by the amount of phenol collected in the cold trap and the torque on the mechanical stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer.
-
Completion and Extrusion: The reaction is considered complete when the desired melt viscosity is achieved, typically after 2-3 hours under high vacuum. The molten polycarbonate is then extruded from the reactor under nitrogen pressure and can be pelletized after cooling.[1]
Data Presentation
| Parameter | Stage 1: Prepolymerization | Stage 2: Polycondensation | Reference |
| Temperature | 180°C - 220°C | 220°C - 300°C | [8][10] |
| Pressure | Atmospheric to 200 mmHg | < 1 mmHg | [5] |
| Duration | 1 - 2 hours | 2 - 3 hours | |
| DPC/BPA Molar Ratio | 1.05 - 1.08 | - | [3][9] |
| Catalyst Conc. (mol/mol BPA) | 1 x 10⁻⁴ - 1 x 10⁻⁵ | - | |
| Target Molecular Weight (Mw) | - | 30,000 - 60,000 g/mol | [8] |
Visualizations
Caption: Workflow of the two-stage melt polymerization process for polycarbonate synthesis.
Caption: Simplified reaction pathway for the formation of polycarbonate from bisphenol A and this compound.
References
- 1. Polycarbonates [essentialchemicalindustry.org]
- 2. valcogroup-valves.com [valcogroup-valves.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Introduction to GSC No.2: Novel Non-phosgene Polycarbonate Production Process Using By-product CO2 as Starting Material - JACI/GSCN [jaci.or.jp]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Phosgene-Free Polycarbonate Production Using Diphenyl Carbonate
Introduction
The synthesis of polycarbonates, a class of high-performance thermoplastics, has traditionally relied on the use of phosgene, a highly toxic and hazardous chemical. Growing environmental and safety concerns have driven the development of sustainable, phosgene-free alternatives. The most prominent of these is the melt transesterification process, which utilizes diphenyl carbonate (DPC) as a safe and effective replacement for phosgene. This method involves the reaction of DPC with a diol, typically bisphenol A (BPA), at elevated temperatures and under vacuum to produce high-purity polycarbonate with excellent properties. The primary byproduct of this reaction is phenol, which can be recycled, further enhancing the green credentials of this process.
This document provides detailed application notes and experimental protocols for the synthesis of polycarbonate via the this compound-based melt transesterification route, intended for researchers, scientists, and professionals in drug development and materials science.
The Role of this compound in Melt Transesterification
This compound is the cornerstone of the phosgene-free production of polycarbonate. Its primary role is to serve as the carbonate donor in the polymerization reaction with bisphenol A. The process is a two-stage melt polycondensation reaction. In the first stage, known as transesterification or oligomerization, DPC and BPA react at moderate temperatures to form low molecular weight oligomers, with the elimination of phenol. The second stage, polycondensation, is carried out at higher temperatures and under a high vacuum to facilitate the removal of the phenol byproduct, which drives the equilibrium towards the formation of a high molecular weight polymer.
The overall reaction is as follows:
n(HO-C₆H₄-C(CH₃)₂-C₆H₄-OH) + n(C₆H₅O-CO-OC₆H₅) → [-O-C₆H₄-C(CH₃)₂-C₆H₄-O-CO-]n + 2n(C₆H₅OH)
Bisphenol A + this compound → Polycarbonate + Phenol
Quantitative Data Presentation
The following tables summarize typical quantitative data for the melt transesterification process, compiled from various literature sources. These parameters can be adjusted to achieve desired polymer properties.
Table 1: Typical Reaction Parameters for Polycarbonate Synthesis
| Parameter | Value | Purpose |
| Molar Ratio (DPC:BPA) | 1.03 - 1.06 : 1 | A slight excess of DPC is used to compensate for any potential loss during the high-temperature, high-vacuum polycondensation stage and to ensure complete reaction of the hydroxyl end groups. |
| Catalyst | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | To accelerate the transesterification and polycondensation reactions. |
| Catalyst Concentration | 10⁻⁴ - 10⁻⁶ mol per mol of BPA | A low concentration is sufficient to achieve a high reaction rate without causing significant side reactions or polymer degradation. |
Table 2: Staged Reaction Conditions and Corresponding Polymer Properties
| Stage | Temperature (°C) | Pressure (Pa) | Time (min) | Resulting Polymer Properties |
| Pre-polymerization (Oligomerization) | 180 - 220 | Atmospheric (N₂) | 60 - 120 | Formation of low molecular weight oligomers. |
| Polycondensation | 220 - 280 | 100 - 500 | 60 - 180 | Increase in molecular weight to the desired level. |
| Final Stage | 280 - 300 | < 100 | 30 - 60 | Further increase in molecular weight and removal of residual phenol. |
Table 3: Representative Polycarbonate Properties
| Property | Value |
| Weight Average Molecular Weight (Mw) | 30,000 - 60,000 g/mol |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| Glass Transition Temperature (Tg) | 145 - 155 °C |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of polycarbonate using this compound and bisphenol A.
Materials and Reagents:
-
Bisphenol A (BPA), polymer grade
-
This compound (DPC), polymer grade
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), as a catalyst solution (e.g., 0.1 M in deionized water)
-
Nitrogen (N₂), high purity
-
Methanol and Dichloromethane for cleaning and product precipitation
Apparatus:
-
A three-necked round-bottom flask or a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.
-
A heating mantle with a temperature controller.
-
A vacuum pump capable of reaching pressures below 100 Pa.
-
A vacuum gauge.
Procedure:
-
Reactant Charging and Inerting:
-
Accurately weigh Bisphenol A and this compound in the desired molar ratio (e.g., 1:1.05) and add them to the reaction flask.
-
Assemble the reactor setup.
-
Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial heating phase.
-
-
Melting and Catalyst Addition:
-
Begin stirring and heat the reactor to 150-180 °C to melt the reactants completely.
-
Once the mixture is a homogeneous melt, add the catalyst solution using a syringe. The amount should be in the range of 10⁻⁴ to 10⁻⁶ moles of catalyst per mole of BPA.
-
-
Pre-polymerization (Oligomerization):
-
Increase the temperature to 180-220 °C.
-
Maintain these conditions for 60-120 minutes under a gentle nitrogen stream.
-
Phenol will start to distill from the reaction mixture and can be collected in the receiving flask.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly reduce the pressure in the reactor to 100-500 Pa over 30-60 minutes.
-
As the viscosity of the melt increases, you may need to increase the stirring speed.
-
Continue the reaction under these conditions for 60-180 minutes. More phenol will be collected.
-
-
Final Stage and Polymer Discharge:
-
For achieving higher molecular weight, the temperature can be further increased to 280-300 °C and the pressure reduced to below 100 Pa for an additional 30-60 minutes.
-
The reaction is complete when the desired viscosity is reached (often indicated by the torque on the stirrer).
-
Stop the heating and stirring, and carefully introduce nitrogen back into the reactor to break the vacuum.
-
While still hot and viscous, extrude or pour the polymer from the reactor onto a cooled surface.
-
-
Purification and Characterization:
-
The synthesized polycarbonate can be purified by dissolving it in a suitable solvent like dichloromethane and then precipitating it in a non-solvent like methanol.
-
Dry the purified polymer in a vacuum oven at 80-100 °C.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for the glass transition temperature.
-
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for phosgene-free polycarbonate synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for laboratory-scale polycarbonate synthesis.
Logical Relationship Diagram: Process Parameters vs. Polymer Properties
Caption: Relationship between process parameters and polymer properties.
Application Notes & Protocols for the Synthesis of Aliphatic Polycarbonates using Diphenyl Carbonate and Diols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aliphatic polycarbonates (APCs) are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications, including drug delivery systems and medical devices.[1][2] One of the prominent methods for synthesizing high-molecular-weight APCs is through the melt polycondensation of diphenyl carbonate (DPC) with various aliphatic diols.[3][4] This process, often facilitated by a transesterification catalyst, offers a versatile route to a diverse range of polycarbonates by simply varying the diol monomer.[3] This document provides detailed protocols and application notes for the synthesis of APCs via this method, with a focus on the use of zinc-based catalysts.
I. General Reaction Scheme
The synthesis of aliphatic polycarbonates from this compound and a diol is a two-step melt transesterification process. In the first step, an oligomer is formed through the reaction of the diol with this compound, eliminating phenol as a byproduct. In the second step, under reduced pressure and at an elevated temperature, the polymer chains are extended through further transesterification between the terminal groups, releasing more phenol.
Reaction:
n HO-R-OH + n C₆H₅O-CO-OC₆H₅ → [-O-R-O-CO-]n + 2n C₆H₅OH
Where R represents an aliphatic group from the diol.
II. Experimental Protocols
A. Materials and Reagents
-
This compound (DPC): Reagent grade, purified by recrystallization from ethanol.
-
Aliphatic Diols: (e.g., 1,4-butanediol (BDO), 1,6-hexanediol, 1,10-decanediol). Purify by distillation under reduced pressure.
-
Catalyst: Zinc acetate (Zn(OAc)₂), Zinc (II) acetylacetonate (Zn(Acac)₂), or other suitable transesterification catalysts.
-
Solvents: Chloroform, Dichloromethane (for polymer dissolution and analysis).
-
Nitrogen Gas: High purity.
B. General Synthesis Protocol for Poly(alkylene carbonate)
This protocol is a generalized procedure based on common lab-scale synthesis methods.[5][6][7]
1. Pre-polymerization (Oligomerization):
-
Equimolar amounts of this compound and the chosen aliphatic diol are added to a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The catalyst (e.g., Zn(OAc)₂ or Zn(Acac)₂) is added to the flask. The catalyst loading is typically in the range of 0.05 to 0.2 mol% relative to the diol.
-
The reaction mixture is heated under a gentle stream of nitrogen to a temperature between 150°C and 180°C.
-
This temperature is maintained for a period of 1 to 2 hours to facilitate the initial transesterification and removal of the bulk of the phenol byproduct.
2. Polycondensation:
-
After the pre-polymerization step, the reaction temperature is gradually increased to between 180°C and 220°C.
-
Simultaneously, the pressure in the reaction vessel is slowly reduced to below 200 Pa to facilitate the removal of the remaining phenol and drive the polymerization reaction towards higher molecular weights.
-
The reaction is allowed to proceed under these conditions for an additional 2 to 4 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.
-
The reaction is stopped by cooling the flask to room temperature under a nitrogen atmosphere.
3. Purification:
-
The resulting polymer is dissolved in a suitable solvent like chloroform or dichloromethane.
-
The polymer solution is then precipitated in a large excess of a non-solvent such as cold methanol or ethanol.
-
The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-60°C until a constant weight is achieved.
III. Quantitative Data Summary
The following tables summarize the reaction conditions and results for the synthesis of poly(1,4-butylene carbonate) (PBC) from this compound and 1,4-butanediol using different zinc-based catalysts.
Table 1: Effect of Different Zinc-Based Catalysts on PBC Synthesis [6][8]
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Pressure (Pa) | Mw ( g/mol ) | Yield (%) |
| Zn(OAc)₂ | 0.1 | 180 | 90 | 200 | 53,200 | - |
| Zn(Acac)₂ | 0.1 | 180 | 90 | 200 | 69,400 | - |
| ZnCl₂ | 0.1 | 180 | 90 | 200 | 82,300 | - |
| ZnO | 0.1 | 180 | 90 | 200 | 8,300 | - |
| ZnCO₃ | 0.1 | 180 | 90 | 200 | 28,200 | - |
Note: Yield data was not consistently reported across all catalysts in the source material.
Table 2: Optimization of Reaction Conditions for PBC Synthesis using Zn(Acac)₂ [6][7][9]
| Parameter | Value | Mw ( g/mol ) | Yield (%) |
| Temperature (°C) | 160 | - | - |
| 180 | 69,400 | - | |
| 190 | ~140,000 | - | |
| 200 | 143,500 | 85.6 | |
| 210 | <140,000 | - | |
| Time (min) | 30 | 67,400 | - |
| 60 | - | - | |
| 90 | - | - | |
| 120 | 143,500 | 85.6 | |
| 150 | ~143,500 | <85.6 | |
| Catalyst Loading (mol% of Zn²⁺ to DPC) | 0.025 | 9,600 | 95.2 |
| 0.05 | 42,800 | 92.8 | |
| 0.1 | 69,400 | - | |
| 0.2 | 62,500 | 88.4 |
Note: Dashes indicate data not provided in the cited sources under those specific conditions.
IV. Characterization Protocols
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the polycarbonate structure.
-
Protocol: A small amount of the dried polymer is analyzed using an FTIR spectrometer. The presence of a strong absorption peak around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carbonate group is indicative of successful polymerization.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the polymer.
-
Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are recorded. The chemical shifts and integration of the peaks can be used to confirm the repeating unit structure and the absence of residual monomers.
C. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Protocol: The polymer is dissolved in a suitable solvent (e.g., chloroform or THF) and analyzed by GPC using polystyrene standards for calibration.
D. Thermal Analysis (DSC and TGA):
-
Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
-
Protocol:
-
Differential Scanning Calorimetry (DSC): A small sample of the polymer is heated and cooled at a controlled rate in a DSC instrument to determine Tg and Tm.
-
Thermogravimetric Analysis (TGA): The polymer is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) to determine the decomposition temperature. Aliphatic polycarbonates synthesized by this method generally show good thermal stability up to 250°C.[1]
-
V. Visualizations
Caption: Experimental workflow for the synthesis and characterization of aliphatic polycarbonates.
Caption: Logical relationship of reactants and products in the catalyzed synthesis of aliphatic polycarbonates.
References
- 1. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates [mdpi.com]
- 2. Post-polymerization functionalization of aliphatic polycarbonates using click chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00174E [pubs.rsc.org]
- 3. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of high-molecular-weight aliphatic polycarbonates by organo-catalysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01843A [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Aliphatic Polycarbonates from this compound and Diols over Zinc (II) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Aliphatic Polycarbonates from this compound and Diols over Zinc (II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diphenyl Carbonate as a Carbonyl Source for Cyclic Carbonate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of cyclic carbonates is a cornerstone in organic chemistry, with applications ranging from green solvents and electrolytes in lithium batteries to monomers for polycarbonates and intermediates in pharmaceutical manufacturing.[1] Traditionally, the synthesis of these valuable compounds has relied on the use of highly toxic and hazardous reagents like phosgene and its derivatives.[1][2] In the pursuit of safer and more sustainable chemical processes, diphenyl carbonate (DPC) has emerged as a superior carbonyl source.[2][3] DPC is a stable, crystalline solid that is safer to handle and can be produced via phosgene-free routes, aligning with the principles of green chemistry.[1]
This document provides detailed application notes and experimental protocols for the synthesis of cyclic carbonates using this compound as a carbonyl source, with a focus on a highly efficient organocatalytic system.
Methodology Overview: Organocatalytic Approach
A highly effective and practical method for the synthesis of cyclic carbonates from diols and this compound utilizes the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).[2][3][4][5] This system is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, accommodating a variety of diols to produce the corresponding cyclic carbonates in excellent yields.[2][3] The reaction does not require specialized equipment such as high-pressure reactors or rigorously dry conditions, making it accessible for most laboratory settings.[2]
Data Presentation: Catalyst Screening and Performance
The choice of catalyst is critical for the successful carbonylation of diols with this compound. The basicity of the catalyst has been shown to correlate well with its catalytic reactivity. The following table summarizes the performance of various catalysts in the synthesis of 4-phenyl-1,3-dioxolan-2-one from 1-phenylethane-1,2-diol and this compound.
Table 1: Catalyst Performance in Cyclic Carbonate Synthesis [2]
| Catalyst | Conversion (%) | Isolated Yield (%) |
| TBD | >99 | 99 |
| MTBD | 65 | 60 |
| DBU | 55 | 52 |
| Pyridine | <1 | N/A |
| Imidazole | <1 | N/A |
| Triethylamine | <1 | N/A |
| FeBr₂ | <1 | N/A |
| ZnCl₂ | <1 | N/A |
| AlCl₃ | <1 | N/A |
| I₂ | <1 | N/A |
| BF₃·Et₂O | <1 | N/A |
Reaction Conditions: 1-phenylethane-1,2-diol (1.1 equiv), this compound (1.0 equiv), Catalyst (2 mol %), 2-Me-THF, 30 °C, 2 h. N/A: Not applicable as no significant product was formed.
As evidenced by the data, the bicyclic guanidine TBD is a superior catalyst for this transformation, affording a near-quantitative yield. In contrast, other amine bases with lower basicity and various Lewis acids showed negligible activity under these conditions.[2]
Experimental Protocols
General Protocol for the Synthesis of Cyclic Carbonates using this compound and TBD
This protocol is based on the highly efficient method developed by Baral et al.[2][3]
Materials:
-
This compound (DPC)
-
Diol substrate
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
2-Methyltetrahydrofuran (2-Me-THF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the diol (1.1 mmol, 1.1 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) to the flask.
-
Add 2-methyltetrahydrofuran (0.8 mL).
-
Add the TBD catalyst (0.02 mmol, 2 mol %).
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclic carbonate.
Note: This protocol is scalable, and multigram synthesis has been demonstrated to proceed with high yields.[3] The reaction can be performed using standard laboratory techniques and does not require an inert atmosphere or rigorously dried solvents.[2]
Visualizations
Reaction Pathway
The following diagram illustrates the proposed catalytic cycle for the TBD-catalyzed synthesis of cyclic carbonates from diols and this compound.
Caption: Proposed mechanism for TBD-catalyzed cyclic carbonate synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of cyclic carbonates using the described protocol.
Caption: General experimental workflow for cyclic carbonate synthesis.
Conclusion
The use of this compound as a carbonyl source, in combination with an efficient organocatalyst like TBD, represents a significant advancement in the synthesis of cyclic carbonates. This method is not only safer and more environmentally friendly than traditional phosgene-based routes but also highly efficient and versatile. The mild reaction conditions and simple experimental setup make it a valuable tool for researchers in academia and industry, including those in the field of drug development where the synthesis of complex molecules with high purity is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Laboratory Scale Purification of Diphenyl Carbonate by Recrystallization
Introduction
Diphenyl carbonate (DPC) is a crucial monomer in the production of polycarbonates and other polymers.[1][2][3] The purity of DPC is critical for the polymerization process, as impurities can affect the properties of the final polymer. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, making it an ideal method for enhancing the purity of DPC on a laboratory scale. This application note provides a detailed protocol for the purification of this compound by recrystallization, focusing on solvent selection, experimental procedure, and expected outcomes.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a hot solvent and then allowing the solution to cool, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.
Solvent Selection
The choice of solvent is paramount for a successful recrystallization. For this compound, several solvents have been investigated. Ethanol has been identified as an optimal solvent for the recrystallization of this compound.[4] The use of a mixed solvent system, specifically an ethanol-water mixture, has been shown to significantly improve the yield.[4] this compound is soluble in hot alcohol, benzene, ether, and glacial acetic acid, while it is practically insoluble in water.[5][6]
Experimental Protocol
This protocol details the steps for the laboratory-scale purification of this compound using a mixed solvent system of ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Beakers
-
Graduated cylinders
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
For every 10 grams of crude DPC, add 16 mL of ethanol (based on an optimal mass ratio of approximately 8:5 ethanol to DPC).[4]
-
Add a magnetic stir bar to the flask.
-
Gently heat the mixture to about 50°C while stirring until the this compound is completely dissolved.[7] A water bath is recommended for uniform heating.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on a hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask to remove the insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
To the hot, clear solution, slowly add distilled water as an anti-solvent. For every 16 mL of ethanol used, approximately 5.6 to 8.6 mL of water can be added (corresponding to a water mass fraction of 25-35%).[4]
-
Upon addition of water, the solution may become slightly turbid, indicating the onset of crystallization.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals. A crystallization temperature of around 0-15°C is effective.[4][7][8]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Characterization:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent yield of the recrystallized product.
-
Data Presentation
The following table summarizes the quantitative data related to the recrystallization of this compound.
| Parameter | Value | Reference |
| Melting Point | 80-81 °C | [1][5] |
| Boiling Point | 302-306 °C | [5] |
| Optimal Solvent | Ethanol | [4] |
| Optimal Ethanol to DPC Ratio (mass) | ~8:5 | [4] |
| Crystallization Temperature | 15 °C | [4] |
| Yield (with Ethanol) | 89.0% | [4] |
| Optimal Mixed Solvent | Ethanol-Water | [4] |
| Optimal Water Mass Fraction in Ethanol | 25.0% - 35.0% | [4] |
| Yield (with Ethanol-Water) | > 93.0% | [4] |
| Purity of Product (with Ethanol-Water) | 99.6% | [4] |
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the experiment in a well-ventilated fume hood.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H10O3 | CID 7597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. CN1775735A - Technical method for purifying this compound by liquation crystalline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
An in-depth guide to the analytical techniques for monitoring diphenyl carbonate (DPC) reactions, tailored for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the primary analytical methods used to monitor the synthesis and purity of DPC, a key intermediate in the production of polycarbonates and other polymers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of this compound synthesis and quantifying the final product's purity. Its high resolution and sensitivity allow for the separation and quantification of DPC, unreacted starting materials, intermediates, and by-products in a single analysis.
Principle: The reaction mixture is injected into a liquid chromatograph, where it is carried by a mobile phase through a stationary phase (the column). Different components of the mixture travel through the column at different speeds, depending on their chemical and physical interactions with the stationary phase. This separation allows for the individual components to be detected and quantified as they exit the column. Diode-Array Detection (DAD) is commonly used to obtain UV spectra of the eluting peaks for identification purposes, while Mass Spectrometry (MS) can be coupled with HPLC for definitive identification and quantification of trace impurities.[1]
Applications:
-
Monitoring the conversion of reactants (e.g., phenol, dimethyl carbonate).
-
Quantifying the formation of the intermediate methyl phenyl carbonate (MPC).
-
Determining the yield of the final product, this compound (DPC).
-
Identifying and quantifying by-products such as anisole.[2]
-
Assessing the purity of the final DPC product.
-
Analyzing for residual monomers like bisphenol A (BPA) in polycarbonate production.[1][3][4]
Experimental Protocol: UHPLC Method for Rapid Analysis
This protocol is adapted from a standard method for the analysis of DPC and related compounds, optimized for ultra-high-performance liquid chromatography (UHPLC) to significantly reduce analysis time.[3]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (e.g., Hitachi ChromasterUltra Rs)[3]
-
Diode Array Detector (DAD)
Materials:
-
Column: LaChrom II C18 (5 µm), 4.6 mm I.D. x 250 mm[4]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Methanol (for sample and standard preparation)
-
Reference standards for this compound (DPC), phenol (PH), bisphenol A (BPA), and p-tert-butylphenol (BtPH).
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture and dilute it with methanol to a suitable concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct calibration curves for each analyte by plotting peak area against concentration.
-
Quantify the concentration of each component in the reaction sample by comparing its peak area to the calibration curve.
-
Quantitative Data
Table 1: HPLC Method Performance for DPC and Related Compounds [3][4]
| Compound | Retention Time (min) | Linearity (R²) | Reproducibility (RSD, n=6) for 5 µg/mL |
| Phenol (PH) | ~5.8 | >0.999 | < 2.0% |
| Bisphenol A (BPA) | ~9.2 | >0.999 | < 2.0% |
| p-tert-butylphenol (BtPH) | ~14.5 | >0.999 | < 2.0% |
| This compound (DPC) | ~18.2 | >0.999 | < 2.0% |
Application Note 2: Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the qualitative and quantitative analysis of volatile components in this compound reactions. It is especially useful for monitoring the starting materials, the intermediate, and volatile by-products.
Principle: A sample of the reaction mixture is vaporized and injected into the GC, where it is carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The FID is a sensitive detector for organic compounds, while MS provides structural information for definitive identification.
Applications:
-
Monitoring the consumption of dimethyl carbonate (DMC) and phenol.[5]
-
Tracking the formation of methyl phenyl carbonate (MPC).[6]
-
Detecting and quantifying the formation of the by-product anisole.[5]
-
Qualitative analysis of other by-products like phenyl salicylate and xanthone.[5]
Experimental Protocol: GC-MS Analysis of DPC Reaction Mixture
This protocol is designed for the simultaneous qualitative and quantitative analysis of the product and by-products of the transesterification reaction between phenol and DMC.[5]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Flame Ionization Detector (FID) for quantification
Materials:
-
Column: HP-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[5]
-
Carrier Gas: Helium
-
Sample Solvent: Acetone
Procedure:
-
Standard Preparation:
-
Prepare standard solutions of DPC, MPC, phenol, DMC, and any known by-products in acetone at various concentrations to establish calibration curves.
-
-
Sample Preparation:
-
Dilute a sample of the reaction mixture with acetone to an appropriate concentration.
-
-
GC Conditions:
-
MS Conditions (for qualitative analysis):
-
Data Analysis:
-
Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of the standards.
-
Quantify the identified components using the calibration curves generated with the FID.
-
Quantitative Data
Table 2: GC Method Performance for DPC and By-products [5]
| Compound | Linearity (R²) (1.0-100 µg/mL) | Detection Limit (µg/mL) | Spiked Recovery (%) |
| This compound (DPC) | ≥0.9997 | 0.11 - 0.18 | 91.5 - 105.6 |
| Phenyl Salicylate | ≥0.9997 | 0.11 - 0.18 | 91.5 - 105.6 |
| Phenyl 4-hydroxybenzoate | ≥0.9997 | 0.11 - 0.18 | 91.5 - 105.6 |
| Xanthone | ≥0.9997 | 0.11 - 0.18 | 91.5 - 105.6 |
Application Note 3: In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy for Real-Time Reaction Monitoring
In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable tool for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Principle: An FT-IR probe is inserted directly into the reaction vessel. The probe measures the absorption of infrared radiation by the molecules in the reaction mixture. As the reaction progresses, the concentrations of reactants, intermediates, and products change, leading to corresponding changes in the IR spectrum. Specific functional groups have characteristic absorption bands, allowing for the tracking of individual components.[8]
Applications:
-
Real-time monitoring of the disappearance of reactants and the appearance of products.
-
Identification of transient intermediates.
-
Studying reaction kinetics and mechanisms.[9]
-
Optimizing reaction conditions.
Experimental Protocol: In-Situ FT-IR Monitoring of DPC Synthesis
This protocol describes the general procedure for using an in-situ FT-IR probe to monitor the transesterification of dimethyl carbonate (DMC) with phenol.
Instrumentation:
-
FT-IR spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe (e.g., diamond-tipped).
Procedure:
-
Setup:
-
Insert the in-situ FT-IR probe into the reaction vessel, ensuring it is fully immersed in the reaction mixture.
-
Set up the FT-IR spectrometer to collect spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Collection:
-
Record a background spectrum of the initial reaction mixture before initiating the reaction.
-
Start the reaction (e.g., by adding the catalyst or increasing the temperature).
-
Continuously collect IR spectra throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the changes in the intensity of characteristic absorption bands over time. Key bands to monitor include:
-
Plot the absorbance of key peaks against time to generate reaction profiles and determine reaction kinetics.
-
Application Note 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules and for assessing the purity of the final product.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of the nucleus influences this frequency, providing detailed information about the molecular structure.
Applications:
-
Confirming the structure of the synthesized this compound.
-
Identifying and quantifying impurities in the final product.
-
Studying the chemical shielding anisotropy tensor of the carbonate carbon in DPC.[2]
Experimental Protocol: ¹H NMR Analysis of this compound
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Materials:
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified DPC sample in a deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons.[12] The integration of these signals can be used to confirm the structure and assess for the presence of proton-containing impurities.
-
Visualizations
Reaction Pathway
Caption: Transesterification of DMC with phenol to produce DPC.
Experimental Workflow
Caption: Workflow for monitoring DPC reactions.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. This compound: Recent Progress on Its Catalytic Synthesis by Transesterification [mdpi.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Preparation and quantitative analysis of methyl phenyl carbonate standard sample] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FTIR On-line Monitoring of Biodiesel Transesterification [ibimapublishing.com]
- 9. mdpi.com [mdpi.com]
- 10. Spectroscopic Investigation of the Electrosynthesis of this compound from CO and Phenol on Gold Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method to synthesize this compound from carbon dioxide and phenol in the presence of methanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. This compound(102-09-0) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Minimizing anisole formation in diphenyl carbonate synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of anisole, a common byproduct, during the synthesis of diphenyl carbonate (DPC) via the transesterification of dimethyl carbonate (DMC) with phenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of anisole formation during this compound (DPC) synthesis?
Anisole is the primary byproduct in the non-phosgene route to DPC synthesis, which involves the transesterification of dimethyl carbonate (DMC) with phenol.[1] It is formed through a competing side reaction where DMC methylates phenol.[2] This reaction is thermodynamically favorable, especially at elevated temperatures, and its suppression is key to achieving high selectivity for DPC.[1]
Q2: How does the reaction pathway for anisole formation differ from that of DPC?
The synthesis of DPC from DMC and phenol is a two-step process. First, DMC and phenol undergo transesterification to form an intermediate, methyl phenyl carbonate (MPC). Subsequently, MPC can either react with another molecule of phenol or undergo disproportionation to yield the final product, DPC. The main side reaction involves the direct methylation of phenol by DMC to form anisole.[1] Strong acidic sites on a catalyst tend to favor the alkylation reaction that produces anisole.[3]
Q3: Why is minimizing anisole formation so critical?
Minimizing anisole formation is crucial for several reasons:
-
Improved Yield and Purity: Reducing the formation of anisole directly increases the selectivity and yield of the desired DPC product.
-
Simplified Purification: Anisole has a boiling point close to that of the reactants and intermediate (MPC), making its removal via distillation challenging and energy-intensive. Lowering its concentration simplifies downstream purification processes.
-
Process Efficiency: Preventing the consumption of reactants in side reactions improves the overall atom economy and cost-effectiveness of the synthesis.
Reaction Pathways Overview
The following diagram illustrates the desired reaction pathway for this compound (DPC) synthesis and the competing side reaction that leads to the formation of Anisole.
Caption: DPC Synthesis and Anisole Byproduct Formation Pathway.
Troubleshooting Guide: High Anisole Formation
This section addresses the common issue of excessive anisole formation and provides actionable solutions.
Problem: Analysis of the reaction mixture shows a high yield of anisole and low selectivity for DPC.
Caption: Troubleshooting Workflow for High Anisole Formation.
Cause 1: Suboptimal Reaction Temperature
-
Explanation: The formation of anisole is more favorable at higher temperatures.[1][2] While increased temperature can accelerate the desired transesterification, it often disproportionately increases the rate of the methylation side reaction.
-
Solution: Carefully control and optimize the reaction temperature. The ideal range is often between 160°C and 200°C, depending on the catalyst used.[1] Conduct a temperature screening study to find the optimal balance between reaction rate and DPC selectivity for your specific catalytic system.
Cause 2: Inappropriate Catalyst Selection
-
Explanation: The choice of catalyst is paramount in controlling selectivity. Catalysts with strong Brønsted or Lewis acid sites can preferentially catalyze the formation of anisole.[3][4] Conversely, catalysts with well-balanced acid-base properties can significantly favor the desired transesterification pathway.
-
Solution: Select a catalyst reported to have high selectivity for DPC. Heterogeneous catalysts like lead oxides (e.g., PbO/MgO) and certain titanium-based catalysts have demonstrated high selectivity.[5][6]
Cause 3: Inefficient Removal of Methanol
-
Explanation: The transesterification reactions that produce MPC and DPC are reversible and generate methanol as a byproduct. According to Le Chatelier's principle, the accumulation of methanol can inhibit the forward reaction, potentially allowing more time and opportunity for the anisole side reaction to occur.
-
Solution: Implement an efficient method for removing methanol from the reaction mixture as it forms. This is often achieved using reactive distillation, which shifts the equilibrium towards the formation of DPC.[7]
Data Summary: Catalyst Performance
The selection of an appropriate catalyst is crucial for minimizing anisole formation. The table below summarizes the performance of various catalytic systems under different conditions.
| Catalyst System | Support | Temp. (°C) | Phenol Conv. (%) | DPC Selectivity (%) | Anisole Yield/Selectivity | Reference |
| Titanium Acetylacetonate | None (Homogeneous) | - | 47.8 | >99.9 | Trace amounts detected | [1] |
| PbO-ZrO₂ (15.2 wt% PbO) | ZrO₂ | 200 | 76.6 (MPC Conv.) | 99.3 | Not specified, but high selectivity implies low anisole | [1] |
| Pb:Y Oxide (2:1 molar ratio) | Y₂O₃ | - | 56.87 (DMC Conv.) | - | 6.53% (Yield) | [1] |
| MgO Nanosheets | None | 180 | - | 95.7 (Total Transesterification) | Implied to be low (4.3%) | [1] |
| Mg(OH)₂ Nanoflakes | None | 180 | - | 92.3 (Total Transesterification) | Implied to be low (7.7%) | [8][9] |
| O₂-promoted PbO/MgO | MgO | - | - | - | Yields: MPC 10%, DPC 26.6% | [5][6] |
Experimental Protocols
Protocol: General Procedure for DPC Synthesis via Liquid-Phase Transesterification
This protocol provides a representative methodology for synthesizing DPC in a laboratory setting, focusing on conditions that can be optimized to minimize anisole.
1. Materials and Reagents:
-
Phenol (≥99%)
-
Dimethyl Carbonate (DMC) (≥99%)
-
Selected Catalyst (e.g., Mg(OH)₂ nanoflakes, 0.2 mol% relative to phenol)
-
High-purity Nitrogen (N₂) gas
-
Anhydrous solvents for analysis (e.g., ethanol, chloroform)
2. Apparatus:
-
A three-necked round-bottom flask or a dedicated batch reactor equipped with a magnetic stirrer or mechanical overhead stirrer.
-
Reflux condenser connected to a nitrogen inlet.
-
Thermocouple or thermometer to monitor the internal reaction temperature.
-
Heating mantle or oil bath with a temperature controller.
-
Syringe pump or dropping funnel for controlled addition of reactants.
-
Distillation setup for methanol removal (optional, but recommended).
3. Procedure:
-
Reactor Setup: Assemble the reactor system and ensure all glassware is dry. Purge the entire system with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with phenol (e.g., 0.2 mol) and the catalyst (e.g., 0.5 mmol).[9]
-
Heating: Begin stirring and gradually heat the mixture to the desired reaction temperature (e.g., 180 °C or 453 K) under a gentle flow of nitrogen.[1][9]
-
DMC Addition: Once the target temperature is stable, begin adding DMC drop-wise into the reactor using a syringe pump at a controlled flow rate (e.g., 0.05 mL/min).[9] The slow addition helps maintain a consistent reactant ratio and temperature.
-
Reaction: Allow the reaction to proceed under reflux for the desired duration (e.g., 8-13 hours).[1] The formation of methanol byproduct will lower the temperature at the top of the reflux column (approx. 60-65 °C or 333 K).[9] If using a distillation setup, continuously remove the methanol as it forms.
-
Sampling and Analysis: Periodically, small aliquots of the reaction mixture can be carefully withdrawn for analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to monitor the conversion of reactants and the formation of MPC, DPC, and anisole.
-
Cooling and Workup: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under nitrogen.
-
Purification: The crude product can be purified to isolate DPC. This may involve filtering to remove the heterogeneous catalyst, followed by vacuum distillation or fractional melt crystallization to separate DPC from unreacted starting materials, MPC, and byproducts like anisole.[10][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transesterification of dimethyl carbonate with phenol to this compound over hexagonal Mg(OH)2 nanoflakes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Transesterification of dimethyl carbonate with phenol to this compound over hexagonal Mg(OH) 2 nanoflakes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QI00113C [pubs.rsc.org]
- 10. JP3716009B2 - Method for purifying this compound - Google Patents [patents.google.com]
- 11. US5495038A - Process for the purification of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Preventing thermal degradation of diphenyl carbonate during synthesis
Technical Support Center: Diphenyl Carbonate (DPC) Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to prevent the thermal degradation of this compound (DPC) during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation of this compound (DPC)?
A1: Thermal degradation of DPC is a process where the molecule rearranges or decomposes under high-temperature conditions, leading to the formation of impurities and a reduction in product yield. The primary mechanism is believed to involve an initial rearrangement of DPC to 2-phenoxy benzoic acid, which is then followed by several competing side reactions[1]. This degradation is a significant challenge, particularly in melt-phase synthesis processes that require elevated temperatures.
Q2: What are the common synthesis routes for DPC?
A2: There are several methods for synthesizing DPC. The most common are:
-
Transesterification (Non-Phosgene) Route: This is considered a green and environmentally friendly process. It typically involves the reaction of dimethyl carbonate (DMC) with phenol (PhOH) or phenyl acetate (PA)[2][3][4][5][6]. It is a two-step, reversible reaction that has become the mainstream process for DPC production[2].
-
Phosgene Route: This traditional method involves reacting phenol with highly toxic phosgene[7][8]. Due to the hazardous nature of phosgene, this route is being replaced by non-phosgene alternatives[2][4].
-
Oxidative Carbonylation: This phosgene-free process involves the reaction of phenol with carbon monoxide using palladium compounds as catalysts[8].
Q3: What are the primary causes of DPC degradation during synthesis?
A3: The main factors contributing to DPC degradation are:
-
High Reaction Temperature: The transesterification reaction is often thermodynamically constrained, requiring high temperatures to achieve reasonable conversion rates. However, these elevated temperatures also accelerate degradation pathways[2][7]. For instance, in related polycondensation reactions, temperatures above 200°C can lead to decomposition[9].
-
Inefficient Catalysts: The choice of catalyst is critical. An inefficient or deactivated catalyst may require harsher conditions (higher temperature, longer residence time) to drive the reaction, thereby increasing the likelihood of degradation[2][10].
-
Side Reactions: The reactants themselves can engage in side reactions. A common example is the methylation of phenol by DMC to form anisole, which competes with the desired transesterification reaction[2][7].
Q4: What are the major degradation byproducts observed in DPC synthesis?
A4: During the synthesis and purification of DPC, several byproducts can form due to thermal stress and side reactions. Commonly identified impurities include anisole, salicylic acid phenyl ester, salicylic acid methyl ester, and o-phenylphenol[11][12]. The formation of these impurities complicates the purification process and reduces the overall yield of high-purity DPC.
Troubleshooting Guide
Problem 1: My DPC yield is low and the final product is discolored (yellow/brown).
This is a classic sign of thermal degradation. Here are the potential causes and solutions.
-
Possible Cause A: Excessive Reaction Temperature
-
Solution: The reaction temperature is a critical trade-off between kinetics and stability. Verify that your reaction temperature is within the optimal range for your specific catalyst. Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is crucial. Consider performing a temperature screening study to identify the optimal setpoint.
-
-
Possible Cause B: Inefficient or Inappropriate Catalyst
-
Solution: Catalyst selection has a profound impact on both conversion and selectivity. Some catalysts operate efficiently at lower temperatures, minimizing degradation. Evaluate different catalytic systems. For example, lead-based catalysts have shown high activity and selectivity, while certain supported molybdenum oxides can also be effective[2][10].
-
-
Possible Cause C: Reaction Equilibrium Limitations
-
Solution: The transesterification of DMC and phenol is a reversible reaction limited by equilibrium[8]. The accumulation of the methanol byproduct can inhibit the forward reaction, requiring higher temperatures to proceed. Implementing a reactive distillation (RD) process can significantly improve yields at lower temperatures by continuously removing methanol, thereby shifting the equilibrium toward product formation[3][4].
-
Problem 2: I'm observing a high concentration of anisole in my product.
-
Possible Cause: Undesired Methylation of Phenol
-
Solution: Anisole is formed when dimethyl carbonate methylates phenol, a key side reaction[2][7]. This is often favored at higher temperatures. To mitigate this:
-
Optimize Reactant Ratio: Adjust the molar ratio of phenol to DMC.
-
Select a More Selective Catalyst: Some catalysts, like certain tin oxides with sulfonic acid additives, have been shown to reduce the selectivity towards anisole[2]. Screen catalysts for high selectivity to methyl phenyl carbonate (MPC) and DPC.
-
-
Problem 3: My analysis shows the presence of high molecular weight impurities, possibly xanthones.
-
Possible Cause: High-Temperature Induced Cyclization
-
Solution: Xanthone-type structures can be formed via intramolecular cyclization of intermediates like 2-phenoxybenzoic acid (a known DPC rearrangement product) or other phenolic compounds under harsh thermal conditions[1][13][14].
-
Strict Temperature Control: This is the most critical preventative measure. Ensure your reactor has uniform heat distribution and avoid localized "hot spots."
-
Minimize Residence Time: Reduce the time the product mixture spends at high temperatures.
-
Consider Stabilizers: While not widely documented for DPC synthesis itself, the use of hydrolysis stabilizers or antioxidants is common in the final polycarbonate polymer[15]. In principle, adding trace amounts of a high-temperature antioxidant could quench radical pathways that may contribute to byproduct formation, but this would require empirical validation.
-
-
Data Presentation
Table 1: Comparison of Select Catalytic Systems in DPC Synthesis via Transesterification
| Catalyst System | Reactants | Temperature (°C) | Key Outcomes | Reference |
|---|---|---|---|---|
| TiCp₂Cl₂ | Phenol, DMC | 150-180 | Phenol Conversion: 46.8%; DPC Selectivity: 54.9% | [2] |
| Lead Acetate Trihydrate | Phenol, DMC | Optimized | High activity and selectivity reported | [2] |
| α-MoO₃/SBA-16 | Phenol, DMC | 180 | DMC Conversion: 78.5%; DPC Selectivity: >46.5% | [2] |
| MgO Nanosheets | Phenol, DMC | 180 | Transesterification Selectivity: 95.7% | [2] |
| Lead-Zinc Double Oxide | Phenol, DMC | 500 (calcination) | DPC Yield: 45.6% |[10] |
Experimental Protocols
Protocol 1: General Procedure for Lab-Scale DPC Synthesis via Transesterification
-
Objective: To synthesize DPC from DMC and phenol using a suitable catalyst and to monitor for key byproducts.
-
Materials:
-
Phenol (PhOH)
-
Dimethyl Carbonate (DMC)
-
Catalyst (e.g., Ti(OBu)₄, Pb(OAc)₂, or supported MoO₃) at 0.1-1.0 mol% relative to phenol
-
Nitrogen gas for inert atmosphere
-
Toluene (for GC/HPLC analysis)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle with temperature controller
-
Distillation column (e.g., Vigreux) with condenser
-
Inert gas inlet/outlet
-
Thermocouple
-
-
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of DPC[8].
-
Charging Reactants: Charge the flask with phenol and the selected catalyst. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180°C)[2].
-
Reaction Initiation: Slowly add dimethyl carbonate to the hot phenol/catalyst mixture. The molar ratio of PhOH to DMC is typically between 1:1 and 2:1[2].
-
Reaction & Distillation: The reaction produces methanol as a byproduct. To drive the equilibrium, slowly distill off the methanol as it forms. The head temperature of the distillation column should be monitored to ensure selective removal of methanol (~65°C).
-
Monitoring: The reaction is a two-step process: PhOH + DMC → MPC + MeOH, followed by 2 MPC ⇌ DPC + DMC[2]. Take aliquots from the reaction mixture at regular intervals (e.g., every hour). Quench the sample and prepare for analysis by GC or HPLC to monitor the conversion of phenol and the formation of MPC, DPC, and anisole.
-
Workup & Purification: After the reaction reaches completion or the desired conversion (e.g., 8-10 hours), cool the mixture. The crude product can be purified by vacuum distillation or fractional melt crystallization to remove unreacted starting materials and degradation byproducts[11][12].
-
Visualizations
Caption: DPC synthesis via transesterification and key side reactions.
Caption: Experimental workflow with critical control and analysis points.
References
- 1. Thermal rearrangement of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. aidic.it [aidic.it]
- 5. Innovative Design of this compound Process via One Reactive Distillation with a Feed-Splitting Arrangement | Chemical Engineering Transactions [cetjournal.it]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Synthesis of Aliphatic Polycarbonates from this compound and Diols over Zinc (II) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US5495038A - Process for the purification of this compound - Google Patents [patents.google.com]
- 12. JP3716009B2 - Method for purifying this compound - Google Patents [patents.google.com]
- 13. An Update on the Anticancer Activity of Xanthone Derivatives: A Review | MDPI [mdpi.com]
- 14. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. carbodiimide.com [carbodiimide.com]
Optimizing reaction conditions for high yield of diphenyl carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of diphenyl carbonate (DPC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main industrial production methods for this compound (DPC) are the phosgene and the transesterification routes.[1] The phosgene method, while mature, involves the use of highly toxic phosgene. The transesterification process, which typically uses dimethyl carbonate (DMC) and phenol as reactants, is considered a greener and more environmentally friendly alternative.[1] Other methods explored include the direct oxidative carbonylation of phenol and the transesterification of dialkyl oxalates.
Q2: What is the general reaction pathway for DPC synthesis via transesterification of DMC and phenol?
A2: The transesterification of dimethyl carbonate (DMC) with phenol to produce this compound (DPC) is a two-step process. First, DMC reacts with phenol to form the intermediate methyl phenyl carbonate (MPC) and methanol. Subsequently, MPC can react further with another molecule of phenol or undergo disproportionation to yield DPC and regenerate DMC.[1]
Q3: What are the main challenges in optimizing DPC yield?
A3: The primary challenges in achieving high yields of DPC include:
-
Thermodynamic Limitations: The transesterification reaction has a small equilibrium constant, making it thermodynamically challenging to drive the reaction towards the products.[1]
-
Side Reactions: The most significant side reaction is the methylation of phenol by DMC at higher temperatures to form anisole, which reduces the selectivity for DPC.[1]
-
Catalyst Performance: The choice of catalyst is crucial. Issues such as low activity, poor selectivity, and instability can significantly impact the yield.
-
Catalyst Deactivation: Both homogeneous and heterogeneous catalysts can deactivate over time due to factors like polymer deposition or leaching of the active metal.
Troubleshooting Guide
Issue 1: Low Conversion of Phenol and/or Low Yield of this compound (DPC)
| Potential Cause | Troubleshooting Steps |
| Thermodynamic Equilibrium | The reaction is reversible and thermodynamically limited. To shift the equilibrium towards DPC formation, it is crucial to remove the methanol byproduct as it forms. This can be achieved through reactive distillation or by carrying out the reaction under vacuum. |
| Suboptimal Reaction Temperature | The reaction temperature significantly influences both the reaction rate and the prevalence of side reactions. The optimal temperature is typically between 160-200°C. Lower temperatures may lead to slow reaction kinetics, while higher temperatures can favor the formation of the undesired byproduct, anisole. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific catalytic system. |
| Inadequate Catalyst Activity | The choice of catalyst is critical. If you are observing low conversion, your catalyst may not be sufficiently active under the chosen reaction conditions. Consider screening different catalysts. Both homogeneous (e.g., titanium alkoxides) and heterogeneous catalysts (e.g., lead oxides, zinc-based mixed oxides) have been used successfully.[1] |
| Incorrect Reactant Molar Ratio | The molar ratio of DMC to phenol can affect the reaction equilibrium and product distribution. An excess of DMC is often used to favor the formation of the intermediate, methyl phenyl carbonate (MPC). However, the optimal ratio should be determined experimentally. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using techniques like GC or HPLC to ensure it has been allowed to run for a sufficient duration. |
Issue 2: Poor Selectivity and Formation of Byproducts (e.g., Anisole)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | The formation of anisole is favored at higher temperatures. If you are observing significant anisole formation, try reducing the reaction temperature. The optimal temperature range is typically 160-180°C to balance reaction rate and selectivity. |
| Catalyst Type | The nature of the catalyst can influence the selectivity. Some catalysts may have a higher propensity for promoting the side reaction. It may be necessary to screen different catalysts to find one that offers high selectivity for DPC. |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Polymer Deposition | High molecular weight byproducts can deposit on the catalyst surface, blocking active sites. Regeneration may be possible by calcination in air at elevated temperatures (e.g., 500°C) to burn off the organic deposits.[1] |
| Leaching of Active Metal | The active metal component of the catalyst may leach into the reaction mixture, leading to a loss of activity. This is a common issue with supported catalysts. If leaching is suspected, analysis of the reaction mixture for the leached metal may be necessary. The choice of a more stable catalyst support or modification of the catalyst preparation method may be required. |
| Phase Change of Catalyst | The catalyst's active phase may undergo a transformation into a less active or inactive phase under reaction conditions. For example, some lead-based catalysts have been observed to undergo phase changes. Catalyst characterization (e.g., using XRD) before and after the reaction can help diagnose this issue. |
Data Presentation: Catalyst Performance in this compound Synthesis
The following tables summarize the performance of various catalysts in the synthesis of DPC, providing a basis for comparison.
Table 1: Performance of Heterogeneous Lead-Based Catalysts
| Catalyst | Reaction Temperature (°C) | DPC Yield (%) | Notes |
| Pb-Zn Composite Oxide | 500 (calcination) | 45.6 | Pb3O4 identified as the primary active phase. |
| PbO-ZrO2 | 200 | - | MPC conversion of 76.6% and DPC selectivity of 99.3%. |
| Pb:Y (2:1 molar ratio) | 700 (calcination) | 17.1 | DMC conversion of 56.87%. |
Table 2: Performance of Other Heterogeneous Catalysts
| Catalyst | Reaction Temperature (°C) | DPC Selectivity/Yield | Notes |
| MgO Nanosheets | 180 | 95.7% selectivity | Phenol to DMC molar ratio of 2:1. |
| SBA-16/α-MoO3 | 180 | >46.5% selectivity | DMC conversion of 78.5%. |
| Ti-HMS | - | - | Exhibited the best catalytic activity among a series of metal-doped HMS. |
| V2O5 | - | 40.1% total yield | Phenol conversion of 42.0%. Catalyst deactivation observed. |
Experimental Protocols
Representative Protocol for this compound Synthesis via Transesterification
This protocol is a generalized procedure based on common practices reported in the literature. Researchers should adapt this protocol based on their specific catalyst and experimental setup.
Materials:
-
Dimethyl carbonate (DMC)
-
Phenol
-
Catalyst (e.g., PbO/MgO, TiO2/SiO2, or other suitable catalyst)
-
Nitrogen gas (for inert atmosphere)
-
Solvents for purification (e.g., ethanol, hexane)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and hot plate or oil bath
-
Condenser
-
Thermometer or thermocouple
-
Distillation setup (for removal of methanol)
-
Vacuum pump (optional, for reduced pressure operation)
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring (e.g., GC, HPLC)
Procedure:
-
Catalyst Loading and Reactor Setup:
-
To a clean and dry three-neck round-bottom flask equipped with a magnetic stir bar, add the desired amount of catalyst.
-
Assemble the flask with a condenser and a thermometer/thermocouple. The third neck can be fitted with a stopper or used for inert gas inlet.
-
Purge the system with nitrogen gas to establish an inert atmosphere.
-
-
Addition of Reactants:
-
In a separate beaker, melt the phenol if it is solid at room temperature.
-
Add the molten phenol and dimethyl carbonate to the reaction flask in the desired molar ratio (e.g., a 1:2 to 1:5 ratio of phenol to DMC is common).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 160-200°C) with vigorous stirring.
-
Continuously remove the methanol byproduct formed during the reaction by distillation. This is crucial to drive the equilibrium towards the products.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC.
-
-
Workup and Purification:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
If a heterogeneous catalyst was used, remove it by filtration.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the unreacted starting materials, the intermediate MPC, and the final DPC product.
-
Alternatively, the DPC can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethanol mixture.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR, IR, and melting point determination.
-
Mandatory Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: General experimental workflow for DPC synthesis.
References
Technical Support Center: Purification of Crude Diphenyl Carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of phenolic impurities from crude diphenyl carbonate (DPC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity of DPC after Crystallization | Incomplete removal of mother liquor containing phenol. | Ensure complete and efficient filtration to separate the crystals from the mother liquor. Consider washing the crystals with a suitable solvent that dissolves phenol but not DPC.[1] |
| Formation of a DPC-phenol adduct. | Subsequent purification by distillation may be necessary to break the adduct and remove the phenol.[2][3] | |
| Inappropriate solvent or solvent-to-DPC ratio. | Optimize the solvent system. Ethanol has been identified as a suitable solvent, and a mixture of ethanol and water can improve yield and purity.[4] The optimal mass ratio of ethanol to DPC is approximately 8:5.[4] | |
| Low Yield of Purified DPC | DPC dissolving in the wash solvent. | Use a minimal amount of a chilled, appropriate wash solvent. |
| Suboptimal crystallization temperature. | Control the cooling rate and final temperature. For mixed solvent crystallization, lower temperatures (<15°C) are preferable.[4][5] | |
| Loss of product during filtration and handling. | Ensure careful handling and transfer of the crystalline product. Use appropriate filtration techniques to minimize loss. | |
| Product Discoloration | Presence of chlorine compounds from the synthesis process. | Treatment with a basic substance at a high temperature (≥100°C) before distillation can help remove these impurities.[6] |
| Thermal degradation of DPC or impurities. | If using distillation, ensure it is performed under vacuum to lower the boiling point and minimize thermal stress on the product. | |
| Difficulty Handling Crystal Slurry | High concentration of DPC in the crude mixture. | For fractional melt crystallization, this method is suitable for mixtures with a DPC content of over 70 wt%.[3] For solvent crystallization, ensure sufficient solvent is used to create a manageable slurry. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing phenolic impurities from crude this compound?
A1: The main methods for purifying crude DPC and removing phenolic impurities include:
-
Fractional Melt Crystallization: This technique involves carefully cooling the molten crude DPC to crystallize the pure DPC, leaving the impurities in the remaining liquid phase.[2][3] This method is effective for crude products with a high DPC content (>70 wt%).[2][3]
-
Solvent Crystallization (Dissolution and Crystallization): This involves dissolving the crude DPC in a suitable organic solvent, followed by cooling to induce crystallization of pure DPC.[4][7] Ethanol and methanol are commonly used solvents.[4][7] The addition of a precipitating agent like water can enhance the yield.[5][7]
-
Distillation: Vacuum distillation can be used to separate DPC from less volatile phenolic impurities. It is often used as a final purification step after crystallization.[2][3]
-
Adsorption: While less commonly cited for bulk purification of DPC, adsorption is a general method for removing phenolic compounds from solutions using adsorbents like activated carbon or bentonite.[8][9][10]
Q2: How can I determine the purity of my this compound sample?
A2: The purity of DPC can be determined using analytical techniques such as:
-
Gas Chromatography (GC): A common method for quantifying DPC and identifying by-products.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of DPC and related impurities.[12]
Q3: What is a DPC-phenol adduct and how does it affect purification?
A3: Under certain crystallization conditions, this compound and phenol can form an adduct, which is a co-crystal.[2][3] This can make it difficult to remove phenol by simple crystallization, as the phenol is incorporated into the crystal lattice of the DPC. If an adduct is formed, an additional purification step, such as distillation, is typically required to break the adduct and separate the two components.[2][3]
Q4: What are the safety precautions I should take when handling this compound and phenol?
A4: Both this compound and phenol present health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16][17] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][17]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[13][15]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[13]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14] If swallowed, rinse your mouth and seek medical advice.[15]
Quantitative Data on Purification Methods
The following tables summarize the quantitative data from various purification experiments.
Table 1: Fractional Melt Crystallization of this compound
| Initial DPC Content (wt%) | Initial Phenol Content (wt%) | Final DPC Purity (wt%) | Final Phenol Content (wt%) | Reference |
| 75.8 | 23.3 | 98.6 | 1.1 | [2] |
| 75.6 | 23.5 | 99.5 | 0.5 | [2] |
| 54.1 | 44.6 | - | - | [2] |
Table 2: Solvent Crystallization of this compound
| Initial DPC Content (wt%) | Solvent(s) | Final DPC Purity (%) | Yield (%) | Reference |
| 80.0 | Ethanol, Water | 99.7 | 96.3 | [7] |
| 90.0 | Methanol, Water | 99.7 | 93.3 | [7] |
| 90.0 | Ether, Ethanol, Water | 99.5 | 93.8 | [7] |
| 95.0 | Ethanol, Water | 99.6 | 94.6 | [7] |
| - | Ethanol | - | 89.0 | [4] |
| - | Ethanol, Water | 99.6 | >93.0 | [4] |
Experimental Protocols
1. Fractional Melt Crystallization
This protocol is based on the general principles described in the literature.[2][3]
Objective: To purify crude this compound containing phenolic impurities by controlled cooling and melting.
Materials:
-
Crude this compound (>70 wt% DPC)
-
Crystallizer tube or vessel with temperature control
-
Heating/cooling system
-
Collection vessels
Procedure:
-
Melt the crude this compound in the crystallizer and homogenize the melt.
-
Cool the melt at a controlled rate (e.g., 0.5-10 °C/h) within a temperature range of 85°C down to 45°C.[2][3]
-
Initiate crystallization by seeding with pure DPC crystals or allowing for spontaneous nucleation.
-
Once the desired level of crystallization is achieved, separate the residual melt, which is enriched in impurities.
-
Slowly heat the crystal mass at a controlled rate (e.g., 0.5-10 °C/h) to a final temperature between 72°C and 79.5°C.[2]
-
During heating, fractions of the melt can be separated to further remove impurities.
-
The final melted product is the purified this compound.
2. Solvent Crystallization
This protocol is based on the use of an ethanol-water solvent system.[4][7]
Objective: To purify crude this compound by dissolution in a mixed solvent followed by crystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Jacketed reaction vessel with stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In the reaction vessel, dissolve the crude this compound in ethanol at an elevated temperature (e.g., 50°C). An optimal mass ratio of ethanol to DPC is approximately 8:5.[4]
-
Once the DPC is fully dissolved, add water to the solution while stirring. The mass fraction of water can vary between 25% and 35%.[4]
-
Cool the solution to a temperature between 0°C and 15°C to induce crystallization.[4][7]
-
Allow the crystallization to proceed for a sufficient time (e.g., 15-30 minutes) to maximize the yield.[7]
-
Filter the resulting crystal slurry to separate the purified DPC crystals from the mother liquor.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for Fractional Melt Crystallization of DPC.
Caption: Workflow for Solvent Crystallization of DPC.
References
- 1. US5756801A - Method of purifying this compound-phenol adduct - Google Patents [patents.google.com]
- 2. US5495038A - Process for the purification of this compound - Google Patents [patents.google.com]
- 3. JP3716009B2 - Method for purifying this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN1775735A - Technical method for purifying this compound by liquation crystalline - Google Patents [patents.google.com]
- 8. Phenol Removal from Aqueous Environment by Adsorption onto Pomegranate Peel Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. chemos.de [chemos.de]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.fr [fishersci.fr]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Controlling molecular weight in polycarbonate synthesis using diphenyl carbonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polycarbonate synthesis using diphenyl carbonate.
Troubleshooting Guides
Issue: The molecular weight of the synthesized polycarbonate is lower than expected.
Possible Causes and Solutions:
-
Improper Monomer Stoichiometry: An excess of bisphenol A (BPA) or loss of this compound (DPC) during the reaction can lead to a lower molecular weight.[1]
-
Inefficient Removal of Phenol: The polycondensation reaction is an equilibrium process. The removal of the phenol byproduct drives the reaction toward the formation of a higher molecular weight polymer.
-
Solution: Gradually decrease the pressure (increase vacuum) and increase the temperature during the polycondensation stage to facilitate the efficient removal of phenol. Ensure your vacuum system is leak-free and capable of reaching the required low pressures.
-
-
Inadequate Catalyst Activity or Concentration: The catalyst plays a crucial role in the transesterification and polycondensation steps.
-
Solution: Verify the activity of your catalyst. If necessary, increase the catalyst concentration within the optimal range. Be aware that excessive catalyst can sometimes lead to side reactions and discoloration.[4]
-
-
Presence of a Chain-Terminating Impurity: Impurities in the monomers or solvent can act as chain terminators, limiting the growth of the polymer chain.
-
Solution: Use high-purity monomers. Consider purifying the monomers before use if their quality is uncertain.
-
-
Reaction Temperature is Too Low or Reaction Time is Too Short: The polymerization kinetics are temperature-dependent.
-
Solution: Increase the reaction temperature in the final stages of polycondensation, and/or extend the reaction time to allow the polymer chains to build to a higher molecular weight.[4]
-
Issue: The molecular weight of the synthesized polycarbonate is higher than expected.
Possible Causes and Solutions:
-
Excessive DPC: A significant excess of DPC can lead to a higher than expected molecular weight, although this is less common than the issue of low molecular weight.
-
Solution: Carefully control the stoichiometry of the monomers.
-
-
Overly Aggressive Reaction Conditions: Very high temperatures and long reaction times can sometimes lead to branching reactions, which can increase the weight-average molecular weight.
-
Solution: Optimize the temperature and reaction time to achieve the target molecular weight without inducing unwanted side reactions.
-
Issue: The polycarbonate has a broad molecular weight distribution.
Possible Causes and Solutions:
-
Inefficient Mixing: Poor mixing in the reactor can lead to localized differences in temperature and monomer/catalyst concentration, resulting in a broader molecular weight distribution.
-
Solution: Ensure efficient and consistent stirring throughout the reaction, especially as the viscosity of the melt increases.
-
-
Side Reactions: Side reactions, such as branching, can lead to a broadening of the molecular weight distribution.
-
Solution: Optimize reaction conditions (temperature, catalyst) to minimize side reactions.
-
-
Inconsistent Removal of Phenol: Fluctuations in vacuum or temperature can lead to inconsistent removal of phenol, affecting the polymerization rate and contributing to a broader molecular weight distribution.[5]
-
Solution: Maintain stable vacuum and temperature control throughout the polycondensation stage.
-
Frequently Asked Questions (FAQs)
Q1: How can I precisely control the molecular weight of my polycarbonate?
A1: The most effective method for controlling the molecular weight is the use of an end-capping agent.[6] An end-capping agent is a monofunctional compound (e.g., a phenol derivative) that reacts with the growing polymer chains, terminating their growth. By adjusting the concentration of the end-capping agent, you can control the final average molecular weight of the polycarbonate. 4-tert-butylphenol is a commonly used and effective end-capping agent.[7]
Q2: What is the optimal molar ratio of this compound (DPC) to bisphenol A (BPA)?
A2: To achieve a high molecular weight, the molar ratio of the reactive end groups should be as close to stoichiometric as possible. However, due to the volatility of DPC at high temperatures, a slight excess of DPC is often used to compensate for any losses during the reaction.[1] A common starting point is a DPC:BPA molar ratio between 1.0 and 1.08.[2][3]
Q3: What type of catalyst should I use, and at what concentration?
A3: A variety of catalysts can be used for the melt polymerization of polycarbonate, including alkali metal hydroxides (e.g., KOH) and metal acetylacetonates (e.g., Zn(Acac)₂).[2][4] The optimal catalyst and its concentration will depend on the specific reaction conditions and desired polymer properties. It is crucial to optimize the catalyst concentration, as too little will result in slow reaction rates and low molecular weight, while too much can cause side reactions and discoloration.[4]
Q4: What are the typical stages and conditions for the melt polymerization process?
A4: The melt polymerization of polycarbonate is typically a two-stage process:
-
Transesterification (Oligomerization): This initial stage is carried out at a lower temperature (e.g., 180-220°C) under a nitrogen atmosphere or moderate vacuum. During this stage, the monomers react to form low molecular weight oligomers, and a significant portion of the phenol byproduct is generated and removed.[2]
-
Polycondensation: In the second stage, the temperature is gradually increased (e.g., to 250-300°C) and a high vacuum is applied to remove the remaining phenol and drive the polymerization to produce a high molecular weight polymer.[8]
Q5: How can I determine the molecular weight of my synthesized polycarbonate?
A5: The most common and accurate method for determining the molecular weight and molecular weight distribution of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[6] Other methods like reactive pyrolysis-gas chromatography (Py-GC) can also be used to estimate the average molecular weight.[9]
Data Presentation
Table 1: Effect of End-Capping Agent (4-tert-butylphenol) Concentration on Polycarbonate Molecular Weight
| Concentration of 4-tert-butylphenol (mol%) | Number Average Molecular Weight (Mn) |
| 0.05 - 0.15 | 20,000 - 30,000 |
Data synthesized from multiple sources indicating the general trend.[6]
Table 2: Influence of Catalyst (Zinc Acetylacetonate - Zn(Acac)₂) Concentration on Poly(1,4-butylene carbonate) Molecular Weight
| Molar Ratio of Zn(Acac)₂ to DPC (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) |
| 0.025 | 9,600 |
| 0.1 | 69,400 |
| 0.2 | 62,500 |
Note: This data is for the synthesis of an aliphatic polycarbonate but illustrates the principle of optimizing catalyst concentration.[4][10]
Experimental Protocols
General Protocol for Melt Polymerization of Polycarbonate
This protocol provides a general guideline. The specific temperatures, times, and vacuum levels may need to be optimized for your specific setup and target molecular weight.
Materials:
-
Bisphenol A (BPA)
-
This compound (DPC)
-
Catalyst (e.g., KOH, Zn(Acac)₂)
-
End-capping agent (optional, e.g., 4-tert-butylphenol)
Procedure:
-
Reactor Setup: The reaction is typically carried out in a glass or stainless steel reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, and a vacuum connection.
-
Charging the Reactor: Charge the reactor with the desired amounts of BPA and DPC. If using an end-capping agent, it should also be added at this stage. A typical molar ratio of DPC to BPA is 1.06.[2][3]
-
Catalyst Addition: The catalyst is typically added as a solution or a solid. For example, KOH can be added at a concentration of 100 ppm relative to the diols.[2]
-
Inert Atmosphere: Purge the reactor with dry nitrogen several times to remove any oxygen. Maintain a slow stream of nitrogen during the initial heating phase.
-
Transesterification (Oligomerization) Stage:
-
Polycondensation Stage:
-
Gradually increase the temperature and apply a vacuum. A typical temperature and pressure profile would be:
-
Increase temperature to 220°C and apply a moderate vacuum.
-
After a period of time (e.g., 30-60 minutes), further increase the temperature to 250-280°C and apply a high vacuum (<1 torr).[11]
-
-
Continue the reaction under these conditions until the desired viscosity (and thus molecular weight) is achieved. This can be monitored by the torque on the mechanical stirrer. The duration of this stage can vary significantly depending on the desired molecular weight.
-
-
Product Recovery:
-
Once the desired molecular weight is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polycarbonate can then be removed from the reactor. It can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol or n-hexane) for purification.[2]
-
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 100°C) for 24 hours to remove any residual solvent.[2]
Visualizations
Caption: Experimental workflow for polycarbonate synthesis.
Caption: Troubleshooting decision tree for molecular weight control.
Caption: Key parameters influencing polycarbonate molecular weight.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility [mdpi.com]
- 3. Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled this compound as Example of Circular Economy [mdpi.com]
- 4. Synthesis of Aliphatic Polycarbonates from this compound and Diols over Zinc (II) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Study on the Molecular Weight Control and Rheological Properties of Branched Polycarbonate -Applied Chemistry for Engineering | Korea Science [koreascience.kr]
- 8. WO2016151517A1 - A melt polymerization process and the polycarbonate prepared therefrom - Google Patents [patents.google.com]
- 9. frontier-lab.com [frontier-lab.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Side reactions in the transesterification process for diphenyl carbonate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the transesterification process for diphenyl carbonate (DPC) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of anisole. What is causing this and how can I prevent it?
A: Anisole is the most common byproduct in the transesterification of dimethyl carbonate (DMC) with phenol.[1] Its formation is a side reaction where DMC methylates phenol.[2][3] This reaction is thermodynamically more favorable than the desired transesterification, especially at elevated temperatures.[1][2]
Troubleshooting Steps:
-
Reduce Reaction Temperature: The formation of anisole is highly temperature-dependent. Operating at temperatures above 180-200°C can significantly increase its yield. Consider running the reaction at the lowest temperature that still allows for a reasonable conversion rate.[2]
-
Catalyst Selection: The choice of catalyst is critical. Strongly acidic or alkaline catalysts can promote the decarboxylation side reactions that lead to anisole.[1] Opt for weaker Lewis acid catalysts, such as certain titanium or tin compounds, which show higher selectivity for DPC.[1] Heterogeneous catalysts like MgO nanosheets have also demonstrated high selectivity (95.7%) for the desired transesterification products.[1]
-
Optimize Reactant Ratio: Varying the molar ratio of DMC to phenol can influence selectivity. While a surplus of DMC can favor the initial reaction to form methyl phenyl carbonate (MPC), it can also increase the chance of methylation. Experiment with different ratios to find an optimal balance for your specific catalyst and conditions.
Q2: I'm observing unexpected byproducts like phenyl salicylate and xanthone in my product mixture. Where are they coming from?
A: The presence of phenyl salicylate, phenyl 4-hydroxybenzoate, and xanthone indicates that a Fries rearrangement of the this compound product is occurring.[4] This is a Lewis acid-catalyzed isomerization reaction where a phenyl carbonate rearranges to a hydroxybenzoylphenyl ester.
Troubleshooting Steps:
-
Evaluate Catalyst's Lewis Acidity: Strong Lewis acid catalysts can promote the Fries rearrangement. If you are using catalysts like organotin compounds, their acidity, influenced by electronic effects and steric hindrance of coordinating groups, can significantly affect the rate of this side reaction.[4] Consider screening catalysts with lower Lewis acidity.
-
Control Temperature and Reaction Time: Like other side reactions, the Fries rearrangement is sensitive to temperature and time. Once a sufficient yield of DPC is achieved, prolonged reaction times at high temperatures can increase the formation of these rearrangement byproducts. Consider quenching the reaction earlier or reducing the temperature during the final stages.
Q3: The conversion of phenol is low, even after a long reaction time. What are the potential issues?
A: Low conversion is a common challenge due to the unfavorable thermodynamics and equilibrium limitations of the transesterification reaction.[1][3]
Troubleshooting Steps:
-
Efficient Byproduct Removal: The transesterification reaction produces methanol.[1] According to Le Châtelier's principle, this equilibrium-limited reaction must be driven forward by the continuous removal of methanol. Ensure your experimental setup (e.g., distillation column, vacuum) is efficiently removing methanol as it forms.
-
Catalyst Deactivation: Many catalysts used for this process are prone to deactivation. This can be caused by carbon deposition on the catalyst surface or a phase transition of the catalyst itself (e.g., V₂O₅ reducing to V₄O₉).[1] If you observe a drop in reaction rate over time or during catalyst recycling, deactivation is a likely cause. Consider regenerating the catalyst (e.g., by vacuum calcination for MgO) or adding fresh catalyst.[1]
-
Check Reactant Purity: Impurities in the phenol or DMC can poison the catalyst or participate in side reactions, lowering the overall conversion rate. Always use high-purity starting materials.
Q4: My process involves the melt transesterification of DPC with a diol to produce a polycarbonate, and I'm getting a low molecular weight polymer. Why?
A: In melt polycondensation, achieving a high molecular weight requires driving the transesterification equilibrium towards the polymer. Side reactions can hinder this process.
Troubleshooting Steps:
-
Prevent Decomposition: At the high temperatures required for melt polymerization (often >200°C), decomposition and depolymerization can compete with the polymerization reaction.[5] Strong Lewis acid catalysts can attack the carbonyl groups in the growing polymer chain, impeding chain growth and lowering the final molecular weight.[5] Using a catalyst with appropriate Lewis acidity and steric hindrance, like Zinc (II) acetylacetonate, can help minimize these undesirable side reactions.[5]
-
Efficient Phenol Removal: Just as methanol removal is critical for DPC synthesis, the removal of the phenol byproduct is essential for driving the polycarbonate chain-growth reaction forward.[6] Ensure a high vacuum is applied to continuously distill off the phenol.[6]
-
Avoid Volatile Byproducts: In reactions with certain diols (e.g., 1,4-butanediol), side reactions can produce volatile byproducts like tetrahydrofuran or cyclic carbonates, which result in a decreased polymer yield.[5] Optimizing the catalyst and reaction temperature is key to minimizing these pathways.[5]
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for DPC synthesis using various catalytic systems, providing a basis for comparison.
| Catalyst | Reactant Ratio (molar) | Temperature (°C) | Time (h) | Phenol Conversion (%) | DPC/MPC Selectivity (%) | Anisole Yield (%) | Reference |
| Bmim₄[Ti(H₂O)TiMo₁₁O₃₉] | 2:1 (DMC:Phenol) | 180 | 8 | 46.17 | 98.89 (Total) | Not Reported | [1] |
| MgO Nanosheets | 1:2 (DMC:Phenol) | 180 | 13 | Not Reported | 95.70 (Total) | Not Reported | [1] |
| TiCp₂Cl₂ | 1:1 (DMC:Phenol) | 150-180 | 10 | 46.80 | 54.9 (DPC), 43.4 (MPC) | Not Reported | [1] |
| V₂O₅ | 1.5:1 (DMC:Phenol) | Not Specified | 9 | 42.00 | 95.5 (40.1% Total Yield) | Not Reported | [1] |
| Mg-Al-Hydrotalcite | 1:2 (DMC:Phenol) | 160-180 | 10 | Not Reported | 82.40 (Total) | 5.60 | [7] |
Experimental Protocols
General Protocol for DPC Synthesis via Transesterification
This protocol describes a general laboratory-scale procedure for the synthesis of DPC from DMC and phenol, aimed at minimizing common side reactions.
Materials:
-
Dimethyl Carbonate (DMC), high purity
-
Phenol, high purity
-
Catalyst (e.g., Ti(OBu)₄, MgO nanosheets)
-
Nitrogen gas for inert atmosphere
-
Solvents for analysis (e.g., ethanol, dichloromethane)
Apparatus:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser connected to a distillation setup.
-
Heating mantle.
-
Inert gas inlet.
-
Apparatus for product analysis (e.g., Gas Chromatograph with Mass Spectrometer, GC-MS).
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen gas to create an inert atmosphere.
-
Charging Reactants: Charge the flask with phenol and the desired amount of catalyst. Begin stirring and heat the mixture to melt the phenol.
-
Initiating Reaction: Once the phenol is molten and the system has reached the target initial temperature (e.g., 150°C), add the dimethyl carbonate (DMC).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 180°C). The reaction is a two-step process where methanol is generated as a byproduct.[1] To drive the reaction equilibrium, the methanol must be removed. This is typically achieved by fractional distillation. The temperature at the top of the column should be monitored to ensure selective removal of methanol (boiling point ~65°C).
-
Monitoring: Take aliquots from the reaction mixture at regular intervals. Analyze the samples by GC or GC-MS to monitor the conversion of phenol and the formation of MPC, DPC, and key byproducts like anisole.
-
Reaction Completion & Workup: Once the desired conversion is reached or the reaction rate plateaus, cool the mixture to room temperature. The product can be purified by crystallization or distillation under vacuum.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound synthesis.
Caption: Troubleshooting workflow for DPC synthesis side reactions.
References
- 1. This compound: Recent Progress on Its Catalytic Synthesis by Transesterification [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aliphatic Polycarbonates from this compound and Diols over Zinc (II) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diphenyl Carbonate from Catalyst Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of diphenyl carbonate (DPC) from catalyst residues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity of this compound After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Catalyst Removal | For metal-based catalysts (e.g., titanium, tin), consider introducing an aqueous stream to the crude DPC. This converts metal contaminants into inorganic oxides or hydroxides, which can then be removed as solid precipitates by filtration or distillation.[1] | Significant reduction in metal catalyst residues, leading to higher purity DPC. |
| Co-crystallization of Impurities | During melt crystallization, ensure the cooling rate is slow (e.g., 0.5-10°C/h) to allow for the formation of purer crystals.[2] A multi-stage crystallization process can also be employed for higher purity.[2] | Improved crystal structure with fewer inclusions, resulting in a product with higher purity. |
| Solvent Trapping in Recrystallization | If using solvent recrystallization, ensure the crystals are thoroughly washed with a cold, pure solvent and completely dried to remove any residual solvent that might contain dissolved impurities. | A final product free from solvent contamination, which could otherwise lower the overall purity. |
| Thermal Degradation | If using distillation, ensure the operating temperature and pressure are optimized to prevent thermal decomposition of DPC, which can generate impurities. | Minimized formation of degradation by-products, preserving the purity of the distilled DPC. |
Issue 2: Poor Yield of Purified this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Crystallization Temperature | In solvent crystallization, the temperature has a significant impact on yield. For an ethanol-water solvent system, performing the crystallization at a lower temperature (e.g., <15°C) is recommended to maximize the yield.[3][4] | Increased precipitation of DPC from the solution, leading to a higher recovery of the purified product. |
| Incorrect Solvent-to-DPC Ratio | For solvent crystallization with ethanol, an optimal mass ratio of ethanol to DPC is approximately 8:5.[4] Deviating from this can affect the solubility and, consequently, the yield. | Optimized solubility of DPC at the crystallization temperature, maximizing the amount of crystallized product. |
| Loss of Product During Transfers | Minimize the number of transfer steps and ensure all equipment is scraped and rinsed to recover as much product as possible. | Reduced mechanical loss of the product, leading to an improved overall yield. |
| Aggressive Distillation Cut-offs | During vacuum distillation, taking too narrow a heart cut can lead to a lower yield. Adjust the collection temperature range to balance purity and yield. | A higher volume of the main DPC fraction is collected, improving the process yield. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for purifying this compound from catalyst residues?
The primary methods for purifying DPC and removing catalyst residues are:
-
Fractional Melt Crystallization : This technique is highly effective for purifying crude DPC with a high initial concentration (>70%). It involves controlled cooling of the molten DPC to form crystals, separation of the impure liquid phase, and then re-melting the purified crystals. It can be performed in single or multiple stages to achieve very high purity.[2][5]
-
Solvent Crystallization (Recrystallization) : This method involves dissolving the crude DPC in a suitable solvent (e.g., ethanol, ethanol-water mixtures) and then inducing crystallization by cooling or adding an anti-solvent. "Watering-out" crystallization is a specific technique where water is added to an ethanol solution of DPC to reduce its solubility and cause crystallization.[3][4] This method integrates extraction, crystallization, and washing.[3]
-
Distillation : Vacuum distillation is often used, sometimes in conjunction with other methods. It can be used to pre-concentrate the crude DPC before crystallization or to remove low-boiling impurities from the final product.[2][5]
-
Aqueous Washing/Treatment : Introducing an aqueous stream to the crude DPC can convert metal catalyst residues into their inorganic forms (oxides/hydroxides), which are easier to separate by filtration or distillation.[1]
2. How can I remove titanium or tin-based catalyst residues from my DPC?
For catalysts like titanium tetraphenolate or tin compounds, a combination of distillation and melt crystallization is very effective.[2] An initial distillation can separate the bulk of the DPC from the less volatile catalyst. Subsequent multi-stage melt crystallization can then reduce the catalyst concentration to parts-per-million (ppm) levels.[2] Alternatively, treating the crude DPC with an aqueous stream before distillation can precipitate the metal catalysts, allowing for their removal.[1]
3. What is the advantage of melt crystallization over solvent crystallization?
Melt crystallization avoids the use of solvents, which eliminates the need for solvent recovery and reduces the risk of solvent contamination in the final product. It is particularly well-suited for purifying DPC that is already at a high concentration (>70%).[2] However, solvent crystallization can be simpler to implement at a lab scale and can be effective for a wider range of initial DPC concentrations.
4. What purity levels can be expected from these purification methods?
With optimized processes, very high purity levels can be achieved:
-
Solvent crystallization using an ethanol-water mixture can yield DPC with a purity of 99.6%.[4]
-
Multi-stage melt crystallization can produce DPC with a purity of 99.98% and reduce specific catalyst residues to below 3 ppm.[2]
5. How can I analyze the purity of my this compound and detect catalyst residues?
Standard analytical techniques for assessing DPC purity include:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : To quantify the DPC content and identify organic impurities.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) : To detect and quantify trace metal catalyst residues.
-
Melting Point Analysis : A sharp melting point close to the literature value (78-81°C) is indicative of high purity.
Quantitative Data Summary
Table 1: Performance of Different DPC Purification Methods
| Purification Method | Solvent/Conditions | Initial DPC Purity | Final Purity | Yield | Reference |
| Solvent Crystallization | Ethanol (15°C) | Not Specified | >99.5% (assumed) | 89.0% | [4] |
| Watering-Out Crystallization | Ethanol-Water (25-35% water) | 90.0% | 99.6% | >93.0% | [4][6] |
| Melt Crystallization (2-stage) | Cooling from ~78°C to ~70°C | >95 wt% | 99.98 wt% | 55% (1st stage) | [2] |
Table 2: Catalyst Removal Efficiency using Melt Crystallization
| Catalyst | Initial Concentration | After 1st Stage | After 2nd Stage | Reference |
| Titanium Tetraphenolate | 10 ppm | Not Specified | < 3 ppm | [2] |
| Unspecified Catalyst | Not Specified | 0.3 wt% | 330 ppm | [2] |
Experimental Protocols
Protocol 1: Purification of DPC by Fractional Melt Crystallization
This protocol is based on the principles described in patent literature.[2]
-
Preparation : Charge a crystallizer tube with crude DPC containing catalyst residues (must be >70 wt% DPC).
-
Melting : Heat the crude DPC until it is completely molten (e.g., to 80-85°C).
-
Controlled Cooling : Begin cooling the melt at a controlled rate, typically between 0.5°C/h and 10°C/h.
-
Seeding : At a temperature slightly above the crystallization point (e.g., 76-78°C), introduce a few seed crystals of pure DPC to initiate crystallization.
-
Crystal Growth : Continue the controlled cooling to the final crystallization temperature (e.g., 45-70°C). Maintain this temperature for a holding period (e.g., 1 to 70 minutes) to allow for crystal growth.
-
Mother Liquor Separation : Drain the residual liquid melt (mother liquor), which contains the concentrated impurities.
-
Sweating/Purification : Begin heating the crystal mass at a controlled rate (e.g., 0.5°C/h to 10°C/h). As the temperature rises, more impure fractions of the melt will drain away.
-
Melting and Collection : Once the final melting temperature is reached (e.g., 72-79.5°C), the remaining highly purified DPC crystals are melted and collected in a separate vessel.
-
Analysis : Analyze the purified DPC for purity and residual catalyst content. For extremely high purity, a second crystallization stage can be performed.
Protocol 2: Purification of DPC by Watering-Out Crystallization
This protocol is based on methodologies described for solvent crystallization.[3][4]
-
Dissolution : In a reaction vessel, dissolve crude DPC in ethanol at an approximate mass ratio of 5 parts DPC to 8 parts ethanol. Heat the mixture gently (e.g., to 50°C) with stirring to ensure complete dissolution.
-
Precipitation : While stirring, slowly add deionized water to the solution. The amount of water should be between 25% and 35% of the total mass of the ethanol-water mixture.
-
Crystallization : Cool the mixture in an ice bath to a temperature below 15°C (e.g., 0-10°C). Let the solution stand at this temperature for at least 15-20 minutes to allow for complete crystallization.
-
Filtration : Collect the DPC crystals by vacuum filtration.
-
Washing : Wash the collected crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying : Dry the purified DPC crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Analysis : Analyze the final product for purity and yield.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low DPC purity issues.
References
- 1. US20140275473A1 - Process for purification of this compound for the manufacturing of high quality polycarbonate - Google Patents [patents.google.com]
- 2. US5495038A - Process for the purification of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP3716009B2 - Method for purifying this compound - Google Patents [patents.google.com]
- 6. CN1775735A - Technical method for purifying this compound by liquation crystalline - Google Patents [patents.google.com]
Troubleshooting common issues in diphenyl carbonate melt polymerization
This technical support center provides troubleshooting guidance for common issues encountered during the melt polymerization of diphenyl carbonate (DPC) for the synthesis of polycarbonates. The information is tailored for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Discoloration (Yellowing) of the Final Polymer
Q1: My polycarbonate is yellow after melt polymerization. What are the potential causes and how can I prevent it?
A1: Yellowing of polycarbonate synthesized via melt polymerization is a common issue primarily caused by thermal oxidation and side reactions at the high temperatures required for the process.[1][2]
Potential Causes:
-
High Reaction Temperature: Elevated temperatures, often exceeding 250°C, can lead to thermal degradation of the polymer backbone and the formation of chromophores.[1][2]
-
Oxygen Contamination: The presence of residual oxygen in the reactor can promote oxidative degradation, resulting in yellowing.[1]
-
Side Reactions: Fries rearrangement, a common side reaction in this process, can produce byproducts that contribute to discoloration.[3]
-
Monomer Impurities: The purity of both this compound (DPC) and the diol monomer (e.g., bisphenol A) is crucial. Impurities can act as catalysts for degradation reactions.[3]
-
Catalyst Choice: Certain catalysts or catalyst concentrations can promote side reactions that lead to discoloration.[3]
Troubleshooting & Prevention Strategies:
-
Optimize Reaction Temperature: Carefully control the temperature profile. While high temperatures are necessary to drive the reaction and remove phenol, excessive temperatures should be avoided. The optimal temperature is typically in the range of 180-210°C, depending on the specific monomers and catalyst used.[4][5]
-
Ensure an Inert Atmosphere: Thoroughly purge the reactor with an inert gas, such as nitrogen or argon, before and during the initial stages of the polymerization to minimize oxygen content.[2]
-
Use High-Purity Monomers: Utilize monomers with the highest possible purity to reduce the presence of contaminants that can initiate discoloration.[3]
-
Select Appropriate Catalysts: Certain catalysts, like cesium carbonate, have been shown to produce high-molecular-weight polycarbonates with minimal discoloration at very low concentrations (e.g., 0.2 ppm).[3]
-
Add Stabilizers: Consider the addition of thermal stabilizers or antioxidants to the reaction mixture to inhibit oxidative degradation.
Logical Relationship for Troubleshooting Discoloration
Caption: Troubleshooting logic for yellowing in polycarbonate synthesis.
Issue 2: Difficulty in Achieving High Molecular Weight
Q2: I am struggling to obtain a high molecular weight polycarbonate. What factors influence the final molecular weight?
A2: Achieving a high molecular weight is critical for the mechanical properties of polycarbonate. Several factors during the melt polymerization process can limit the chain growth.[2]
Potential Causes:
-
Inefficient Removal of Phenol: The polycondensation reaction is an equilibrium process. The efficient and continuous removal of the phenol byproduct is essential to drive the reaction towards the formation of a high molecular weight polymer.[3]
-
High Melt Viscosity: As the molecular weight increases, the viscosity of the polymer melt rises significantly.[2] This high viscosity can hinder the diffusion and removal of phenol, thereby limiting further chain growth.[3]
-
Stoichiometric Imbalance: A precise 1:1 molar ratio of the functional groups (hydroxyl and phenyl carbonate) is crucial. Any deviation can lead to a lower degree of polymerization.[3][6]
-
Catalyst Deactivation: The catalyst can lose its activity over the course of the reaction, leading to a slowdown or cessation of the polymerization before high molecular weights are reached.[7]
-
Side Reactions: Reactions like Fries rearrangement do not directly consume the end groups but can alter the polymer structure and affect properties.[3]
Troubleshooting & Prevention Strategies:
-
Optimize Vacuum and Temperature: A high vacuum (low pressure) and elevated temperature in the later stages of polymerization are necessary to facilitate the removal of phenol.[2]
-
Mechanical Agitation: Employ efficient stirring or agitation to increase the surface area of the melt, which aids in the diffusion and removal of phenol.
-
Precise Monomer Stoichiometry: Accurately weigh and charge the monomers to ensure a 1:1 molar ratio. A slight excess of this compound might be considered to compensate for any potential loss during the initial heating stages.[3][6]
-
Catalyst Selection and Concentration: Choose a catalyst with high activity and stability at the required polymerization temperatures. The optimal catalyst concentration should be determined experimentally, as excessive amounts can sometimes lead to side reactions. Zinc (II) acetylacetonate has been shown to be an effective catalyst.[4]
-
Staged Polymerization: A multi-stage process with varying temperature and pressure can be more effective. An initial lower temperature, lower vacuum stage for oligomerization, followed by a higher temperature, high vacuum stage for polycondensation.[6][8]
Experimental Workflow for Optimizing Molecular Weight
Caption: Workflow for optimizing polycarbonate molecular weight.
Issue 3: High Melt Viscosity and Poor Processability
Q3: The viscosity of my polymer melt is too high, making it difficult to stir and process. What can I do?
A3: High melt viscosity is an inherent characteristic of high molecular weight polycarbonates. While desirable for final properties, it poses a significant challenge during synthesis.
Potential Causes:
-
High Molecular Weight: As intended, the primary reason for high viscosity is the successful formation of long polymer chains.
-
Low Polymerization Temperature: Insufficient temperature can lead to a very viscous melt even at moderate molecular weights, hindering further reaction and processing.[9]
-
Inefficient Reactor Design: The geometry of the reactor and the stirrer design may not be suitable for handling highly viscous materials.
Troubleshooting & Prevention Strategies:
-
Increase Temperature: Raising the temperature of the melt will decrease its viscosity.[9] However, be cautious of potential thermal degradation and discoloration.
-
Use a Suitable Reactor/Stirrer: Employ a reactor equipped with a high-torque mechanical stirrer designed for high-viscosity melts, such as a helical or anchor stirrer.
-
Consider a Two-Stage Process: As mentioned before, a lower temperature prepolymerization stage can be followed by a higher temperature stage in equipment designed to handle high viscosity.
-
Reactive Extrusion: For continuous processes, a reactive extruder can handle the high viscosity while effectively removing byproducts.
Factors Influencing Melt Viscosity
| Parameter | Effect on Viscosity | Rationale |
| Temperature | Inverse | Higher temperatures increase polymer chain mobility, reducing viscosity.[9] |
| Molecular Weight | Direct | Longer polymer chains lead to more entanglements and higher viscosity. |
| Shear Rate | Inverse | Polycarbonate melts are typically shear-thinning; viscosity decreases at higher shear rates. |
Key Experimental Protocols
General Protocol for this compound Melt Polymerization
This protocol provides a general methodology for the synthesis of polycarbonate from this compound (DPC) and bisphenol A (BPA).
Materials and Equipment:
-
High-purity this compound (DPC)
-
High-purity bisphenol A (BPA)
-
Transesterification catalyst (e.g., Zinc (II) acetylacetonate, Ti(OBu)₄, LiOH·H₂O)[2][4][6]
-
Glass reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Monomer Charging: Accurately weigh equimolar amounts of DPC and BPA and add them to the reactor.
-
Catalyst Addition: Add the catalyst at the desired concentration (typically in the ppm range).
-
Inerting the System: Assemble the reactor and purge with a slow stream of dry nitrogen or argon for at least 30 minutes to remove oxygen.
-
Pre-polymerization (Oligomerization):
-
Heat the reactor to a temperature of 180-200°C under a gentle flow of inert gas.
-
Maintain these conditions with stirring for 1-2 hours. Phenol will start to distill off.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure. .
-
-
Final Stage (High Vacuum):
-
Increase the temperature to 250-280°C and apply a high vacuum (<1 Torr).
-
Continue the reaction under these conditions for another 1-3 hours, or until the desired melt viscosity is achieved (indicated by the torque on the stirrer).
-
-
Termination and Recovery:
-
Remove the heat and allow the reactor to cool under an inert atmosphere.
-
Once cooled, the solid polycarbonate can be recovered.
-
Characterization of Polycarbonate
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or by measuring the inherent viscosity of a dilute polymer solution (e.g., 0.5 g/dL in chloroform at 25°C).[2]
-
Chemical Structure: Confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[2]
-
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are measured using Differential Scanning Calorimetry (DSC). Thermal stability is assessed by Thermogravimetric Analysis (TGA).[2]
-
Color: Yellowness Index can be measured using a spectrophotometer.
References
- 1. madisongroup.com [madisongroup.com]
- 2. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aliphatic Polycarbonates from this compound and Diols over Zinc (II) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multistage melt polymerization of bisphenol‐A and this compound to polycarbonate | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
Strategies to improve the selectivity of diphenyl carbonate formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of diphenyl carbonate (DPC), with a focus on improving selectivity. This resource is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of DPC via the transesterification of dimethyl carbonate (DMC) with phenol.
| Issue | Potential Causes | Suggested Solutions |
| Low DPC Selectivity & High Anisole Formation | High reaction temperatures can favor the methylation of phenol to form anisole, a common byproduct.[1] Certain catalyst types, particularly those with strong Brønsted acidity, may promote this side reaction.[2] | - Optimize the reaction temperature; experiments are often conducted between 150-180°C.[3][4] - Select catalysts with higher selectivity towards transesterification over methylation. Lewis acidic catalysts are often preferred.[2] - Consider a two-step process: first, synthesize methyl phenyl carbonate (MPC) under milder conditions, then perform a disproportionation of MPC to DPC.[4] |
| Low Phenol Conversion | The transesterification reaction is reversible and equilibrium-limited.[5] Inefficient removal of the methanol byproduct can hinder the forward reaction. The catalyst activity may be insufficient. | - Employ reactive distillation to continuously remove methanol, thereby shifting the equilibrium towards product formation.[4] - Increase the molar ratio of DMC to phenol, typically in the range of 3:1 to 5:1.[3] - Screen for more active catalysts or optimize the loading of the current catalyst. |
| Catalyst Deactivation | For heterogeneous catalysts, carbon deposition (coking) on the catalyst surface can block active sites.[4] Leaching of the active metal component into the reaction mixture can occur. For some catalysts, the active species may be consumed or change over time.[2] | - For catalysts like MoO₃, regeneration can be achieved by calcination in air to burn off carbon deposits.[4] - Choose robust catalyst supports to minimize leaching. - Investigate the stability of your catalyst under the reaction conditions and consider catalysts known for good recyclability.[3] |
| Difficulty in Product Separation | The boiling points of the reaction components (DMC, phenol, MPC, DPC) can be close, making purification by simple distillation challenging. | - Utilize reduced pressure (vacuum) distillation for more efficient separation of high-boiling point products like DPC.[3] - Employ a multi-stage distillation column for better separation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary non-phosgene route for DPC synthesis?
A1: The most common and environmentally friendlier alternative to the traditional phosgene process is the transesterification of dimethyl carbonate (DMC) with phenol.[1][4] This method avoids the use of highly toxic phosgene.[3][4]
Q2: What is the general reaction pathway for the transesterification of DMC and phenol?
A2: The reaction proceeds in two main steps:
-
Transesterification: Dimethyl carbonate reacts with phenol to form the intermediate methyl phenyl carbonate (MPC) and methanol.
-
Disproportionation/Second Transesterification: MPC can then react in two ways to form this compound (DPC): either through self-disproportionation to yield DPC and DMC, or by reacting with another molecule of phenol to produce DPC and methanol.[4]
Q3: What are the key factors influencing the selectivity of DPC formation?
A3: The main factors are:
-
Catalyst Choice: The type of catalyst (e.g., Lewis acids, solid superacids, metal oxides) is crucial and directly impacts product selectivity.[4]
-
Reaction Temperature: Higher temperatures can lead to increased formation of the undesired byproduct, anisole.[1]
-
Reactant Ratio: The molar ratio of DMC to phenol affects the reaction equilibrium and conversion rates.[3]
-
Byproduct Removal: Efficient removal of methanol is necessary to drive the reaction towards DPC formation.[5]
Q4: How do I choose a suitable catalyst for DPC synthesis?
A4: The choice of catalyst depends on the desired reaction conditions and performance metrics.
-
Homogeneous Catalysts: Compounds like titanium alkoxides and dibutyltin oxide have shown high activity and selectivity.[4] However, their separation from the product mixture can be challenging.
-
Heterogeneous Catalysts: These are often preferred for ease of separation and recycling.[3] Examples include supported metal oxides (e.g., MoO₃/SiO₂, PbO-ZrO₂), and solid superacids.[4] The support material can also influence catalytic activity.[4]
Q5: What are typical reaction conditions for achieving good DPC selectivity?
A5: While optimal conditions vary depending on the specific catalyst used, a general starting point is:
-
DMC to Phenol Molar Ratio: 3:1 to 5:1[3]
-
Pressure: Atmospheric pressure is often used, although vacuum distillation is employed for product purification.[3][4]
-
Catalyst Loading: Typically 0.1% to 10% by weight of the reactants.[3]
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems in the synthesis of DPC.
Table 1: Performance of Various Catalysts in DPC Synthesis
| Catalyst | Support | Temperature (°C) | Phenol Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Anisole Yield (%) | Reference |
| SO₄²⁻/CMP-0 | Conjugated Microporous Polymer | 150 | 91.3 | - | 42.8 | - | [3] |
| TiCp₂Cl₂ | - | 150-180 | 46.8 | 54.9 | - | - | [4] |
| PbO-ZrO₂ (15.2 wt% PbO) | ZrO₂ | - | 56.87 (DMC Conv.) | - | 17.10 | 6.53 | [4] |
| α-MoO₃ | SBA-16 | 180 | 78.5 (DMC Conv.) | >46.5 | - | - | [4] |
| MgO nanosheets | - | 180 | - | 95.7 (Transesterification Sel.) | - | - | [4] |
| ZnCeZrOx | - | - | 47.6 | 82.5 | - | - | [6] |
Note: Direct comparison can be challenging due to variations in experimental conditions across different studies. "Conv." refers to conversion, and "Sel." to selectivity.
Experimental Protocols
Protocol 1: General Procedure for DPC Synthesis using a Solid Catalyst
This protocol is a generalized procedure based on common laboratory practices for DPC synthesis.[3]
-
Reactor Setup: A stirred batch reactor equipped with a heating mantle, temperature controller, and a reflux condenser is assembled.
-
Charging Reactants: The reactor is charged with phenol and dimethyl carbonate (DMC) in a specified molar ratio (e.g., 1:3).
-
Catalyst Addition: The solid catalyst (e.g., 0.8 wt% of total reactants) is added to the mixture.
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 150°C) under constant stirring. The reaction is allowed to proceed for a set duration (e.g., 2-5 hours) under reflux.
-
Catalyst Separation: After the reaction is complete, the mixture is cooled, and the solid catalyst is separated from the liquid product mixture by centrifugation or filtration.
-
Product Purification: The liquid product is subjected to reduced pressure distillation (e.g., under a vacuum of 5 mmHg) to separate the unreacted starting materials and the intermediate MPC, and to isolate the final DPC product.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low DPC selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. This compound synthesis from CO2 over a ZnCeZrOX ternary solid solution: synergistic catalysis using oxygen vacancies and Lewis acid sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Catalysts in Diphenyl Carbonate Synthesis: Homogeneous vs. Heterogeneous Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of diphenyl carbonate (DPC), a key precursor in the production of polycarbonates, is of paramount importance. The choice of catalyst—homogeneous or heterogeneous—is a critical factor influencing reaction efficiency, product purity, and process sustainability. This guide provides an objective comparison of the performance of these two catalytic systems, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.
The synthesis of DPC is primarily achieved through the transesterification of phenol with dimethyl carbonate (DMC). This process involves two main reactions: the formation of methyl phenyl carbonate (MPC) from DMC and phenol, followed by the disproportionation of MPC or its further transesterification with phenol to yield DPC and methanol. The catalyst plays a pivotal role in accelerating these reactions and influencing the selectivity towards the desired product.
Performance Comparison: A Quantitative Overview
The efficacy of homogeneous and heterogeneous catalysts can be evaluated based on several key performance indicators, including conversion of reactants, selectivity towards DPC, and the overall yield of the product. The following tables summarize experimental data from various studies, offering a clear comparison of their performance under different reaction conditions.
Homogeneous Catalysts: Performance Data
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity due to the excellent accessibility of their active sites. Common examples include organometallic compounds of tin, titanium, and rare-earth metals.
| Catalyst | Reactants | Temperature (°C) | Time (h) | DMC Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Reference |
| Dibutyltin oxide | DMC, Phenol | 180 | - | - | 88 | 43 | [1] |
| TiCp₂Cl₂ | DMC, Phenol | 150-180 | 10 | 46.8 (Phenol Conv.) | 54.9 | - | [1] |
| Diiodosamarium | DMC, Phenol | - | - | 52.8 (Phenol Conv.) | - | 22.8 | [1] |
| Tetra-n-butyl orthotitanate (Ti(OC₂H₅)₄) | DMC, Phenyl Acetate | - | - | - | - | - | [2] |
Heterogeneous Catalysts: Performance Data
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. This characteristic offers significant advantages in terms of catalyst separation and reusability. Various metal oxides and supported metal catalysts have been investigated for DPC synthesis.
| Catalyst | Reactants | Temperature (°C) | Time (h) | DMC Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Reference |
| PbO-ZrO₂ | DMC, Phenol | 200 | 2.5 | 76.6 (MPC Conv.) | 99.3 | - | [1] |
| Pb-Zn composite oxide | DMC, Phenol | - | - | - | - | 45.6 | [1][3] |
| MoO₃/SiO₂ | DMC, Phenol | - | - | - | - | 17 | [1] |
| MgO nanosheets | DMC, Phenol | 180 | 13 | - | 95.7 | - | [1] |
| V₂O₅ | DMC, Phenol | - | 9 | 42.0 (Phenol Conv.) | - | 40.1 (Total Yield) | [1] |
| Zn₄O[(O₂C)-C₆H₄-(CO₂)]₃ (MOF) | DMC, Phenol | 150-180 | 12 | 55.9 | 93.6 | 25.3 | [4] |
| V-Cu oxide | DMC, Phenol | 150-180 | 9 | 37.0 (Phenol Conv.) | 96.8 | - | [5] |
Experimental Protocols: A Closer Look at the Methodology
The following sections provide a generalized overview of the experimental procedures for DPC synthesis using both homogeneous and heterogeneous catalysts.
Homogeneous Catalysis: Experimental Protocol
A typical experimental setup for DPC synthesis using a homogeneous catalyst involves a batch reactor equipped with a stirrer, a heating mantle, and a condenser.
-
Reactant and Catalyst Charging: The reactor is charged with phenol, dimethyl carbonate (DMC), and the homogeneous catalyst (e.g., dibutyltin oxide). The molar ratio of the reactants is a critical parameter that is often optimized.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 150-200°C) and stirred continuously for a specified duration (ranging from a few hours to over ten hours). The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
Product Separation and Analysis: After the reaction is complete, the mixture is cooled down. The separation of the product (DPC) and unreacted starting materials from the homogeneous catalyst can be challenging and often requires techniques like distillation or extraction. The product composition is typically analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Heterogeneous Catalysis: Experimental Protocol
The protocol for heterogeneous catalysis shares similarities with the homogeneous approach but differs significantly in the catalyst handling and separation stages.
-
Catalyst Preparation and Activation: The solid heterogeneous catalyst (e.g., a mixed metal oxide) is often prepared via methods like co-precipitation or impregnation, followed by calcination at a specific temperature to achieve the desired active phase.
-
Reactant and Catalyst Charging: The reactor is loaded with phenol, DMC, and the pre-activated heterogeneous catalyst.
-
Reaction Execution: The reaction is carried out under similar conditions of temperature and pressure as in the homogeneous system. Continuous stirring is essential to ensure good contact between the reactants and the solid catalyst.
-
Catalyst Separation and Product Recovery: A key advantage of heterogeneous catalysis is the ease of catalyst separation. After the reaction, the solid catalyst can be easily recovered by simple filtration or centrifugation. The liquid product mixture can then be purified by distillation.
-
Catalyst Reusability Studies: The recovered catalyst is typically washed with a suitable solvent, dried, and then reused in subsequent reaction cycles to evaluate its stability and long-term performance.
Visualizing the Processes: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the reaction pathway and the experimental workflows for both catalytic systems.
Caption: Reaction pathway for the synthesis of this compound (DPC).
Caption: Experimental workflows for DPC synthesis.
Conclusion: Choosing the Right Catalyst
The choice between homogeneous and heterogeneous catalysts for DPC synthesis involves a trade-off between activity, selectivity, and process practicality.
-
Homogeneous catalysts often demonstrate higher activity and can lead to high yields of DPC. However, the major drawback lies in the difficult and often energy-intensive separation of the catalyst from the product stream, which can lead to product contamination and catalyst loss.
-
Heterogeneous catalysts , while sometimes exhibiting lower activity compared to their homogeneous counterparts, offer significant advantages in terms of easy separation and reusability.[6] This simplifies the downstream processing, reduces waste, and can lead to a more cost-effective and environmentally friendly process.[7] The stability and ability to be recycled are crucial factors for industrial applications.[8]
Recent research efforts are focused on developing highly active and stable heterogeneous catalysts that can match the performance of homogeneous systems while retaining their inherent process advantages. The selection of an optimal catalyst will ultimately depend on the specific requirements of the process, including desired purity of DPC, economic considerations, and environmental regulations.
References
A Comparative Guide to Purity Assessment of Synthesized Diphenyl Carbonate: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development and polymer chemistry, ensuring the purity of synthesized compounds is paramount. Diphenyl carbonate (DPC), a key monomer in the production of polycarbonates and a greener alternative to phosgene, requires rigorous purity analysis to guarantee the quality and performance of the final polymer products.[1][2] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized DPC, supported by experimental data and detailed protocols.
The non-phosgene synthesis of DPC, typically through the transesterification of phenol and dimethyl carbonate (DMC), can result in several impurities that may affect polymerization reactions and the properties of the resulting polycarbonate.[1][3] Common impurities include starting materials like phenol, intermediates such as methyl phenyl carbonate (MPC), and by-products like anisole, phenyl salicylate, phenyl 4-hydroxybenzoate, and xanthone.[1] Accurate and sensitive analytical methods are crucial for the detection and quantification of these trace impurities.[1]
GC-MS Analysis for Purity Assessment
Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound and its expected impurities.[4] It offers high separation efficiency and definitive identification based on mass spectra.
The following table summarizes the validation data for a gas chromatography method with flame ionization detection (GC-FID), which demonstrates the quantitative capabilities that are also applicable to GC-MS for the analysis of DPC and its by-products.
| Parameter | This compound (DPC) | Phenyl Salicylate | Phenyl 4-hydroxybenzoate | Xanthone |
| Linearity (r) | ≥0.9997 | ≥0.9997 | ≥0.9997 | ≥0.9997 |
| Concentration Range | 1.0 - 500 µg/mL | 1.0 - 500 µg/mL | 1.0 - 500 µg/mL | 1.0 - 500 µg/mL |
| Detection Limit | ~0.11 - 0.18 µg/mL | ~0.11 - 0.18 µg/mL | ~0.11 - 0.18 µg/mL | ~0.11 - 0.18 µg/mL |
| Quantitation Limit | ~0.44 - 0.72 µg/mL | ~0.44 - 0.72 µg/mL | ~0.44 - 0.72 µg/mL | ~0.44 - 0.72 µg/mL |
| Relative Standard Deviation | 0.5% - 4.4% | 0.5% - 4.4% | 0.5% - 4.4% | 0.5% - 4.4% |
| Spiked Recovery | 91.5% - 105.6% | 91.5% - 105.6% | 91.5% - 105.6% | 91.5% - 105.6% |
| Data adapted from a study on the quantitative analysis of DPC and its by-products by GC-FID.[1] |
This protocol outlines the steps for the qualitative and quantitative analysis of synthesized this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as acetone or dichloromethane, to a final concentration of about 10 µg/mL.[5]
-
If necessary, centrifuge the sample to remove any particulate matter.[5]
-
Transfer the supernatant to a 1.5 mL glass autosampler vial.[5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Column: HP-5MS (30 m x 0.32 mm x 0.25 µm) or equivalent 5% phenyl methyl siloxane column.[1]
-
Carrier Gas: Helium with a constant flow rate of 0.8 mL/min.[1]
-
Injection Port Temperature: 260°C.[1]
-
Injection Mode: Split (split ratio of 50:1).[1]
-
Injection Volume: 0.2 µL.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Maintain at 280°C for 5 minutes.[1]
-
-
Mass Spectrometer Conditions:
3. Data Analysis:
-
Qualitative Analysis: Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantitative Analysis: Create a calibration curve using standards of this compound and known impurities. Calculate the concentration of each compound in the sample based on its peak area relative to the calibration curve.
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Caption: Logical relationship in the purity assessment of synthesized DPC.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is another robust technique for purity assessment, particularly suitable for non-volatile or thermally labile compounds.[4][6] While DPC is amenable to GC, HPLC offers a complementary approach.
The following table outlines the typical performance characteristics of an HPLC method for the analysis of DPC and related compounds.
| Parameter | This compound (DPC) & Related Compounds |
| Linearity (R²) | ≥0.9993 |
| Concentration Range | 5 - 25 µg/mL |
| Reproducibility (RSD) | Good, with low variability in retention time and peak area |
| Data adapted from a technical report on the analysis of Bisphenol A and this compound in polycarbonate.[2] |
This protocol provides a general guideline for the HPLC analysis of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the synthesized DPC sample in a suitable solvent, such as methanol, to a known concentration (e.g., 100 µg/mL).[7]
-
Prepare a series of calibration standards by diluting the stock solution.[7]
-
Filter the sample and standards through a 0.45 µm syringe filter before analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Detection Wavelength: Monitor at a suitable wavelength for DPC and expected impurities (e.g., 210 nm or 254 nm).
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identify and quantify DPC and impurities by comparing their retention times and peak areas to those of the calibration standards.
Comparison of GC-MS and HPLC for DPC Purity Analysis
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on polarity and interactions with a liquid mobile phase. |
| Compound Suitability | Ideal for volatile and thermally stable compounds like DPC and its common impurities.[4] | Suitable for a broader range of compounds, including less volatile and thermally sensitive ones.[4] |
| Separation Efficiency | Generally offers higher resolution and narrower peaks due to the use of long capillary columns.[6] | Good separation efficiency, but may be lower than capillary GC for some compounds. |
| Identification | Provides definitive identification through mass spectral libraries. | Identification is based on retention time, requiring reference standards. Coupling with MS (LC-MS) enhances identification. |
| Sensitivity & Detection | High sensitivity, with detection limits often in the sub-µg/mL range.[1] | Sensitivity depends on the detector used (UV, DAD, MS) and the chromophores of the analytes. |
| Sample Preparation | Requires dissolution in a volatile organic solvent. Derivatization may be needed for non-volatile impurities. | Dissolution in the mobile phase or a compatible solvent. Generally straightforward for solid samples.[6] |
| Analysis Time | Can be very fast, with modern methods completing in under 15 minutes. | Analysis times can be longer, though UHPLC can significantly reduce run times.[7] |
Conclusion
For the purity assessment of synthesized this compound, GC-MS is the superior technique due to its high separation efficiency, excellent sensitivity, and the definitive identification of volatile and semi-volatile impurities provided by mass spectrometry. The common impurities expected from the transesterification synthesis of DPC are well-suited for GC analysis.
HPLC serves as a valuable alternative and complementary method. It is particularly useful if non-volatile or thermally labile impurities are suspected. The choice between the two techniques will ultimately depend on the specific impurities of interest, the available instrumentation, and the desired level of analytical detail. For comprehensive quality control, employing both techniques can provide a more complete purity profile of the synthesized this compound.
References
- 1. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. uoguelph.ca [uoguelph.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
Validation of diphenyl carbonate synthesis methods for industrial scale-up
For Researchers, Scientists, and Drug Development Professionals
Diphenyl carbonate (DPC) is a crucial intermediate in the production of polycarbonates, a class of high-performance thermoplastics. The demand for environmentally friendly and economically viable DPC synthesis methods has driven significant research and development in recent years. This guide provides a comprehensive comparison of the principal industrial-scale synthesis methods for this compound, offering insights into their performance, supported by experimental data.
Comparison of Key Industrial Synthesis Methods
The industrial production of this compound is dominated by a few key methodologies, each with distinct advantages and disadvantages. The traditional phosgene route is being progressively replaced by greener alternatives due to safety and environmental concerns.
| Method | Overall Reaction | Key Advantages | Key Disadvantages | Typical Yield | Purity |
| Phosgenation of Phenol | 2 C₆H₅OH + COCl₂ → (C₆H₅O)₂CO + 2 HCl | Mature and well-established process.[1][2] | Use of highly toxic and corrosive phosgene.[1][3] | High | High |
| Transesterification of Dimethyl Carbonate (DMC) with Phenol | CH₃OCO₂CH₃ + 2 C₆H₅OH → (C₆H₅O)₂CO + 2 CH₃OH | Phosgene-free, "green" process.[1] | Unfavorable reaction kinetics and thermodynamics.[4] Potential for side reactions like methylation of phenol to form anisole.[4] | Varies with catalyst and conditions (see catalyst data below) | High, with appropriate purification.[5] |
| Oxidative Carbonylation of Phenol | 2 C₆H₅OH + CO + ½ O₂ → (C₆H₅O)₂CO + H₂O | Avoids the use of phosgene.[4][6] | Requires a catalyst system, often based on precious metals like palladium.[6] | Can reach up to 43.5% with specific catalysts.[7] | High selectivity (up to 99.6%) has been reported.[7] |
| Synthesis from Urea and Phenol | CO(NH₂)₂ + 2 C₆H₅OH → (C₆H₅O)₂CO + 2 NH₃ | Utilizes inexpensive and readily available raw materials.[8] | Can involve multiple reaction steps and intermediates. | Data not readily available for industrial scale. | Data not readily available for industrial scale. |
In-depth Look: The Transesterification of DMC with Phenol
The transesterification of dimethyl carbonate with phenol is the most promising green alternative to the phosgene process and has been the subject of extensive research, particularly concerning catalyst development.[1] This process typically occurs in two steps: the formation of methyl phenyl carbonate (MPC) followed by its disproportionation to this compound and dimethyl carbonate.[1]
Performance of Various Catalysts in Transesterification
The choice of catalyst is critical to the efficiency of the transesterification process. Both homogeneous and heterogeneous catalysts have been investigated.
| Catalyst System | DMC Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Reaction Temperature (°C) | Reference |
| Homogeneous Catalysts | |||||
| Titanium Alkoxides | - | - | - | - | Preferred homogeneous catalyst in some industrial processes.[9] |
| TiCp₂Cl₂ | 46.8 (Phenol Conversion) | 54.9 | - | 150-180 | [1] |
| Heterogeneous Catalysts | |||||
| PbO-ZrO₂ | 76.6 (MPC Conversion) | 99.3 | - | 200 | [1] |
| SBA-16/α-MoO₃ | 78.5 | >46.5 | - | 180 | [1] |
| MgO Nanosheets | - | 95.7 | - | 180 | [1] |
| V₂O₅ | 42.0 (Phenol Conversion) | - | 40.1 (Total Yield of MPC and DPC) | - | [1] |
| Hexagonal Mg(OH)₂ Nanoflakes | - | 92.3 | - | 180 | [10] |
| O₂-promoted PbO/MgO | - | - | 26.6 | - | [11] |
| MoO₃/SiO₂ | - | - | 17 | - | [1] |
| Zn-Ti-O Nanoplates | - | - | 13 | 205 | [12] |
Note: Direct comparison is challenging due to variations in experimental conditions and reported metrics (e.g., DMC vs. phenol vs. MPC conversion).
Experimental Protocols
Phosgenation of Phenol (General Procedure)
The phosgenation of phenol involves reacting phenol with phosgene, typically in the presence of a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[1][3]
Workflow:
-
Phenol is dissolved in a suitable solvent, often with an aqueous solution of sodium hydroxide to form sodium phenoxide.
-
Phosgene gas is then introduced into the reaction mixture under controlled temperature and pressure.
-
The reaction is typically carried out in a two-phase system (e.g., water and an organic solvent like dichloromethane) to facilitate the reaction and separation.[3]
-
After the reaction is complete, the organic layer containing the this compound is separated.
-
The product is then purified, usually by distillation, to remove unreacted starting materials and byproducts.
Transesterification of Dimethyl Carbonate with Phenol (General Procedure)
This process involves the reaction of dimethyl carbonate with phenol in the presence of a catalyst.[1]
Workflow:
-
Dimethyl carbonate, phenol, and the chosen catalyst are charged into a reactor.
-
The mixture is heated to the desired reaction temperature, typically between 150°C and 220°C.
-
The reaction is often carried out in a reactive distillation column to continuously remove the methanol byproduct, which drives the equilibrium towards the formation of products.[13]
-
The reaction proceeds in two main steps:
-
DMC + Phenol ⇌ Methyl Phenyl Carbonate (MPC) + Methanol
-
2 MPC ⇌ DPC + DMC or MPC + Phenol ⇌ DPC + Methanol[1]
-
-
The product stream is then subjected to a series of purification steps, including distillation, to separate DPC from unreacted starting materials, MPC, and catalyst residues.[5]
Oxidative Carbonylation of Phenol (General Procedure)
This method involves the reaction of phenol with carbon monoxide and an oxidizing agent in the presence of a catalyst system.[6]
Workflow:
-
Phenol, a palladium-based catalyst, a co-catalyst (e.g., a manganese or cobalt salt), and a solvent are loaded into a high-pressure reactor.[6]
-
The reactor is pressurized with carbon monoxide and an oxygen-containing gas.
-
The reaction is carried out at elevated temperatures and pressures.
-
The catalytic cycle involves the oxidation of the palladium catalyst, which then reacts with phenol and carbon monoxide to form DPC, regenerating the reduced form of the catalyst. The co-catalyst facilitates the re-oxidation of the palladium catalyst by the oxidizing agent.[6]
-
After the reaction, the catalyst is separated, and the this compound is purified from the reaction mixture.
Visualizing the Synthesis Pathways
Phosgenation of Phenol
Caption: Reaction pathway for the phosgenation of phenol.
Transesterification of Dimethyl Carbonate with Phenol
Caption: Two-step transesterification pathway for DPC synthesis.
Oxidative Carbonylation of Phenol
Caption: Oxidative carbonylation route to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US7812189B2 - Industrial process for production of high-purity this compound - Google Patents [patents.google.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis of this compound by Oxidative Carbonylation of Phenol with Pd-Co/Hopcalite | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. US8110698B2 - Process for producing this compound - Google Patents [patents.google.com]
- 10. Transesterification of dimethyl carbonate with phenol to this compound over hexagonal Mg(OH)2 nanoflakes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient synthesis of this compound from dibutyl carbonate and phenol using square-shaped Zn–Ti–O nanoplates as solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Comparative Guide to the Kinetic Studies of Diphenyl Carbonate Formation via Transesterification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic studies on the formation of diphenyl carbonate (DPC) through the transesterification of dimethyl carbonate (DMC) with phenol. The synthesis of DPC is a critical step in the production of polycarbonates, engineering plastics with widespread applications. Understanding the reaction kinetics is paramount for process optimization, catalyst development, and reactor design. This document summarizes key quantitative data, details experimental methodologies, and visualizes the reaction pathway and experimental workflow.
Reaction Pathway and Mechanism
The transesterification of dimethyl carbonate with phenol to produce this compound is a two-step reversible reaction. The first step involves the formation of an intermediate, methyl phenyl carbonate (MPC). In the second step, MPC reacts with another molecule of phenol to yield DPC and methanol. Alternatively, MPC can undergo disproportionation to form DPC and DMC.
Caption: General reaction pathway for the formation of this compound.
Comparative Kinetic Data
The following tables summarize kinetic parameters and catalyst performance data from various studies. These values are crucial for comparing the efficacy of different catalytic systems and reaction conditions.
Table 1: Comparison of Kinetic Parameters for DPC Formation
| Catalyst | Reaction Step | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Temperature (°C) | Reference |
| Titanium(n-butoxide) | DMC + Phenol -> MPC + Methanol | - | 73.5 | 2.42 x 10⁸ s⁻¹ | 160-200 | [1] |
| Titanium(n-butoxide) | MPC + Phenol -> DPC + Methanol | - | 59.9 | 6.61 x 10⁶ s⁻¹ | 160-200 | [1] |
| LHHW Model | Overall | - | 39.89 | - | - | [2] |
| Tetra-n-butyl orthotitanate | Overall | - | - | - | - | [3] |
Table 2: Performance of Various Catalysts in DPC Synthesis
| Catalyst | Phenol Conversion (%) | DPC Selectivity (%) | MPC Selectivity (%) | Reaction Conditions | Reference |
| TiCp₂Cl₂ | 46.8 | 54.9 | 43.4 | 150-180°C, 10 h, Phenol/DMC = 1 | [4] |
| Lead acetate trihydrate | 24.8 | 23.5 | 76.5 | Optimized conditions | [4] |
| V₂O₅ | 42.0 (total yield 40.1%) | - | - | Catalyst: 1.6 wt%, DMC/Phenol = 1.5, 9 h | [4] |
| MgO nanosheets | - | 95.7 (transesterification selectivity) | - | 180°C, 13 h, Phenol/DMC = 2, Catalyst: 0.2 wt% | [4] |
| 15.2 wt% PbO-ZrO₂ | 76.6 (MPC conversion) | 99.3 | - | 200°C, 2.5 h, 1.2 g catalyst | [4] |
| O₂-promoted PbO/MgO | - | 26.6 (yield) | 10.0 (yield) | - | [5] |
| TiO₂/SiO₂ | - | High (liquid phase) | - | - | [6] |
Experimental Protocols
A typical experimental setup for studying the kinetics of DPC formation involves a batch or continuous reactor system. The following outlines a general methodology.
Caption: A typical experimental workflow for a kinetic study of DPC formation.
Detailed Methodology
-
Reactor Setup: Experiments are commonly conducted in a stirred batch reactor made of stainless steel or glass, equipped with temperature and pressure controls.[7] For studies involving reactive distillation, a specialized column is used.[3][8] The reactor is typically purged with an inert gas like nitrogen to eliminate air and moisture.
-
Reactant and Catalyst Loading: Dimethyl carbonate, phenol, and the catalyst are charged into the reactor. The molar ratio of reactants and the catalyst concentration are varied depending on the experimental design.[4][7]
-
Reaction Conditions: The reactor is heated to the desired temperature, typically ranging from 160°C to 200°C.[7] The pressure is maintained at a specific level, often autogenous pressure. The reaction mixture is continuously stirred to ensure homogeneity.
-
Sampling and Analysis: Samples are withdrawn from the reactor at regular intervals throughout the experiment. To stop the reaction, the samples are immediately cooled or quenched. The composition of the samples (DMC, phenol, MPC, DPC, and methanol) is analyzed, most commonly by gas chromatography (GC) equipped with a flame ionization detector (FID). An internal standard is often used for accurate quantification.
-
Kinetic Modeling: The concentration-time data obtained from the GC analysis are used to determine the reaction rates. These data are then fitted to a suitable kinetic model (e.g., pseudo-second-order, Langmuir-Hinshelwood-Hougen-Watson) to calculate the rate constants and activation energies.[2][8]
Comparison of Alternatives
The transesterification route for DPC synthesis is considered a "green" alternative to the traditional phosgene process, which involves highly toxic and corrosive phosgene gas. Within the transesterification method, various catalytic systems offer different advantages and disadvantages.
-
Homogeneous Catalysts: Catalysts like titanium alkoxides and organotin compounds show high activity.[1][8] However, their separation from the product mixture can be challenging and may lead to product contamination.
-
Heterogeneous Catalysts: Solid catalysts such as mixed metal oxides (e.g., PbO-ZrO₂, TiO₂/SiO₂) and supported catalysts offer the significant advantage of easy separation and reusability.[4][5][6] Their activity and stability can vary widely depending on the support, active metal, and preparation method. Current research focuses on developing highly active, selective, and stable heterogeneous catalysts to improve the economic viability and environmental footprint of the DPC production process. The use of reactive distillation is another key area of research, as it can enhance conversion by continuously removing the methanol byproduct, thereby shifting the reaction equilibrium towards the products.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Recent Progress on Its Catalytic Synthesis by Transesterification [mdpi.com]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. A new process for the synthesis of this compound from dimethyl carbonate and phenol over heterogeneous catalysts - ProQuest [proquest.com]
- 7. research.utwente.nl [research.utwente.nl]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking different purification techniques for diphenyl carbonate
For researchers, scientists, and drug development professionals, achieving high-purity diphenyl carbonate (DPC) is critical for the successful synthesis of polycarbonates and other high-performance polymers. The choice of purification technique directly impacts the final product's quality, influencing properties such as color, thermal stability, and molecular weight. This guide provides an objective comparison of common DPC purification methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your specific needs.
Performance Comparison of Purification Techniques
The selection of a purification method for this compound is a trade-off between desired purity, yield, process complexity, and scalability. Below is a summary of key performance indicators for three widely used techniques: recrystallization, distillation, and fractional melt crystallization.
| Purification Technique | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 70.0 - 95.0 | 99.5 - 99.7 | 93.0 - 95.2 | Simple setup, effective for removing a wide range of impurities. | Solvent removal required, potential for solvent inclusion in crystals. |
| Distillation (Reactive) | (In-situ synthesis) | > 99.5 | (Varies with reaction) | Combines synthesis and purification, potentially reducing process steps. | High energy consumption, potential for thermal degradation of the product. |
| Fractional Melt Crystallization | > 70.0 | > 99.9 | High | No solvent required, highly effective for achieving ultra-high purity. | Requires specialized equipment, may be less effective for eutectic-forming mixtures. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are based on established laboratory and industrial practices.
Recrystallization
This method leverages the differences in solubility between this compound and impurities in a selected solvent system at varying temperatures.
Protocol for Watering-Out Recrystallization:
-
Dissolution: Melt crude this compound (e.g., 80.0g with a purity of 70.0-95.0%) at approximately 72°C.[1] To the molten DPC, add a suitable organic solvent, such as absolute ethanol (e.g., 130.0-150.0g), and stir until a homogenous solution is formed.[1] The dissolution can be facilitated by heating in a water bath at around 55°C.[1]
-
Crystallization Induction: To the DPC solution, add a non-solvent, such as water (e.g., 50.0-55.0g), to induce crystallization.[1]
-
Cooling and Crystal Growth: Gradually cool the mixture to a lower temperature, for instance, 5°C, and allow it to stand for approximately 15 minutes to promote complete crystal formation.[1] For optimal results, crystallization should be performed at a temperature below 15°C.[2]
-
Isolation and Drying: Collect the DPC crystals by filtration. The crystals are then dried to remove any residual solvent, yielding needle-shaped crystals.[1]
Distillation
While reactive distillation is common for the synthesis and purification of DPC, vacuum distillation can be employed to purify crude DPC.
General Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.
-
Charging the Flask: Charge the distillation flask with crude this compound.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Heat the distillation flask to the boiling point of this compound under the applied vacuum. The boiling point of DPC is 302°C at atmospheric pressure, but this is significantly reduced under vacuum, which helps to prevent thermal degradation.
-
Fraction Collection: Collect the this compound distillate in the receiving flask. The product specification for DPC is often set at 99.5 mol% for industrial applications.[3]
Fractional Melt Crystallization
This technique relies on the fractional melting of a crystallized mass, where impurities are concentrated in the initial melt fractions.
Protocol for Fractional Melt Crystallization:
-
Melt and Crystallization: Melt the crude this compound (with a DPC content of over 70%) and then cool it in a crystallizer tube.[4][5] The cooling can be performed at a controlled rate, for example, 2.0°C/h.[4] At a temperature slightly below the melting point of pure DPC (e.g., 76.8°C), seed the melt with some DPC crystals to initiate crystallization.[4][5] Continue cooling until a solid crystalline mass is formed.[4][5]
-
Fractional Melting: Begin a slow, controlled heating of the crystallized mass. The heating rate can be in the range of 0.1 to 20°C/h.[5]
-
Impurity Removal: The initial fractions of the melt will be rich in impurities and are collected separately.
-
Pure Fraction Collection: As the temperature increases and approaches the melting point of pure DPC (78-82°C), the subsequent melt fractions will contain highly purified this compound.[4]
Purity Analysis
The purity of the resulting this compound can be determined using High-Performance Liquid Chromatography (HPLC).
General HPLC Protocol:
-
Column: A reverse-phase column such as Newcrom R1 can be used.[6]
-
Mobile Phase: A mixture of acetonitrile, water, and an acid like phosphoric acid is a suitable mobile phase.[6] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Detection: UV detection is appropriate for this compound.
-
Quantification: The concentration of DPC and any impurities can be determined by comparing the peak areas to those of analytical standards.[7]
Experimental Workflow
The general workflow for the purification of this compound can be visualized as a series of steps starting from the crude product and leading to a highly purified material. The choice of the specific path depends on the desired final purity and the available resources.
Caption: A generalized workflow for the purification of this compound.
References
- 1. CN1775735A - Technical method for purifying this compound by liquation crystalline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. JP3716009B2 - Method for purifying this compound - Google Patents [patents.google.com]
- 5. US5495038A - Process for the purification of this compound - Google Patents [patents.google.com]
- 6. Separation of Diphenylcarbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Catalysts for the Direct Synthesis of Diphenyl Carbonate from CO2
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalyst performance with supporting experimental data for the direct synthesis of diphenyl carbonate (DPC) from carbon dioxide (CO2) and phenol.
The direct synthesis of this compound (DPC) from CO2 and phenol is a highly attractive, environmentally friendly alternative to the traditional phosgene-based route. This greener approach utilizes a renewable and non-toxic C1 source, aligning with the principles of sustainable chemistry. The development of efficient and robust catalysts is paramount to the viability of this process. This guide provides a comparative evaluation of several promising novel catalysts, presenting key performance data, detailed experimental protocols, and visual representations of the catalytic process.
Performance Comparison of Novel Catalysts
The following table summarizes the catalytic performance of selected novel catalysts for the direct synthesis of DPC from CO2 and phenol under optimized reaction conditions as reported in recent literature.
| Catalyst | Phenol Conversion (%) | DPC Selectivity (%) | DPC Yield (%) | Reaction Temperature (°C) | CO2 Pressure (MPa) | Reaction Time (h) | Reference |
| ZnCl2/Cu(OTf)2 | - | High | High | Mild Conditions | Atmospheric | - | [1] |
| ZnCeZrOX | 47.6 | 82.5 | 39.3 | 150 | 4.0 | 6 | [2] |
| Ti-(t-butyl)salphen(PPh3)Cl | - | - | - | 100 | 6.0 | - | [3][4] |
| CeO2 | - | >99 | - | 130 | 5.0 | 12 | [5] |
Note: "High" indicates that the source reports high values but does not provide specific quantitative data in the abstract. DPC Yield for ZnCeZrOX is calculated from the provided conversion and selectivity.
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and the subsequent catalytic reaction for DPC production are crucial for reproducibility and further development.
ZnCeZrOX Ternary Solid Solution
Catalyst Synthesis: The ZnCeZrOX catalyst was synthesized using a dual-metal incorporation method. While the specific details of the synthesis protocol are found within the full research paper, the process generally involves the co-precipitation or sol-gel method using precursors of zinc, cerium, and zirconium, followed by calcination at elevated temperatures to form the mixed oxide solid solution.[2]
Catalytic Reaction for DPC Synthesis:
-
A high-pressure autoclave reactor is charged with the ZnCeZrOX catalyst, phenol, and a suitable solvent (if any).
-
The reactor is sealed and purged with CO2 to remove air.
-
The reactor is then pressurized with CO2 to the desired pressure (e.g., 4.0 MPa).
-
The reaction mixture is heated to the specified temperature (e.g., 150 °C) and stirred for the designated reaction time (e.g., 6 hours).[2]
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The product mixture is collected, and the solid catalyst is separated by filtration or centrifugation.
-
The liquid products are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity to DPC.
CeO2 Catalyst
Catalyst Synthesis: Ceria (CeO2) catalysts can be prepared through various methods, including precipitation, hydrothermal synthesis, and sol-gel methods. The morphology and properties of the CeO2 can be controlled by adjusting synthesis parameters such as pH, temperature, and the choice of precursors and surfactants.
Catalytic Reaction for DPC Synthesis:
-
The CeO2 catalyst, phenol, and a dehydrating agent (e.g., 2-cyanopyridine) are loaded into a high-pressure reactor.[5]
-
The reactor is sealed, purged, and then pressurized with CO2 (e.g., 5.0 MPa).
-
The reaction is carried out at a specific temperature (e.g., 130 °C) for a set duration (e.g., 12 hours) with constant stirring.[5]
-
Post-reaction workup and analysis are performed as described for the ZnCeZrOX catalyst.
Visualizing the Process
To better understand the experimental and logical flow of the direct synthesis of DPC, the following diagrams have been generated.
References
- 1. Item - Efficient Synthesis of this compound from CO2, Phenol, and Carbon Tetrachloride under Mild Conditions - figshare - Figshare [figshare.com]
- 2. This compound synthesis from CO2 over a ZnCeZrOX ternary solid solution: synergistic catalysis using oxygen vacancies and Lewis acid sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Direct Synthesis of this compound from Phenol and Carbon Dioxide Over Ti-Salen-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Lewis Acid Catalysts in the Green Synthesis of Diphenyl Carbonate
The synthesis of diphenyl carbonate (DPC) is a critical process in the production of polycarbonates, engineering plastics with widespread applications. The traditional phosgene-based route for DPC production is fraught with environmental and safety concerns due to the high toxicity of phosgene. Consequently, the development of greener, phosgene-free alternatives has become a major focus of industrial and academic research. Among the most promising methods is the transesterification of dimethyl carbonate (DMC) with phenol, a reaction often facilitated by Lewis acid catalysts. This guide provides a comparative study of various Lewis acid catalysts employed in this process, supported by experimental data, detailed protocols, and a visual representation of the experimental workflow.
The transesterification of DMC with phenol to produce DPC is a two-step equilibrium reaction. In the first step, DMC reacts with phenol to form methyl phenyl carbonate (MPC) and methanol. In the second step, MPC undergoes disproportionation to yield DPC and DMC. The overall process is thermodynamically limited, necessitating the use of effective catalysts to achieve high yields and selectivity. Lewis acids have been extensively investigated for this purpose, as they can activate the carbonyl group of DMC, thereby facilitating nucleophilic attack by phenol.
Performance Comparison of Lewis Acid Catalysts
A variety of Lewis acid catalysts, both homogeneous and heterogeneous, have been evaluated for the synthesis of DPC. The performance of some of the most prominent catalysts is summarized in the table below. The data highlights the significant impact of the catalyst composition and reaction conditions on the conversion of reactants and the selectivity towards the desired product.
| Catalyst | Phenol Conversion (%) | DPC Selectivity (%) | MPC Selectivity (%) | Temperature (°C) | Time (h) | Reference |
| Lead Acetate Trihydrate | 24.8 | 23.5 | 76.5 | Optimized | - | [1] |
| Dibutyltin Oxide/Cu2O | - (DMC Conversion: 50.8%) | High (Transesterification Selectivity: 99.9%) | - | Optimized | - | [1] |
| TiCp2Cl2 | 46.8 | 54.9 | 43.4 | 150-180 | 10 | [1] |
| PbO-ZrO2 (15.2 wt% PbO) | - (MPC Conversion: 76.6%) | 99.3 | - | 200 | 2.5 | [1] |
| V-Cu Composite Oxide (V:Cu = 4:1) | 37.0 | 96.8 (Transesterification Selectivity) | - | 150-180 | 9 | [1] |
| MgO Nanosheets | - | 95.7 (Transesterification Selectivity) | - | 180 | 13 | [1] |
| ZnCl2/Cu(OTf)2 | High Yield | High Selectivity | - | Mild Conditions | - | [2] |
| Zn-Ti-O Nanoplates | - (BPC Yield: 51%, DPC Yield: 13%) | - | - | 205 | - | [3] |
| Mg-Al-hydrotalcite | - (DPC Yield: 14.7%, MPC Yield: 11.6%) | 82.4 (Total Selectivity for DPC and MPC) | - | 160-180 | 10 | [4] |
| Tetrabutyl Titanate | 47.4 | 9.14 | 90.9 | 175 | 25 | [5] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the transesterification of dimethyl carbonate with phenol using a Lewis acid catalyst. Specific parameters should be adjusted based on the chosen catalyst as detailed in the cited literature.
General Procedure for Homogeneous Catalysis (e.g., Lead Acetate, Titanates):
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a sampling valve is used.
-
Reactant Charging: The reactor is charged with phenol, dimethyl carbonate (typically in a molar ratio of 2:1 to 1:1), and the Lewis acid catalyst (catalyst loading is typically in the range of 0.1-1 mol% relative to phenol).
-
Reaction Execution: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air. The mixture is then heated to the desired reaction temperature (typically between 150°C and 220°C) under constant stirring. The reaction is allowed to proceed for a specified duration (ranging from a few hours to over 24 hours). The pressure inside the reactor will increase due to the formation of methanol byproduct. In some setups, a system for the continuous removal of methanol is employed to shift the equilibrium towards product formation.
-
Product Analysis: After the reaction, the reactor is cooled to room temperature. The product mixture is collected and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the selectivity of products (MPC and DPC).
General Procedure for Heterogeneous Catalysis (e.g., Metal Oxides, Supported Catalysts):
-
Catalyst Preparation: The heterogeneous catalyst is prepared according to the specific synthesis method described in the literature (e.g., co-precipitation, impregnation, sol-gel). The catalyst is typically dried and calcined at a specific temperature to achieve the desired crystalline phase and surface properties.
-
Reactor Setup: A fixed-bed reactor or a stirred-tank reactor can be used. For a stirred-tank reactor, the setup is similar to that for homogeneous catalysis.
-
Reaction Execution: The solid catalyst is added to the reactor along with the reactants (phenol and DMC). The reaction is carried out under similar conditions of temperature, pressure, and stirring as in the homogeneous system.
-
Catalyst Separation and Product Analysis: Upon completion of the reaction, the solid catalyst is separated from the liquid product mixture by filtration or centrifugation. The liquid products are then analyzed using GC or HPLC. The recovered catalyst can often be washed, dried, and reused for subsequent reaction cycles to test its stability and reusability.
Experimental Workflow
The general workflow for a comparative study of Lewis acid catalysts in this compound synthesis is depicted in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis of this compound from dibutyl carbonate and phenol using square-shaped Zn–Ti–O nanoplates as solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diphenyl Carbonate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of diphenyl carbonate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
This compound is classified as a hazardous substance, primarily recognized for its oral toxicity and significant, long-lasting adverse effects on aquatic ecosystems.[1][2][3] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is harmful if swallowed and poses a significant threat to aquatic life.[1][2][3][4]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[4]
-
Hand Protection: Chemically resistant gloves.[4]
-
Respiratory Protection: In case of dust formation, a particulate respirator is necessary.[1][2]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the substance and prevent its spread.
Minor Spills:
-
Eliminate Ignition Sources: Remove all potential sources of ignition from the immediate area.[1]
-
Ensure Ventilation: If indoors, provide adequate ventilation.[5]
-
Containment: Use dry clean-up procedures and avoid generating dust.[1]
-
Collection: Carefully sweep or shovel the spilled material into a suitable, clearly labeled container for waste disposal.[1][4]
-
Decontamination: Clean the affected area thoroughly.
Major Spills:
-
Evacuate: Alert personnel in the vicinity and evacuate the area if necessary.
-
Emergency Services: Notify emergency responders, providing them with the location and nature of the hazard.[1]
-
Containment: Prevent the substance from entering drains or waterways.[2][4] If it does, inform the relevant authorities.[2]
-
Cleanup: Follow the same collection procedures as for minor spills, utilizing appropriate PPE.
Disposal Procedures
The disposal of this compound must be conducted in strict accordance with all applicable local, regional, and national environmental regulations.[3][6]
Waste Collection and Storage:
-
Collect waste this compound in a designated, well-labeled, and sealed container.[1][4] Polyethylene or polypropylene containers are suitable.[1]
-
Store the waste container in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
Disposal Options:
-
Licensed Disposal Company: The primary and most recommended method is to transfer the waste to a licensed hazardous waste disposal company.[4]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Recycling: In some cases, recycling may be an option. It is advisable to consult the manufacturer for potential recycling programs or further guidance.[1]
Crucially, do not allow wash water from cleaning equipment or the substance itself to enter drains.[1][2][4] All contaminated water should be collected for appropriate treatment before disposal.
Summary of Hazard Information
| Hazard Classification | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2][4] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | [1][2][3][6] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Diphenyl Carbonate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides direct, procedural guidance for the use of Diphenyl carbonate, covering essential personal protective equipment (PPE), operational plans, and disposal protocols.
Hazard Identification and Key Data
This compound is a combustible, white crystalline powder that poses several hazards. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] The dust can form explosive mixtures in the air, and the compound is very toxic to aquatic life with long-lasting effects.[1][2]
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Metric | Value | Reference |
| Oral LD50 (Rat) | 1500 mg/kg | [1] |
| Dermal LD50 (Rabbit) | 2000 mg/kg | [1] |
| Flash Point | 168 °C / 334.4 °F | [3][4] |
| Autoignition Temperature | 620 °C / 1148 °F | [3][4] |
| Melting Point | 79-82 °C | [5] |
| Boiling Point | 301-302 °C | [5] |
Operational Plan: From Preparation to Disposal
Following a systematic operational plan is crucial for minimizing risks. The workflow below outlines the necessary steps for safely managing this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
